molecular formula C8H16ClNO2 B1587159 Ethyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 22649-37-2

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Número de catálogo: B1587159
Número CAS: 22649-37-2
Peso molecular: 193.67 g/mol
Clave InChI: ADFASIQRQWKXSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 1-aminocyclopentanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 1-aminocyclopentanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-aminocyclopentanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFASIQRQWKXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945321
Record name Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22649-37-2
Record name 22649-37-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Ethyl 1-aminocyclopentanecarboxylate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclic, non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid cyclopentyl scaffold provides a valuable structural motif for the design of novel therapeutics and complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of this compound, outlines plausible synthetic routes, discusses its characteristic reactivity, and explores its applications as a versatile building block in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers utilizing this and similar compounds in their work.

Chemical Identity and Physical Properties

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is the hydrochloride salt of the ethyl ester of 1-aminocyclopentanecarboxylic acid. While specific experimental data for the hydrochloride salt is limited in publicly accessible literature, the properties of the free base, Ethyl 1-aminocyclopentanecarboxylate, are available and provide a strong basis for understanding the characteristics of the salt form.

The free base, Ethyl 1-aminocyclopentanecarboxylate, is identified by the CAS number 1664-35-3.[1] The hydrochloride salt is formed by the protonation of the primary amino group by hydrochloric acid, which enhances the compound's stability and aqueous solubility.

Table 1: Chemical Identifiers and Computed Physical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂[1]
Molecular Weight 157.21 g/mol 193.67 g/mol [1]
CAS Number 1664-35-3Not explicitly assigned[1]
IUPAC Name ethyl 1-aminocyclopentane-1-carboxylateethyl 1-aminocyclopentane-1-carboxylate;hydrochloride[1]
Appearance -White to off-white crystalline powder (inferred from analogs)[2]
Melting Point Not availableExpected to be higher than the free base; a related isomer, ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, has a melting point of 97-100 °C.
Boiling Point Not availableDecomposes upon heating
Solubility Not availableExpected to be soluble in water and polar organic solvents like methanol and ethanol. The parent acid, 1-aminocyclopentanecarboxylic acid, is highly soluble in water.[3]
pKa (of ammonium ion) Not availableEstimated to be around 9-10, typical for primary ammonium ions.

Note: Many of the physical properties for the hydrochloride salt are inferred from the properties of the free base and closely related analogs due to a lack of specific experimental data for this compound in peer-reviewed literature.

Synthesis and Purification

The synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride typically involves a multi-step process, beginning with the formation of the core α-amino acid, 1-aminocyclopentanecarboxylic acid, followed by esterification and salt formation.

Synthesis of 1-Aminocyclopentanecarboxylic Acid

A common and robust method for the synthesis of α-amino acids is the Strecker synthesis . This reaction involves the treatment of a ketone with an amine source (ammonia) and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Step 1: Formation of α-aminonitrile Cyclopentanone is reacted with ammonia and potassium cyanide to form 1-aminocyclopentanecarbonitrile.

Step 2: Hydrolysis The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield 1-aminocyclopentanecarboxylic acid.

Esterification and Salt Formation

The resulting amino acid can be esterified using Fischer esterification. This involves reacting the amino acid with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride. The use of hydrogen chloride as a catalyst conveniently leads directly to the desired hydrochloride salt.

Step 3: Fischer Esterification and Hydrochloride Salt Formation 1-Aminocyclopentanecarboxylic acid is dissolved or suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture, or thionyl chloride is added. The reaction is typically heated to reflux to drive the esterification to completion. The product, Ethyl 1-aminocyclopentanecarboxylate hydrochloride, precipitates upon cooling or solvent removal.

G cluster_0 Synthesis of 1-Aminocyclopentanecarboxylic Acid cluster_1 Esterification and Salt Formation Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane- carbonitrile Cyclopentanone->Aminonitrile NH₃, KCN AminoAcid 1-Aminocyclopentane- carboxylic Acid Aminonitrile->AminoAcid H₃O⁺, Δ EsterHCl Ethyl 1-aminocyclopentane- carboxylate Hydrochloride AminoAcid->EsterHCl Ethanol, HCl (gas), Δ caption Plausible synthetic route to Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Figure 1: Plausible synthetic route to Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Purification Protocol

The crude product can be purified by recrystallization.

  • Dissolution: Dissolve the crude Ethyl 1-aminocyclopentanecarboxylate hydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and diethyl ether.

  • Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the mixture is briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to remove any residual solvent.

Chemical Reactivity

The chemical reactivity of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is dictated by its three main components: the protonated primary amine (ammonium), the ethyl ester, and the cyclopentyl ring.

G cluster_reactivity Key Reactive Sites Main Ethyl 1-aminocyclopentanecarboxylate Hydrochloride Amine Ammonium Group (NH₃⁺) - Acylation - Alkylation - Deprotonation to free amine Main->Amine Reacts as an amine (after deprotonation) Ester Ester Group (-COOEt) - Hydrolysis (acidic/basic) - Amidation - Reduction Main->Ester Reacts as an ester AlphaCarbon α-Carbon (Sterically hindered) Main->AlphaCarbon Generally unreactive to substitution caption Key reactive sites of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Figure 2: Key reactive sites of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Reactions at the Amino Group

The primary amino group is protonated in the hydrochloride salt. To engage in nucleophilic reactions, it must first be deprotonated by a base (e.g., triethylamine, sodium bicarbonate) to yield the free amine.

  • Acylation: The free amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis.

  • Alkylation: The free amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

  • Formation of Schiff Bases: The free amine can condense with aldehydes and ketones to form imines (Schiff bases).

Reactions at the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution.

  • Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible.

  • Amidation: The ester can be converted to an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures.

  • Reduction: The ester can be reduced to the corresponding amino alcohol (1-amino-1-hydroxymethylcyclopentane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Discovery

Cyclic α-amino acids and their esters are valuable building blocks in medicinal chemistry due to their ability to introduce conformational rigidity into peptide and small molecule structures.[4] This can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.

  • Peptidomimetics: Ethyl 1-aminocyclopentanecarboxylate can be incorporated into peptide chains to create peptidomimetics with constrained conformations. This is crucial for studying protein-protein interactions and designing enzyme inhibitors.

  • Scaffold for Novel Heterocycles: The amino and ester functionalities serve as handles for the construction of more complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals.

  • Synthesis of Bioactive Molecules: Derivatives of aminocyclopentanecarboxylic acid have been explored for their potential as antagonists for glutamate receptors and in the development of antiviral and anticancer agents. The parent amino acid, cycloleucine, is known to be an inhibitor of nucleic acid methylation.[5]

G cluster_workflow Drug Discovery Workflow Start Ethyl 1-aminocyclopentane- carboxylate Hydrochloride Step1 Functional Group Transformation (e.g., acylation, amidation) Start->Step1 Building Block Step2 Scaffold Elaboration & Library Synthesis Step1->Step2 Diverse Intermediates Step3 Biological Screening (e.g., enzyme assays, cell-based assays) Step2->Step3 Compound Library Step4 Lead Optimization Step3->Step4 Active Hits caption Role of the title compound in a typical drug discovery workflow.

Figure 3: Role of the title compound in a typical drug discovery workflow.

Analytical Characterization (Expected)

Due to the lack of specific, publicly available experimental spectra, this section describes the expected spectral characteristics based on the compound's structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-).

    • Cyclopentyl protons: A series of multiplets in the range of 1.6-2.2 ppm (8H).

    • Ammonium protons (-NH₃⁺): A broad singlet at a downfield chemical shift (typically > 8 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

    • Ester carbonyl: A signal in the range of 170-175 ppm.

    • Quaternary α-carbon: A signal around 60-65 ppm.

    • Cyclopentyl carbons: Signals in the aliphatic region (20-40 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H stretching: A broad band in the region of 2500-3200 cm⁻¹ characteristic of an ammonium salt.

    • C=O stretching (ester): A strong, sharp absorption around 1730-1750 cm⁻¹.

    • C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • In electrospray ionization (ESI) positive mode, the spectrum would be expected to show the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₆NO₂⁺ (158.12).

Safety and Handling

  • GHS Hazard Statements (Inferred):

    • Harmful if swallowed (H302).[6]

    • Causes skin irritation (H315).[6]

    • Causes serious eye irritation (H319).[7]

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable, albeit not widely documented, chemical entity. Its rigid cyclic structure and bifunctional nature make it an attractive building block for creating conformationally constrained molecules in drug discovery and materials science. While a scarcity of direct experimental data necessitates some inference from related compounds, this guide provides a robust framework for its synthesis, reactivity, and potential applications. As the use of cyclic amino acids continues to grow, it is anticipated that more detailed characterization of this and similar compounds will become available.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222862, Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16217503, Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link]

  • Solubility of Things (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents (n.d.). Synthesis of aminocyclopentane carboxylic acids.
  • Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions. (2008). Organic Letters. Retrieved from [Link]

  • Oakwood Chemical (n.d.). 1-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • Cyclic tailor-made amino acids in the design of modern pharmaceuticals. (2020). Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 1-aminocyclopentanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that has garnered significant attention in the pharmaceutical industry. Its rigid cyclopentyl scaffold provides a valuable design element for introducing conformational constraint into small molecules, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. The presence of a primary amine and an ethyl ester functionality offers versatile handles for synthetic elaboration, making it an attractive starting material for the construction of complex molecular architectures.

Nomenclature and Structure:

  • Systematic Name: ethyl 1-aminocyclopentane-1-carboxylate hydrochloride

  • Parent Compound CAS Number: 1664-35-3 (for the free base, Ethyl 1-aminocyclopentanecarboxylate)[1][2]

  • Molecular Formula (as hydrochloride): C₈H₁₆ClNO₂

  • Molecular Weight (as hydrochloride): 193.67 g/mol

Structural Representation:

Caption: Chemical structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Physicochemical Properties and Data Summary

The hydrochloride salt form of Ethyl 1-aminocyclopentanecarboxylate offers advantages over the free base, primarily in terms of improved solubility in aqueous media and enhanced stability, which are critical attributes for many synthetic and biological applications.

PropertyValueSource
Parent Compound CAS No. 1664-35-3[1][2]
Molecular Formula (HCl Salt) C₈H₁₆ClNO₂Calculated
Molecular Weight (HCl Salt) 193.67 g/mol Calculated
Appearance White to off-white crystalline solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Storage Keep in a dark place, sealed in dry, 2-8°C[2]

Synthesis and Purification

The synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is typically achieved through a multi-step process, commencing from readily available starting materials. The final step involves the formation of the hydrochloride salt, which also aids in the purification and isolation of the final product.

Synthetic Pathway Overview

A common and efficient route to Ethyl 1-aminocyclopentanecarboxylate is the Strecker synthesis or a modified Bucherer-Bergs reaction starting from cyclopentanone. This is followed by esterification and subsequent hydrochloride salt formation.

SynthesisWorkflow A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B Strecker Synthesis (NaCN, NH4Cl) C 1-Aminocyclopentanecarboxylic Acid B->C Hydrolysis (Acid or Base) D Ethyl 1-aminocyclopentanecarboxylate (Free Base) C->D Esterification (Ethanol, Acid Catalyst) E Ethyl 1-aminocyclopentanecarboxylate Hydrochloride (Final Product) D->E Salt Formation (HCl in organic solvent)

Caption: A typical synthetic workflow for Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Detailed Experimental Protocol: Esterification and Hydrochloride Salt Formation

This protocol describes the conversion of 1-aminocyclopentanecarboxylic acid to its ethyl ester hydrochloride.

Step 1: Esterification of 1-Aminocyclopentanecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-aminocyclopentanecarboxylic acid in absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension. The use of thionyl chloride is often preferred as it reacts with any residual water and generates HCl in situ, which can also catalyze the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. The resulting crude product is the ethyl ester as its hydrochloride salt.

Step 2: Purification and Isolation of the Hydrochloride Salt

  • Recrystallization: The crude Ethyl 1-aminocyclopentanecarboxylate hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed.

  • Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclopentyl ring protons. The protons of the ammonium group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclopentyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, the C=O stretching of the ester, and C-H stretching of the aliphatic ring and ethyl group.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak corresponding to the free base (the protonated molecule [M+H]⁺).

Applications in Drug Development and Medicinal Chemistry

Ethyl 1-aminocyclopentanecarboxylate hydrochloride serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules.

Incorporation into Peptide Scaffolds

The constrained cyclic nature of the aminocyclopentane moiety is utilized to create peptidomimetics with improved pharmacological properties. When incorporated into a peptide backbone, it can induce specific secondary structures, leading to enhanced receptor binding and increased resistance to enzymatic degradation.

PeptideIncorporation Amino_Acid Amino Acid (N-protected) Coupling Peptide Coupling (e.g., EDC, HOBt) Amino_Acid->Coupling EACPH Ethyl 1-aminocyclopentanecarboxylate Hydrochloride EACPH->Coupling Dipeptide Constrained Dipeptide Coupling->Dipeptide

Caption: Use of Ethyl 1-aminocyclopentanecarboxylate hydrochloride in peptide synthesis.

Synthesis of Novel Heterocyclic Compounds

The primary amine and ester functionalities of Ethyl 1-aminocyclopentanecarboxylate hydrochloride are reactive handles for the construction of various heterocyclic systems, which are prevalent in many drug classes. For instance, it can be a precursor for the synthesis of spiro-heterocycles, which are of great interest in drug discovery due to their three-dimensional nature.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.[2]

Conclusion

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features and synthetic accessibility make it an important tool in the design of novel therapeutics with improved pharmacological profiles. While the ambiguity surrounding its specific CAS number necessitates careful attention to sourcing and documentation, its utility in modern drug discovery is well-established. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Nagase, H., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 9(1), 4641. [Link]

  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • Google Patents. Methods of preparing cyclic peptides and uses thereof.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

Sources

An In-Depth Guide to the Molecular Structure and Characterization of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a key building block in organic synthesis and drug development. The document details its chemical identity, covalent framework, and the role of the hydrochloride salt. A thorough examination of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to offer empirical validation of the structure. Furthermore, this guide outlines a standard synthesis protocol and a logical workflow for its structural confirmation, supported by physicochemical data and handling guidelines. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Chemical Identity and Significance

Systematic Nomenclature and Identifiers

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media compared to its free base form.

IdentifierValueSource
IUPAC Name ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride[1]
CAS Number 1664-35-3 (Free Base)[1]
Molecular Formula C₈H₁₅NO₂ · HCl[2]
Molecular Weight 193.67 g/mol [2]
Canonical SMILES CCOC(=O)C1(CCCC1)N.Cl[1]
Core Structure: The α-Amino Acid Ester Scaffold

The molecule's core is a cyclopentane ring, which imparts a degree of conformational rigidity. Attached to a single quaternary carbon (C1) of this ring are four distinct groups:

  • An amino group (-NH₂), which is protonated to an ammonium group (-NH₃⁺) in the hydrochloride salt.

  • An ethyl carboxylate group (-COOCH₂CH₃).

  • Two methylene groups as part of the cyclopentane ring.

This arrangement classifies it as a quaternary, cyclic α-amino acid ester. Unlike many biologically relevant amino acids, the C1 carbon is not a stereocenter because two of the substituents are part of the same cyclopentyl ring, rendering the molecule achiral.

Significance in Medicinal Chemistry

Cyclic amino acids like this are of significant interest in medicinal chemistry. The constrained cyclopentyl backbone can lock the molecule into a specific conformation, which can lead to higher receptor affinity and selectivity in drug candidates. They are often used as scaffolds or building blocks in the synthesis of peptidomimetics, enzyme inhibitors, and other complex bioactive molecules.

Elucidation of the Molecular Structure

The definitive structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is established through a combination of synthetic chemistry and analytical spectroscopy.

The Covalent Framework

The molecule consists of a central five-membered carbocyclic ring. The C1 carbon is sp³ hybridized and bonded to the nitrogen of the amino group, the carbonyl carbon of the ester group, and two other carbons (C2 and C5) of the cyclopentane ring. The carbonyl carbon is sp² hybridized, exhibiting trigonal planar geometry.

The Hydrochloride Salt: Protonation and Ionic Interaction

In the presence of hydrochloric acid, the lone pair of electrons on the basic nitrogen atom of the amino group accepts a proton (H⁺), forming a positively charged ammonium cation (-NH₃⁺). This cation then forms an ionic bond with the negatively charged chloride ion (Cl⁻). This salt formation is crucial for the compound's stability, handling, and solubility characteristics, making it a white crystalline powder under standard conditions.[2]

Spectroscopic Signature: The Empirical Evidence

Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming the connectivity and chemical environment of every atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 1-aminocyclopentanecarboxylate hydrochloride, the expected signals in deuterated chloroform (CDCl₃) are as follows:

  • ¹H NMR Analysis: The proton NMR spectrum reveals the number of unique protons and their neighboring environments.

    • Ethyl Group (Ester): A quartet signal for the methylene protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃).

    • Cyclopentyl Ring: Multiple overlapping signals (a multiplet) for the eight methylene protons of the cyclopentane ring. Due to the ring's conformation, these protons are not all chemically equivalent.

    • Ammonium Group: A broad singlet for the three ammonium protons (-NH₃⁺). The broadness is due to rapid proton exchange and quadrupolar relaxation.

  • ¹³C NMR Analysis: The carbon NMR spectrum shows a distinct signal for each unique carbon atom.

    • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

    • Quaternary Carbon (C1): The signal for the carbon atom attached to the amino and ester groups.

    • Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons of the ethyl ester.

    • Cyclopentyl Carbons: Signals corresponding to the methylene carbons of the cyclopentane ring.

Table 1: Predicted NMR Data Summary

Group ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-CH₂CH₃ (quartet) ~4.2 ~62
-CH₂CH₃ (triplet) ~1.3 ~14
Cyclopentyl -CH₂- 1.6 - 2.1 (multiplet) 25 - 40
-NH₃⁺ (broad singlet) 8.5 - 9.5 N/A
>C< (quaternary) N/A ~70

| >C=O (carbonyl) | N/A | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]

  • N-H Stretch: A strong, broad absorption band is expected in the range of 3000-3300 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺).

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentyl and ethyl groups.

  • C=O Stretch: A very strong, sharp absorption peak around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester.

Table 2: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺) N-H Stretch 3000 - 3300 (Broad, Strong)
Alkane (C-H) C-H Stretch 2850 - 2960 (Medium to Strong)
Ester (C=O) C=O Stretch 1730 - 1750 (Strong, Sharp)

| Ester (C-O) | C-O Stretch | 1000 - 1300 (Strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and its fragmentation pattern. When analyzed, the hydrochloride salt typically dissociates, and the free base (Ethyl 1-aminocyclopentanecarboxylate) is ionized. The molecular weight of the free base is 157.21 g/mol .[1]

  • Molecular Ion Peak (M⁺): A peak at m/z = 157 corresponding to the intact free base radical cation [C₈H₁₅NO₂]⁺•.

  • Key Fragmentation: A prominent fragment is often observed from the loss of the ethyl carboxylate group, or parts of it. A common fragmentation pathway for esters is the loss of the alkoxy group (-OEt), leading to a peak at m/z = 112. Another significant fragmentation is the loss of the entire ester group, which can lead to a cyclopentyl amine fragment.

Experimental Workflow: From Synthesis to Confirmation

The synthesis and structural validation of this compound follow a logical and self-validating workflow.

Synthesis via Strecker Reaction Variant

A common method for synthesizing α-amino acids is the Strecker synthesis. A variant of this can be applied to a ketone precursor.

Protocol: Synthesis of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

  • Cyanohydrin Formation: Cyclopentanone is reacted with sodium cyanide (NaCN) in an acidic aqueous solution to form the cyclopentanone cyanohydrin intermediate. Causality: The acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the cyanide ion.

  • Aminonitrile Formation: Ammonium chloride (NH₄Cl) is added to the reaction mixture. The cyanohydrin reacts with ammonia (generated in situ from ammonium chloride) to form 1-aminocyclopentanecarbonitrile. Causality: Ammonia acts as a nucleophile, displacing the hydroxyl group.

  • Nitrile Hydrolysis & Esterification: The aminonitrile is then subjected to hydrolysis with strong acid (e.g., concentrated HCl) in the presence of ethanol. This step hydrolyzes the nitrile group to a carboxylic acid and subsequently esterifies it in the ethanolic solution, while also forming the ammonium hydrochloride salt. Causality: The high concentration of ethanol and acid drives the equilibrium towards the formation of the ethyl ester.

  • Isolation and Purification: The final product is isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system like ethanol/ether. Trustworthiness: The purity of the final crystalline product is confirmed by measuring its melting point and comparing it to the literature value, as well as by the spectroscopic methods detailed above.

A Validated Workflow for Structural Confirmation

To ensure scientific integrity, a multi-step validation process is essential. The following workflow diagram illustrates the logical progression from synthesis to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation A 1. Strecker Synthesis (Cyclopentanone Precursor) B 2. Purification (Recrystallization) A->B C 3. ¹H & ¹³C NMR (Structural Backbone) B->C D 4. IR Spectroscopy (Functional Groups) C->D E 5. Mass Spectrometry (Molecular Weight & Fragmentation) D->E F 6. Data Comparison (Literature Values) E->F G 7. Confirmed Structure F->G caption Workflow for Synthesis and Structural Confirmation.

Caption: Workflow for Synthesis and Structural Confirmation.

Physicochemical Properties and Handling

Table 3: Physicochemical Data

Property Value Reference
Appearance White crystalline powder [2]
Melting Point 97-100°C [2]
Solubility Soluble in water and alcohols. General knowledge for hydrochloride salts.

| Storage | Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic. | General handling for amine salts. |

Conclusion

The molecular structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is well-defined and confirmed through a suite of modern analytical techniques. Its identity as a cyclic, quaternary α-amino acid ester hydrochloride is established by its unique spectroscopic fingerprint. The combination of NMR, IR, and MS data provides a self-validating system that confirms the covalent framework, the presence of key functional groups, and the overall molecular weight. Understanding this detailed structure is fundamental for its application as a versatile building block in the rational design of novel therapeutics and complex organic molecules.

References

  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl cyclopentanecarboxylate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]

  • NIST WebBook. (n.d.). Amino acetic acid hydrochloride. Retrieved from [Link]

  • YouTube. (2025). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 1-aminocyclopentanecarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a deep understanding of the process.

Introduction: The Significance of a Cyclic Amino Acid Ester

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester. Its constrained cyclic structure provides a unique conformational rigidity that is highly sought after in the design of peptidomimetics and other bioactive molecules. By incorporating this moiety, researchers can explore structure-activity relationships (SAR) with greater precision, leading to the development of more potent and selective therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Strategic Synthesis: Pathways to the Core Structure

The synthesis of ethyl 1-aminocyclopentanecarboxylate hydrochloride can be approached through several established methods for α-amino acid synthesis. The most direct and industrially scalable approach is a multi-step synthesis commencing from cyclopentanone. This guide will focus on the Strecker synthesis as the primary pathway, with a comparative discussion of the Bucherer-Bergs reaction.

The Strecker Synthesis Pathway: A Robust and Versatile Method

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes or ketones.[1][2] It proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[1][2]

The overall transformation for the synthesis of the target molecule's precursor, 1-aminocyclopentanecarboxylic acid, is depicted below:

Strecker_Synthesis_Overview Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile + NH₃, HCN AminoAcid 1-Aminocyclopentanecarboxylic Acid Aminonitrile->AminoAcid H₃O⁺ (Hydrolysis)

Caption: Overview of the Strecker Synthesis for 1-Aminocyclopentanecarboxylic Acid.

The initial step involves the reaction of cyclopentanone with ammonia and a cyanide source to form the key intermediate, 1-aminocyclopentanecarbonitrile.[3]

Mechanism:

  • Imine Formation: Cyclopentanone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to yield a cyclopentylimine.

  • Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile.[1][2]

Aminonitrile_Formation cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cyanide Addition Cyclopentanone Cyclopentanone Imine Cyclopentylimine Cyclopentanone->Imine + NH₃ - H₂O Aminonitrile 1-Aminocyclopentanecarbonitrile Imine->Aminonitrile + HCN

Caption: Mechanism of 1-Aminocyclopentanecarbonitrile Formation.

Experimental Protocol:

A detailed protocol for the synthesis of 1-aminocyclopentanecarbonitrile is adapted from established procedures.[3]

Reagent/ParameterQuantity/ValueRationale
Cyclopentanone1.0 eqStarting material for the cyclopentane ring.
Sodium Cyanide1.2 eqCyanide source; excess ensures complete reaction.
Ammonium Chloride1.2 eqIn situ source of ammonia and mild acid catalyst.
20% Aqueous AmmoniaAs neededProvides ammonia and maintains basic pH for imine formation.
Methanol/WaterSolventProvides a suitable medium for the reaction.
Temperature60°CAccelerates the reaction rate.
Reaction Time~2-3 hoursMonitored by TLC for completion.

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of ammonium chloride in water, followed by 20% aqueous ammonia.

  • Add a solution of cyclopentanone in methanol to the reaction mixture.

  • Stir the mixture for 1.5 hours at room temperature, then heat to 60°C for 45 minutes.

  • Cool the reaction mixture to room temperature and extract several times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.[3]

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Mechanism:

The hydrolysis of the nitrile in the presence of strong acid and water proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium ion.

Experimental Protocol:

Reagent/ParameterQuantity/ValueRationale
1-Aminocyclopentanecarbonitrile1.0 eqSubstrate for hydrolysis.
Concentrated Hydrochloric AcidExcessCatalyst and reactant for hydrolysis.
Acetic AcidCo-solventImproves solubility of the starting material.
WaterReactantNecessary for the hydrolysis reaction.
Temperature60°CProvides energy to overcome the activation barrier.
Reaction Time~24 hoursDrives the reaction to completion.

Procedure:

  • Combine the crude 1-aminocyclopentanecarbonitrile oil with water, concentrated hydrochloric acid, and acetic acid.[3]

  • Heat the mixture at 60°C for approximately 24 hours.

  • Cool the reaction mixture to room temperature and allow it to stand for 1 hour to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under reduced pressure to obtain 1-aminocyclopentanecarboxylic acid.

The Bucherer-Bergs Reaction: An Alternative Pathway

The Bucherer-Bergs reaction is another multicomponent reaction that can be used to synthesize α-amino acids from ketones or aldehydes.[4][5] This method involves the reaction of the carbonyl compound with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.

Bucherer_Bergs_Pathway Cyclopentanone Cyclopentanone Hydantoin Cyclopentanespiro-5'-hydantoin Cyclopentanone->Hydantoin + (NH₄)₂CO₃, KCN AminoAcid 1-Aminocyclopentanecarboxylic Acid Hydantoin->AminoAcid H₃O⁺ or OH⁻ (Hydrolysis)

Caption: The Bucherer-Bergs reaction pathway to 1-aminocyclopentanecarboxylic acid.

While effective, the Strecker synthesis is often preferred for its generally milder conditions and more direct route to the aminonitrile intermediate.

Esterification and Salt Formation: The Final Steps

The final stages of the synthesis involve the conversion of the amino acid to its ethyl ester and subsequent formation of the hydrochloride salt.

Fischer Esterification: A Classic Approach

The Fischer esterification is a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7]

Mechanism:

The reaction is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol (ethanol in this case) is used, and the water formed is often removed.[6] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.

Experimental Protocol:

Reagent/ParameterQuantity/ValueRationale
1-Aminocyclopentanecarboxylic Acid1.0 eqThe carboxylic acid to be esterified.
EthanolLarge excess (solvent)Reactant and solvent to drive the equilibrium.
Concentrated Sulfuric Acid or HCl gasCatalytic amountAcid catalyst to protonate the carbonyl.
TemperatureRefluxTo increase the reaction rate.
Reaction Time4-8 hoursMonitored by TLC for completion.

Procedure:

  • Suspend 1-aminocyclopentanecarboxylic acid in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • The residue contains the crude ethyl 1-aminocyclopentanecarboxylate.

Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Procedure:

  • Dissolve the crude ethyl 1-aminocyclopentanecarboxylate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 1-aminocyclopentanecarboxylate hydrochloride as a crystalline solid.

Conclusion and Future Perspectives

The synthesis of ethyl 1-aminocyclopentanecarboxylate hydrochloride is a well-established process that relies on fundamental reactions in organic chemistry. The Strecker synthesis provides a reliable and scalable route to the key 1-aminocyclopentanecarboxylic acid intermediate, which can be efficiently converted to the final product through Fischer esterification and salt formation. Understanding the nuances of each step, from reaction mechanisms to experimental conditions, is crucial for achieving high yields and purity. This versatile building block will undoubtedly continue to play a significant role in the discovery and development of new chemical entities with therapeutic potential.

References

  • AN IMPROVED PROCESS FOR PREPARING 1-(PENTANOYLAMINO)CYCLOPENTANECARBOXYLIC ACID. (2010). Google Patents.
  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

  • Strecker amino acid synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Calmes, M., Daunis, J., Jacquier, R., & Verducci, J. (1983). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Tetrahedron, 39(14), 2323-2327.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1988). Organic Syntheses, 66, 181. doi:10.15227/orgsyn.066.0181
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of aminocyclopentane carboxylic acids. (2008). Google Patents.
  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • 5.2.4: Synthesis of Amino Acids. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules, 23(7), 1775. doi:10.3390/molecules23071775
  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

  • Method for salt preparation. (2010). Google Patents.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.
  • cyclopentanone. (1941). Organic Syntheses, 1, 192. doi:10.15227/orgsyn.001.0192
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2022). Russian Chemical Reviews, 91(8), RCR5028.
  • Esterification--Making Esters from Carboxylic Acids. (2019, January 25). YouTube. Retrieved from [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. (2016). The Journal of Organic Chemistry, 81(17), 7549-7557.
  • CHEM113 22 7 Amidomalonate. (2022, April 19). YouTube. Retrieved from [Link]

  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(1), 1-6.
  • How to make a salt of a novel compound? (2012, July 25). ResearchGate. Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press.
  • Fischer Esterification. (n.d.). University of Colorado Boulder.
  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020, May 4). YouTube. Retrieved from [Link]

  • Forming oxalate salts of amines. (2021, August 26). Sciencemadness.org. Retrieved from [Link]

  • 15a: Fischer esterification mechanism. (2021, April 22). YouTube. Retrieved from [Link]

  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (2010). Revista de Chimie, 61(10), 963-966.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (2021). Google Patents.

Sources

Spectroscopic Characterization of Ethyl 1-aminocyclopentanecarboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data for Ethyl 1-aminocyclopentanecarboxylate hydrochloride (C₈H₁₆ClNO₂). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for this specific hydrochloride salt are not widely published, this guide will present a comprehensive analysis based on established spectroscopic principles and data from closely related analogs. This predictive approach, grounded in scientific literature, provides a robust framework for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is the hydrochloride salt of the ethyl ester of 1-aminocyclopentanecarboxylic acid. The protonation of the primary amine to form the ammonium salt significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 1-aminocyclopentanecarboxylate hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The following analysis is based on predicted chemical shifts, drawing comparisons from similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the cyclopentyl ring protons, and the ammonium protons.

Predicted ¹H NMR Data (in CDCl₃, shifts relative to TMS):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 8.0Broad Singlet3H-NH₃⁺The protons of the ammonium group are acidic and often exchange with residual water, leading to a broad signal. Its chemical shift is concentration and solvent dependent.
~4.30Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom.
~2.2 - 2.0Multiplet4HCyclopentyl C2, C5 -HThe methylene protons on the cyclopentyl ring adjacent to the quaternary carbon.
~1.9 - 1.7Multiplet4HCyclopentyl C3, C4 -HThe methylene protons on the cyclopentyl ring further from the quaternary carbon.
~1.35Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Workflow for ¹H NMR Analysis

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥300 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks and determine multiplicities proc3->proc4 proc5 Assign signals to protons proc4->proc5 FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg of sample with ~150 mg of dry KBr prep2 Transfer powder to a pellet die prep1->prep2 prep3 Press into a transparent pellet prep2->prep3 acq1 Place pellet in FT-IR spectrometer prep3->acq1 acq2 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 an1 Identify characteristic absorption bands acq3->an1 an2 Assign bands to functional groups an1->an2

Caption: Workflow for FT-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 1-aminocyclopentanecarboxylate hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can detect the protonated molecule of the free base.

Predicted Mass Spectrum Data (ESI-MS):

m/zIonRationale
158.12[M+H]⁺The protonated molecular ion of the free base (Ethyl 1-aminocyclopentanecarboxylate, C₈H₁₅NO₂). The molecular weight of the free base is 157.21 g/mol .
112.08[M+H - EtOH]⁺Loss of ethanol from the protonated molecular ion.
84.08[M+H - CO₂Et]⁺Loss of the ethyl carboxylate group.

Experimental Protocol for ESI-MS:

  • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Introduce the solution into the electrospray ionization source of the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode.

Workflow for ESI-Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol) prep2 Add a small amount of formic acid prep1->prep2 acq1 Introduce sample into ESI source prep2->acq1 acq2 Acquire mass spectrum in positive ion mode acq1->acq2 an1 Identify the [M+H]⁺ peak acq2->an1 an2 Analyze fragmentation pattern an1->an2

Caption: Workflow for ESI-Mass Spectrometry.

Integrated Spectroscopic Analysis and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural elucidation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

  • NMR spectroscopy confirms the carbon-hydrogen framework, including the presence and connectivity of the ethyl and cyclopentyl groups.

  • IR spectroscopy definitively identifies the key functional groups: the ammonium salt, the ester carbonyl, and the alkyl C-H bonds.

  • Mass spectrometry determines the molecular weight of the free base and provides insights into its fragmentation pathways.

Together, these techniques offer a self-validating system for the structural confirmation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride. The predicted data presented in this guide serves as a reliable reference for researchers working with this compound. It is, however, always recommended to acquire experimental data on the specific sample being used for unequivocal characterization.

References

  • PubChem. Ethyl 1-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 1-aminocyclopentanecarboxylate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Mechanism of Action of Ethyl 1-aminocyclopentanecarboxylate Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Delineating a Key Amino Acid Transporter Inhibitor

Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a synthetic amino acid analogue, has garnered significant attention within the scientific community for its potent biological activities. Structurally, it is the ethyl ester of 1-aminocyclopentanecarboxylic acid, a molecule more commonly known as cycloleucine. It is crucial to distinguish this cyclopentane derivative from its cyclopropane counterpart, 1-aminocyclopropanecarboxylic acid (ACPC), as they possess distinct primary mechanisms of action. While ACPC is recognized for its activity as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, Ethyl 1-aminocyclopentanecarboxylate hydrochloride primarily exerts its effects through the inhibition of the L-type amino acid transporter 1 (LAT1).[1][2][3] This guide will provide a comprehensive exploration of this primary mechanism, its downstream cellular consequences, and other potential biological targets.

Primary Mechanism of Action: Competitive Inhibition of the L-Type Amino Acid Transporter 1 (LAT1)

The principal mechanism through which Ethyl 1-aminocyclopentanecarboxylate hydrochloride impacts biological systems is by acting as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[1][2] LAT1 is a crucial transmembrane protein responsible for the sodium-independent transport of large neutral amino acids (LNAAs), such as leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, and methionine, across the cell membrane.

Due to its structural similarity to these endogenous amino acids, Ethyl 1-aminocyclopentanecarboxylate hydrochloride effectively competes for the substrate-binding site of LAT1. This competitive inhibition blocks the uptake of essential amino acids into the cell, leading to a state of amino acid deprivation. This is particularly impactful in rapidly proliferating cells, such as cancer cells, which exhibit a high demand for amino acids to support protein synthesis and metabolic processes.[1][4][5]

The esterification of the carboxyl group in Ethyl 1-aminocyclopentanecarboxylate hydrochloride is thought to enhance its cell permeability, allowing for more efficient intracellular accumulation and subsequent hydrolysis to the active inhibitor, cycloleucine.

Downstream Cellular Consequences of LAT1 Inhibition

The blockade of LNAA influx by Ethyl 1-aminocyclopentanecarboxylate hydrochloride triggers a cascade of downstream cellular events, primarily centered around the disruption of nutrient-sensing pathways and cell cycle progression.

1. Inhibition of mTORC1 Signaling:

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation is highly dependent on the intracellular availability of amino acids, particularly leucine. By preventing leucine uptake, Ethyl 1-aminocyclopentanecarboxylate hydrochloride leads to the inactivation of the mTORC1 signaling pathway.[2] This inactivation results in the dephosphorylation of its key downstream effectors, namely the 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K). Dephosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation and thereby suppressing protein synthesis. The inactivation of S6K also contributes to the overall reduction in protein synthesis and cell growth.

Signaling Pathway of LAT1 Inhibition

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LAT1 LAT1 Transporter LNAA_int Intracellular Amino Acids LAT1->LNAA_int LNAA_ext Large Neutral Amino Acids LNAA_ext->LAT1 Transport Inhibitor Ethyl 1-aminocyclopentanecarboxylate hydrochloride Inhibitor->LAT1 Inhibits mTORC1 mTORC1 LNAA_int->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Competitive inhibition of LAT1 by Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

2. Cell Cycle Arrest:

A significant consequence of LAT1 inhibition and subsequent mTORC1 inactivation is the induction of cell cycle arrest, primarily at the G1/S transition.[6] This is mediated by a reduction in the expression of key cell cycle regulatory proteins, such as cyclin D1. The decreased availability of amino acids for protein synthesis, coupled with the downregulation of mTORC1-dependent translation, leads to insufficient levels of these critical proteins required for progression through the G1 phase of the cell cycle.

Experimental Workflow for Assessing Cell Cycle Arrest

start Seed Cells treat Treat with Ethyl 1-aminocyclopentanecarboxylate hydrochloride or Vehicle Control start->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest and Fix Cells incubate->harvest stain Stain with Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Population in G1, S, and G2/M Phases analyze->quantify

Caption: Flow cytometry workflow to analyze cell cycle distribution.

Secondary and Other Potential Mechanisms of Action

While LAT1 inhibition is the most prominently documented mechanism, the unesterified form, cycloleucine, has been shown to possess other biological activities that may contribute to the overall effects of Ethyl 1-aminocyclopentanecarboxylate hydrochloride following its intracellular hydrolysis.

1. Inhibition of Methionine Adenosyltransferase (MAT):

Cycloleucine can act as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT).[7][8] This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor in the cell. Inhibition of MAT leads to a depletion of intracellular SAM levels, which can have profound effects on numerous cellular processes, including:

  • DNA and RNA methylation: Reduced SAM levels can impair the methylation of DNA and RNA, leading to alterations in gene expression and cellular function.

  • Histone methylation: Changes in histone methylation patterns can impact chromatin structure and gene transcription.

  • Polyamine synthesis: SAM is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

2. Antagonism at the NMDA Receptor Glycine Site:

There is some evidence to suggest that cycloleucine can act as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[9][10] This action would be in contrast to its cyclopropane analog, ACPC, which is a partial agonist at this site. Antagonism of the glycine site would lead to a reduction in NMDA receptor activity, which could have implications in neuronal signaling and excitotoxicity. However, this mechanism appears to be less potent and is not considered the primary mode of action for cycloleucine in most biological contexts.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a combination of in vitro and cellular assays is employed.

Protocol 1: Competitive Radioligand Uptake Assay for LAT1 Inhibition

Objective: To determine the inhibitory potency of Ethyl 1-aminocyclopentanecarboxylate hydrochloride on LAT1-mediated amino acid transport.

Methodology:

  • Cell Culture: Culture a cell line with high LAT1 expression (e.g., various cancer cell lines) to near confluence in appropriate growth medium.

  • Preparation: Wash the cells with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing sodium chloride) to eliminate the contribution of sodium-dependent transporters.

  • Inhibition: Pre-incubate the cells with varying concentrations of Ethyl 1-aminocyclopentanecarboxylate hydrochloride for a short period (e.g., 10-15 minutes).

  • Uptake: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine or [3H]-L-leucine) to the wells.

  • Termination: After a defined incubation time (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of Ethyl 1-aminocyclopentanecarboxylate hydrochloride to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Objective: To assess the effect of Ethyl 1-aminocyclopentanecarboxylate hydrochloride on the phosphorylation status of key mTORC1 downstream effectors.

Methodology:

  • Cell Treatment: Treat LAT1-expressing cells with Ethyl 1-aminocyclopentanecarboxylate hydrochloride at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of S6K and 4E-BP1.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Quantitative Data Summary

ParameterValueBiological SystemReference
IC50 for LAT1 Inhibition Varies depending on cell line and assay conditionsCancer Cell Lines[2][5]
Effect on mTORC1 Signaling Decreased phosphorylation of S6K and 4E-BP1Cancer Cell Lines[2]
Cell Cycle Effect G1/S Phase ArrestCancer Cell Lines[6]

Conclusion and Future Directions

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a potent inhibitor of the L-type amino acid transporter 1, a critical mediator of large neutral amino acid uptake in rapidly proliferating cells. Its primary mechanism of action involves the competitive blockade of LAT1, leading to intracellular amino acid deprivation, subsequent inhibition of the mTORC1 signaling pathway, and cell cycle arrest at the G1/S transition. While secondary mechanisms, such as the inhibition of methionine adenosyltransferase and potential modulation of the NMDA receptor, may contribute to its overall biological profile, the inhibition of LAT1 remains the central and most therapeutically relevant action, particularly in the context of oncology.

Future research should focus on further delineating the interplay between these different mechanisms, especially in vivo. Understanding the pharmacokinetics and pharmacodynamics of Ethyl 1-aminocyclopentanecarboxylate hydrochloride and its active metabolite, cycloleucine, will be crucial for its potential development as a therapeutic agent. Furthermore, exploring its efficacy in combination with other anticancer agents that target complementary pathways could open new avenues for cancer treatment.

References

  • Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. Journal of Biological Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842232/]
  • l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11159397/]
  • Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation. Journal of Pharmacological Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/38395519/]
  • Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. Journal of Cellular Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/730775/]
  • Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma. Cancer Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4317822/]
  • Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. ResearchGate. [URL: https://www.researchgate.
  • Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040011/]
  • Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1175402/]
  • Cycloleucine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2901]
  • BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. Anticancer Research. [URL: https://www.researchgate.net/publication/22814030_BCH_an_Inhibitor_of_System_L_Amino_Acid_Transporters_Induces_Apoptosis_in_Cancer_Cells]
  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.842751/full]
  • Cycloleucine. MedchemExpress. [URL: https://www.medchemexpress.com/cycloleucine.html]
  • Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Psychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/2085736/]
  • Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.05.02.490333v1]
  • Structure of L-leucine and LAT family inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-L-leucine-and-LAT-family-inhibitors-A-L-leucine-B-BCH-C-JPH203-D_fig1_323861298]
  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. ResearchGate. [URL: https://www.researchgate.
  • Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/386203]
  • Ethyl 1-hydroxycyclohexanecarboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/222089]
  • Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/222862]

Sources

An In-Depth Technical Guide to Ethyl 1-aminocyclopentanecarboxylate Hydrochloride: A Versatile Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclic Amino Acid Esters

In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional arrangement of molecular components is paramount. Non-proteinogenic amino acids, particularly those with cyclic constraints, offer a robust platform for sculpting novel molecular architectures. Among these, Ethyl 1-aminocyclopentanecarboxylate hydrochloride stands out as a pivotal synthetic intermediate. Its cyclopentyl core imparts a semi-rigid conformation, a feature highly sought after in the design of peptidomimetics, constrained peptides, and novel therapeutic agents. The presence of both a primary amine and an ethyl ester on the same quaternary carbon provides orthogonal handles for diverse chemical transformations. This guide, intended for the discerning researcher, delves into the essential technical details of this compound, from its fundamental properties to its synthesis and strategic applications.

Section 1: Chemical Identity and Nomenclature

Clarity in chemical communication is foundational to reproducible science. Ethyl 1-aminocyclopentanecarboxylate hydrochloride is known by several names, and it is crucial to recognize these to navigate the scientific literature and chemical catalogs effectively.

Primary Identifiers

The definitive identity of a chemical entity is its CAS Registry Number. For the free base form of the molecule, the CAS number is 1664-35-3 .[1] The hydrochloride salt, which is the more common commercially available and synthetically utilized form due to its enhanced stability and handling characteristics, is a derivative of this parent compound.

Systematic and Common Synonyms

A comprehensive understanding of the alternative nomenclature is essential for exhaustive literature searches and procurement.

Nomenclature Type Name
IUPAC Name ethyl 1-aminocyclopentane-1-carboxylate hydrochloride
Alternate IUPAC Name ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride
Common Synonyms 1-Aminocyclopentanecarboxylic acid ethyl ester hydrochloride
Ethyl 1-amino-1-cyclopentanecarboxylate hydrochloride
Cycloleucine ethyl ester hydrochloride
1-amino-cyclopentane-1-carboxylic acid ethyl ester hydrochloride

It is important to distinguish this compound from its smaller ring analogs, such as Ethyl 1-aminocyclopropanecarboxylate hydrochloride (a known precursor in plant growth regulation) and Ethyl 1-aminocyclobutanecarboxylate hydrochloride, as these possess distinct chemical and biological properties.[2][3]

Key Chemical and Physical Properties

A summary of the key physicochemical properties of the parent compound is provided below. These values are critical for experimental design, particularly in reaction setup and purification.

Property Value Source
Molecular Formula C8H15NO2 (free base)PubChem CID 222862[1]
Molecular Weight 157.21 g/mol (free base)PubChem CID 222862[1]
Molecular Formula (HCl Salt) C8H16ClNO2Calculated
Molecular Weight (HCl Salt) 193.67 g/mol Calculated
Appearance White to off-white crystalline powderTypical for amino acid hydrochlorides
Solubility Soluble in water and polar organic solventsEnhanced by the hydrochloride salt form

Section 2: Synthesis and Mechanistic Considerations

The synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and reliable method is the Strecker synthesis, followed by esterification and salt formation.

The Strecker Synthesis: A Classic Approach to α-Amino Acids

The Strecker synthesis is a robust method for the preparation of α-amino acids. The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed.

Strecker_Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis Cyclopentanone Cyclopentanone Aminonitrile 1-aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile + NH3, HCN Ammonia NH3 HCN HCN AminoAcid 1-Aminocyclopentanecarboxylic acid Aminonitrile->AminoAcid Hydrolysis H2O_H H2O, H+

Caption: The Strecker synthesis pathway for 1-Aminocyclopentanecarboxylic acid.

Causality in Experimental Choices:

  • Choice of Carbonyl: Cyclopentanone is the logical starting material as it provides the required cyclopentyl ring structure.

  • Ammonia and Cyanide Source: The reaction is typically performed with a source of ammonia (or an ammonium salt) and a cyanide salt (e.g., KCN or NaCN). The in situ formation of the imine followed by nucleophilic attack of the cyanide is a key mechanistic step.

  • Hydrolysis Conditions: Acidic hydrolysis of the aminonitrile is a critical step to convert the nitrile group into a carboxylic acid. This step often requires harsh conditions (e.g., strong acid and heat), and careful optimization is necessary to avoid side reactions.

Esterification and Hydrochloride Salt Formation

Once the amino acid is formed, it must be esterified, and the hydrochloride salt is typically formed in the final step.

Esterification_Salt_Formation cluster_0 Step 3: Fischer Esterification cluster_1 Step 4: Salt Formation AminoAcid 1-Aminocyclopentanecarboxylic acid EthylEster Ethyl 1-aminocyclopentanecarboxylate AminoAcid->EthylEster + Ethanol, Acid Catalyst Ethanol Ethanol Acid_Catalyst Acid Catalyst (e.g., SOCl2 or HCl gas) FinalProduct Ethyl 1-aminocyclopentanecarboxylate hydrochloride EthylEster->FinalProduct + HCl HCl_gas HCl (gas or in ether)

Caption: Fischer esterification and subsequent hydrochloride salt formation.

Self-Validating Protocol Insights:

  • Fischer Esterification: The use of an acid catalyst is essential for the Fischer esterification. Thionyl chloride (SOCl2) is often a superior choice as it reacts with the ethanol to generate HCl in situ, which acts as the catalyst, and the byproducts (SO2 and HCl) are gaseous, driving the reaction to completion.

  • Anhydrous Conditions: It is critical to maintain anhydrous conditions during the esterification and salt formation steps to prevent hydrolysis of the ester product.

  • Isolation of the Hydrochloride Salt: The hydrochloride salt is typically a crystalline solid that can be isolated by precipitation from a non-polar solvent (e.g., diethyl ether) followed by filtration. The crystallinity of the final product is a good indicator of its purity.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • To a solution of potassium cyanide (1.0 eq) in water, add ammonium chloride (1.1 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add cyclopentanone (1.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

  • Add the crude aminonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Step 3: Esterification and Salt Formation

  • Suspend the 1-Aminocyclopentanecarboxylic acid in anhydrous ethanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is the crude Ethyl 1-aminocyclopentanecarboxylate hydrochloride. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) will yield the pure product.

Section 3: Applications in Research and Drug Development

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable building block in several areas of chemical research, primarily due to the conformational constraint imposed by the cyclopentyl ring.

Peptidomimetics and Constrained Peptides

The incorporation of cyclic amino acids into peptide sequences is a well-established strategy to induce specific secondary structures (e.g., turns and helices) and to enhance metabolic stability. The cyclopentyl moiety of Ethyl 1-aminocyclopentanecarboxylate restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more predictable and rigid conformations. This is particularly useful in the design of receptor agonists and antagonists where a specific binding conformation is required.

Synthesis of Novel Heterocyclic Scaffolds

The primary amine and ester functionalities of Ethyl 1-aminocyclopentanecarboxylate hydrochloride serve as versatile handles for the construction of more complex heterocyclic systems. For example, the amine can be acylated, alkylated, or used in condensation reactions to form a wide variety of nitrogen-containing heterocycles. The ester can be reduced to the corresponding alcohol, hydrolyzed to the carboxylic acid, or reacted with nucleophiles to introduce further diversity.

Applications MainCompound Ethyl 1-aminocyclopentanecarboxylate hydrochloride Peptidomimetics Peptidomimetics & Constrained Peptides MainCompound->Peptidomimetics Backbone Constraint Heterocycles Novel Heterocyclic Scaffolds MainCompound->Heterocycles Versatile Functional Handles AsymmetricSynthesis Chiral Ligands in Asymmetric Synthesis MainCompound->AsymmetricSynthesis Chiral Resolution DrugDiscovery Drug Discovery Targets Peptidomimetics->DrugDiscovery Heterocycles->DrugDiscovery

Caption: Key application areas of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

As a Chiral Building Block

While the parent compound is achiral, resolution of the racemic mixture or asymmetric synthesis can provide access to the enantiomerically pure forms. These chiral building blocks are of significant interest in the synthesis of stereochemically defined molecules, including chiral ligands for asymmetric catalysis and single-enantiomer drug candidates.

Section 4: Conclusion and Future Outlook

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a foundational building block for the synthesis of complex molecular architectures. Its utility stems from the conformational rigidity imparted by the cyclopentyl ring and the presence of versatile functional groups. As the demand for novel, three-dimensionally complex molecules continues to grow in the fields of drug discovery, materials science, and catalysis, the importance of such constrained amino acid derivatives is set to increase. Further research into novel synthetic routes, including asymmetric syntheses, and the exploration of its applications in new areas of chemical biology will undoubtedly continue to expand the utility of this valuable compound.

References

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Ethyl 1-aminocyclopentanecarboxylate hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Introduction

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclic amino acid ester derivative utilized in drug discovery and chemical synthesis. As with any laboratory chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon data from structurally similar molecules to establish a robust framework for its use in a research environment.

Chemical & Physical Properties

A summary of the key physical and chemical properties of Ethyl 1-aminocyclopentanecarboxylate hydrochloride and its related compounds is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂Inferred
Molecular Weight 193.67 g/mol Inferred
Appearance Likely a white to off-white crystalline solid[1]
Melting Point 218 - 220 °C (for a related aminocyclopentanecarboxylic acid hydrochloride)[1]
Solubility Expected to be soluble in waterInferred
Stability Stable under recommended storage conditions[1]

Hazard Identification and GHS Classification

Likely GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

GHS Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P317

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the chemical's stability.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is recommended, especially when handling the powder or creating solutions.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling Ethyl 1-aminocyclopentanecarboxylate hydrochloride:

  • Eye and Face Protection: Chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and disposed of properly after handling.[5][7]

  • Respiratory Protection: If the powder is handled outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator is recommended.[5][6]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checklist cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Check_Ventilation Verify Fume Hood Operation Locate_Safety_Equipment Locate Eyewash & Shower Wear_Goggles Wear Safety Goggles Locate_Safety_Equipment->Wear_Goggles Wear_Gloves Wear Nitrile Gloves Wear_Goggles->Wear_Gloves Wear_Lab_Coat Wear Lab Coat Wear_Gloves->Wear_Lab_Coat Handle_in_Hood Handle in Fume Hood Wear_Lab_Coat->Handle_in_Hood Dispose_Gloves Dispose of Gloves Handle_in_Hood->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteSymptomsFirst Aid Procedures
Inhalation May cause respiratory tract irritation.[3][4]Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
Skin Contact Causes skin irritation.[2][3][4]Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
Eye Contact Causes serious eye irritation.[3][4]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Harmful if swallowed.[2]Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE as described in Section 3.2.[5]

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][10]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.[1][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Ventilation (Fume Hood) Evacuate->Ventilate Wear_PPE Wear Full PPE (Goggles, Gloves, Respirator) Ventilate->Wear_PPE Contain Contain Spill (Avoid Dust) Wear_PPE->Contain Collect Collect Solid Waste Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Spill Response Workflow.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Dispose of this compound by transferring it to a licensed chemical waste disposal facility.[10] Do not dispose of it down the drain.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1]

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][8]

References

Sources

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Sterically Hindered Cyclic Residues in Peptide Science

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development. These modifications are employed to enhance proteolytic stability, constrain peptide conformation, and ultimately improve biological activity and pharmacokinetic profiles. Among these valuable building blocks is 1-aminocyclopentane-1-carboxylic acid (Ac5c), a cyclic, α,α-disubstituted amino acid. Its rigid cyclopentyl backbone imparts significant conformational constraints on the peptide chain, which can be instrumental in locking the peptide into a bioactive conformation.

This document provides a detailed guide for researchers on the practical use of Ethyl 1-aminocyclopentanecarboxylate hydrochloride and its Nα-protected derivatives in peptide synthesis. We will delve into the critical aspects of its handling, activation, and coupling, with a focus on overcoming the inherent challenges posed by its steric hindrance.

Physicochemical Properties of the Reagent

A clear understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Chemical Name Ethyl 1-aminocyclopentane-1-carboxylate hydrochloride-
Abbreviation H-Ac5c-OEt·HCl-
CAS Number Not consistently defined for HCl salt; 1664-35-3 for free base
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder

Strategic Considerations: Solution-Phase vs. Solid-Phase Synthesis

The choice between solution-phase and solid-phase peptide synthesis (SPPS) depends on the starting material and the overall synthetic goal.

  • Solution-Phase Peptide Synthesis (SPPSy): This classical approach may be considered when starting directly with Ethyl 1-aminocyclopentanecarboxylate hydrochloride. However, it requires careful control of protecting groups and involves more complex purifications after each step.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis due to its efficiency and ease of purification. For SPPS, it is imperative to use an Nα-protected form of the amino acid, typically Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-Ac5c-OH) . The ethyl ester of the starting material is not suitable for direct incorporation into a growing peptide chain on a solid support.

Protocol I: Preparation of Nα-Fmoc-1-aminocyclopentane-1-carboxylic Acid

If starting from the hydrochloride salt, the free amino acid must first be generated and then protected with an Fmoc group. This protocol outlines the conceptual steps.

Workflow for Nα-Fmoc Protection

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Saponification cluster_2 Step 3: Fmoc Protection start H-Ac5c-OEt·HCl in Organic Solvent (e.g., Dioxane/Water) base Add Base (e.g., Na2CO3) start->base neutralized Neutralized H-Ac5c-OEt base->neutralized saponify Add Base (e.g., LiOH) neutralized->saponify acid H-Ac5c-OH (Free Amino Acid) saponify->acid fmoc_cl Add Fmoc-OSu or Fmoc-Cl in Acetone/Water with Base acid->fmoc_cl protected Fmoc-Ac5c-OH fmoc_cl->protected

Caption: Workflow for N-Fmoc protection of the amino acid.

Protocol II: Incorporation of Fmoc-Ac5c-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of the sterically hindered Fmoc-Ac5c-OH into a peptide sequence on a solid support using the Fmoc/tBu strategy.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Swell the resin in DMF for at least 30 minutes before proceeding.

Nα-Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF (10 mL/g resin).

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all traces of piperidine.

The Critical Coupling Step: Overcoming Steric Hindrance

The coupling of Fmoc-Ac5c-OH is the most challenging step due to the steric bulk around the α-carbon. Standard coupling reagents like DCC/HOBt are often inefficient. The use of potent activating agents is essential for achieving high coupling yields.

Causality: The steric hindrance of the cyclopentyl group and the adjacent α-carbon shields the carboxylic acid from nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain. To overcome this, the carboxyl group must be converted into a highly reactive species, such as an OAt-ester or a phosphonium salt-derived active ester, which can react efficiently despite the steric barrier.

G Fmoc_AA Fmoc-Ac5c-OH Active_Ester Highly Reactive Intermediate (OAt-ester) Fmoc_AA->Active_Ester Activation Coupling_Reagent Potent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Resin-Bound Peptide with Ac5c Coupled Active_Ester->Coupled_Peptide Coupling Resin Resin-Bound Peptide with Free N-terminus Resin->Coupled_Peptide

Caption: Activation and coupling of the sterically hindered Ac5c.

Recommended Coupling Reagents and Conditions:

ReagentFmoc-Ac5c-OH (eq.)Reagent (eq.)Base (eq.)SolventTime
HATU 3.02.9DIPEA (6.0)DMF2-4 hours
HCTU 3.02.9DIPEA (6.0)DMF2-4 hours
PyAOP 3.02.9DIPEA (6.0)DMF2-4 hours
COMU 3.02.9DIPEA (6.0)DMF2-4 hours

Experimental Procedure:

  • In a separate vial, dissolve Fmoc-Ac5c-OH (3.0 eq.) and the coupling reagent (e.g., HATU, 2.9 eq.) in DMF.

  • Add the base (e.g., DIPEA, 6.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is often necessary for hindered residues.

  • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling may be necessary.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g) and Dichloromethane (DCM) (3 x 10 mL/g).

Capping (Optional but Recommended)

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of 20% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Continuation of Synthesis

Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for the subsequent amino acids in the sequence.

Protocol III: Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the bond linking the peptide to the resin and to remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). Scavengers are included in the cleavage cocktail to trap the highly reactive carbocations generated during this process, preventing them from modifying sensitive residues like Tryptophan, Methionine, or Cysteine.

Standard Cleavage Cocktail (Reagent K):

ComponentPercentage (v/v)Purpose
TFA 82.5%Cleavage Agent
Water 5%Scavenger / Proton Source
Phenol 5%Scavenger
Thioanisole 5%Scavenger
1,2-Ethanedithiol (EDT) 2.5%Scavenger (especially for Trp, Cys)

Experimental Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail and add it to the resin (10 mL/g resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity should be confirmed by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC. The fragmentation of peptides containing cyclic residues in mass spectrometry can be complex, and careful analysis of the spectra is required for confirmation.

Conclusion

The successful incorporation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride into a peptide sequence requires its conversion to an Nα-Fmoc protected acid and the use of robust coupling strategies to overcome significant steric hindrance. By employing potent activating reagents such as HATU or HCTU, extended coupling times, and careful monitoring, researchers can effectively synthesize peptides containing the conformationally constraining Ac5c residue. These protocols provide a validated framework for the synthesis of novel and potentially more stable and active peptide therapeutics.

References

  • PubChem. Ethyl 1-aminocyclopentanecarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available from: [Link]

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link]

  • CEM Corporation. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent K. Available from: [Link]

  • MDPI. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Available from: [Link]

  • Protein Metrics. Cyclic Peptide Analysis. Available from: [Link]

Application Notes & Protocols: Strategic Coupling of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Synthesis Applications Group

Abstract

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a pivotal structural motif in modern drug discovery, offering a constrained, non-planar scaffold that is instrumental in designing molecules with improved pharmacological profiles. This guide provides a detailed exploration of the reaction conditions for its coupling, focusing on the formation of robust amide bonds with various carboxylic acids. We delve into the mechanistic underpinnings of common coupling strategies, offering field-tested protocols for two of the most reliable methods: carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based approach utilizing HATU. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block in their synthetic campaigns.

Introduction: The Strategic Importance of the Cyclopentylamine Scaffold

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and often inefficient process at ambient temperatures.[1][2] The primary obstacle is the rapid acid-base reaction between the two components, which forms a non-productive ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4]

Ethyl 1-aminocyclopentanecarboxylate is supplied as a hydrochloride salt to improve its stability and handling. A critical first step in any coupling reaction is the in-situ neutralization of this salt to liberate the free, nucleophilic primary amine. This is accomplished by adding a non-nucleophilic organic base.

Key Considerations for Coupling Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride:

  • Steric Hindrance: The amine is situated on a quaternary carbon, presenting moderate steric hindrance that can influence the choice of coupling reagent.

  • Base Selection: A suitable base is required to deprotonate the amine hydrochloride. Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are commonly used as they are non-nucleophilic and will not compete with the primary amine in the coupling reaction.[5]

  • Activation Strategy: The choice of coupling reagent is paramount and depends on the electronic and steric nature of the carboxylic acid partner, cost, and desired reaction efficiency.

Mechanistic Overview of Common Coupling Strategies

Amide bond formation is facilitated by coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[3] This is typically achieved by forming a highly reactive intermediate, such as an active ester or an O-acylisourea.[6]

Carbodiimide-Mediated Activation (EDC/HOBt)

Carbodiimides like EDC are widely used due to their effectiveness and the water-soluble nature of the urea byproduct, which simplifies purification.[7][8] The reaction proceeds via an O-acylisourea intermediate.[6] While reactive, this intermediate can be prone to side reactions and racemization if the carboxylic acid has a chiral center. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form a more stable and selective HOBt-ester, which then reacts cleanly with the amine.[9][10]

Uronium/Aminium Salt Activation (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and high yields, even with challenging or sterically hindered substrates.[8][10] HATU reacts with the carboxylate to form a highly activated O-acylisourea ester, facilitating rapid aminolysis.[5] It is often the reagent of choice when other methods prove sluggish.[11]

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the coupling of Ethyl 1-aminocyclopentanecarboxylate hydrochloride with a generic carboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Isolation A Dissolve Carboxylic Acid & Amine Hydrochloride in Solvent B Add Base (e.g., DIPEA) Stir to liberate free amine A->B C Cool to 0 °C B->C D Add Coupling Reagent (e.g., HATU or EDC/HOBt) C->D E Warm to Room Temperature Stir for 1-24h D->E F Monitor by TLC / LC-MS E->F G Aqueous Workup (Acid/Base/Brine Washes) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt-Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 equiv)

  • Carboxylic Acid (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (0.1 - 1.0 equiv)

  • DIPEA or TEA (2.5 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 equiv), the desired carboxylic acid (1.1 equiv), and HOBt (if used, 0.1-1.0 equiv).

  • Add anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amine).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.[9]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Coupling

This protocol is highly effective for rapid coupling and for substrates that are sterically demanding or electronically deactivated.

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 equiv)

  • Carboxylic Acid (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA or TEA (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF or DCM in a flame-dried flask.

  • Add HATU (1.1 equiv) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 equiv) in a minimal amount of DMF or DCM and add DIPEA (3.0 equiv).

  • Add the amine/base solution to the pre-activated carboxylic acid mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC-mediated couplings.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Note: Multiple washes with water or a 5% LiCl solution may be necessary to completely remove DMF if it was used as the solvent.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester [HOBt Active Ester] O_acylisourea->HOBt_ester + HOBt - EDC-urea Amide Amide Product O_acylisourea->Amide + R'-NH2 HOBt HOBt HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Sources

Synthesis of protease inhibitors using Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel protease inhibitors centered on a constrained aminocyclopentane scaffold, derived from Ethyl 1-aminocyclopentanecarboxylate hydrochloride. This class of inhibitors holds significant promise in drug discovery, particularly for targeting serine proteases such as dipeptidyl peptidase-IV (DPP-IV) and prolylcarboxypeptidase (PrCP). The inherent conformational rigidity of the cyclopentane ring can impart favorable binding characteristics and improved metabolic stability. This document outlines a representative synthetic route, from the initial protection of the core building block to the final amide coupling, providing researchers with the foundational methodology to explore this chemical space.

Introduction: The Rationale for Constrained Scaffolds in Protease Inhibitor Design

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in countless physiological and pathological processes. The dysregulation of protease activity is a hallmark of numerous diseases, including metabolic disorders, viral infections, and cancer, making them prime targets for therapeutic intervention.[1]

The design of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry. A key strategy in achieving high affinity and specificity is the introduction of conformational constraints into the inhibitor's structure. Cyclic scaffolds, such as the aminocyclopentane moiety, serve this purpose effectively. By reducing the number of available low-energy conformations, the entropic penalty upon binding to the enzyme's active site is minimized, often leading to enhanced binding affinity. Furthermore, the cyclic nature can shield the amide bonds from metabolic degradation, thereby improving pharmacokinetic properties. The aminocyclopentane core, in particular, has been successfully incorporated into inhibitors of prolylcarboxypeptidase (PrCP), demonstrating its utility as a valuable structural motif.

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is an attractive and commercially available starting material for generating a library of such inhibitors. Its quaternary α-amino acid ester structure provides a robust anchor for introducing diversity through amide bond formation with various carboxylic acids.

Overall Synthetic Strategy

The synthesis of the target protease inhibitors from Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a multi-step process that can be broadly categorized into three key stages:

  • Protection of the Amino Group: The primary amine of the starting material is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent self-reaction and ensure regioselective amide bond formation in the subsequent step.

  • Amide Coupling: The protected aminocyclopentane core is coupled with a desired carboxylic acid. This carboxylic acid component (R-COOH) can be a simple organic acid or a more complex heterocyclic system, representing the diversity-generating part of the inhibitor that will interact with specific pockets of the target protease. This crucial step is typically mediated by a peptide coupling agent.

  • Deprotection (Optional): Depending on the target molecule's requirements, the protecting group on the cyclopentyl amine can be removed to yield the final inhibitor.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the carboxylic acid component.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection A Ethyl 1-aminocyclopentanecarboxylate Hydrochloride B N-Boc Protected Intermediate (Ethyl 1-(tert-butoxycarbonylamino)cyclopentanecarboxylate) A->B Boc Anhydride, Base E Protected Dipeptide-like Inhibitor B->E C Carboxylic Acid (R-COOH) (Diversity Element) C->E D Coupling Agents (e.g., EDC, HOBt) D->E F Final Protease Inhibitor E->F Acidic Conditions (e.g., TFA, HCl)

Figure 1: A generalized workflow for the synthesis of aminocyclopentane-based protease inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (N-Boc Protection)

Rationale: The protection of the primary amine with a Boc group is a standard and robust procedure in peptide and medicinal chemistry. The Boc group is stable under the basic conditions of the subsequent amide coupling reaction but can be readily removed under acidic conditions without affecting the ester or the newly formed amide bond. Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
Ethyl 1-aminocyclopentanecarboxylate HCl67931-12-8193.67 g/mol 5.0 g25.8 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25 g/mol 6.2 g28.4 mmol
Triethylamine (TEA)121-44-8101.19 g/mol 7.2 mL51.6 mmol
Dichloromethane (DCM)75-09-2-100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)--50 mL-
Saturated aq. Sodium Chloride (Brine)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9---

Procedure:

  • Suspend Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in dichloromethane (DCM).

  • To the suspension, add triethylamine (2.0 eq) and stir at room temperature until the solid dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain Ethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate as a clear oil or white solid.

Protocol 2: Amide Coupling to Synthesize a Representative Dipeptide-like Inhibitor

Rationale: The formation of the amide bond is the most critical step in this synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid. A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine to form the desired amide bond. The byproduct of EDC is a water-soluble urea derivative, which can be easily removed during aqueous workup.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate74175-73-0257.33 g/mol 2.0 g7.77 mmol
N-Boc-(S)-tert-leucine (as representative R-COOH)62965-34-8231.29 g/mol 1.8 g7.77 mmol
EDC Hydrochloride25952-53-8191.70 g/mol 1.64 g8.55 mmol
HOBt Hydrate123333-53-9153.14 g/mol 1.19 g7.77 mmol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 2.7 mL15.54 mmol
N,N-Dimethylformamide (DMF), anhydrous68-12-2-40 mL-
Ethyl Acetate (EtOAc)141-78-6-100 mL-
Lithium Chloride (LiCl) solution (5%)--50 mL-

Procedure:

  • Dissolve N-Boc-(S)-tert-leucine (1.0 eq), Ethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (1.0 eq), HOBt (1.0 eq), and EDC hydrochloride (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with a 5% LiCl aqueous solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the protected dipeptide-like inhibitor.

Figure 2: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected ¹H NMR signals would include the characteristic peaks for the cyclopentyl ring protons, the ethyl ester protons, the Boc protecting group, and the protons from the coupled carboxylic acid moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, typically observed as [M+H]⁺, [M+Na]⁺, or other adducts in electrospray ionization (ESI) mode.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds, which should typically be >95% for biological testing.

Table 1: Representative Analytical Data

CompoundMethodExpected Result
N-Boc Protected Intermediate¹H NMRPeaks around 1.4 ppm (s, 9H, Boc), 4.1 ppm (q, 2H, OCH₂), 1.2 ppm (t, 3H, CH₃), and multiplets for the cyclopentyl protons.
N-Boc Protected IntermediateMS (ESI)m/z calculated for C₁₃H₂₃NO₄: 257.16. Expected [M+H]⁺: 258.17, [M+Na]⁺: 280.15.
Protected Dipeptide-like Inhibitor¹H NMRAppearance of new signals corresponding to the coupled carboxylic acid (e.g., for tert-leucine, a singlet for the t-butyl group) and an amide NH proton.
Protected Dipeptide-like InhibitorMS (ESI)m/z corresponding to the coupled product.
Final Inhibitor (after deprotection)¹H NMRDisappearance of the Boc signal at ~1.4 ppm.

Conclusion and Future Directions

This application note provides a robust and versatile synthetic framework for the generation of novel protease inhibitors based on an aminocyclopentane scaffold, starting from Ethyl 1-aminocyclopentanecarboxylate hydrochloride. The outlined protocols for N-Boc protection and subsequent EDC/HOBt-mediated amide coupling are standard, high-yielding reactions amenable to library synthesis for SAR studies. By systematically varying the carboxylic acid component, researchers can tailor the inhibitors for specific protease targets. This foundational work enables further exploration into this promising class of therapeutic agents.

References

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. 2022. [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Design and synthesis of new potent dipeptidyl peptidase IV inhibitors with enhanced ex vivo duration. PubMed. 2007. [Link]

  • A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. PubMed. 2012. [Link]

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry. 2023. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2022. [Link]

  • Molecules | Special Issue : Design and Synthesis of Protease Inhibitors. MDPI. [Link]

  • Anticoagulant compounds.
  • Amide Synthesis. Fisher Scientific. [Link]

Sources

The Cyclopentane Scaffold: Application Notes for Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant drive toward greater specificity and efficacy. A key strategy in this endeavor is the use of conformationally restricted scaffolds that mimic the bioactive conformations of endogenous ligands or enzyme substrates. Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a non-proteinogenic α-amino acid ester, represents a valuable building block in this context. Its rigid cyclopentyl framework offers a significant advantage over flexible aliphatic chains by reducing the entropic penalty upon binding to a biological target, which can translate to enhanced potency and selectivity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile scaffold in contemporary drug discovery programs.

The cyclopentane motif is a prevalent feature in a number of successful therapeutic agents, underscoring its utility as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can impart favorable pharmacokinetic properties and provide a unique vector for orienting pharmacophoric groups in three-dimensional space.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthetic campaigns. The key physicochemical properties of Ethyl 1-aminocyclopentanecarboxylate hydrochloride are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₂[3]
Molecular Weight 193.67 g/mol [4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and various organic solvents[5]
Storage Store at 2-8 °C[3]

Application Focus 1: MraY Inhibitors for Combating Antibiotic Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of antibiotics with novel mechanisms of action.[6] The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical and underexploited target in the peptidoglycan biosynthesis pathway, essential for the formation of the bacterial cell wall.[7][8] Inhibition of MraY disrupts this process, leading to cell lysis and bacterial death, making it an attractive target for new antibacterial agents.[7]

Natural product inhibitors of MraY, such as the muraymycins, have demonstrated significant antibacterial activity.[6][9] However, their structural complexity poses a significant hurdle for synthetic accessibility and medicinal chemistry optimization. To address this, researchers have focused on developing simplified, more tractable analogs that retain the key pharmacophoric features. The cyclopentane scaffold, as a mimic of the ribose moiety in the natural nucleoside inhibitors, has emerged as a promising core for the design of novel MraY inhibitors.[6][9]

The MraY-Catalyzed Step in Peptidoglycan Biosynthesis

MraY is an integral membrane enzyme that catalyzes the first committed step of peptidoglycan synthesis on the cytoplasmic membrane.[3][10] It facilitates the transfer of the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[11] This process is fundamental for the subsequent steps of cell wall construction.[12][13]

MraY_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Transfer of MurNAc-pentapeptide C55P Undecaprenyl-P (C55-P) C55P->MraY MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Addition of GlcNAc PG Growing Peptidoglycan Chain Lipid_II->PG Transglycosylation & Transpeptidation Inhibitor Cyclopentane-based Inhibitor Inhibitor->MraY Inhibition

MraY's central role in the peptidoglycan biosynthesis pathway.

Application Focus 2: Constrained GABA Analogs for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The development of GABA analogs with restricted conformations has been a fruitful strategy for probing the pharmacophore of GABA receptors and developing selective therapeutic agents.[14] The cyclopentane ring system provides an excellent scaffold for creating rigidified GABA analogs, where the spatial relationship between the amino and carboxylic acid groups is well-defined.[15] This conformational constraint can lead to enhanced selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAC).[15]

Ethyl 1-aminocyclopentanecarboxylate hydrochloride serves as a direct precursor to 1-aminocyclopentanecarboxylic acid, a conformationally restricted α-amino acid that can be further elaborated into a variety of GABA analogs. The stereochemistry of substituents on the cyclopentane ring plays a crucial role in determining the pharmacological activity, with different isomers exhibiting profiles ranging from agonists to antagonists at various GABA receptors.[15]

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a critical first step in the synthesis of more complex drug candidates.

Protocol 1: N-Acylation of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

This protocol outlines a standard procedure for the amide coupling of a carboxylic acid to the primary amine of Ethyl 1-aminocyclopentanecarboxylate hydrochloride using a carbodiimide coupling agent. This is a foundational reaction for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Rationale: The hydrochloride salt of the amine must be neutralized in situ to liberate the free amine for nucleophilic attack. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to avoid competition with the desired acylation reaction.[16] A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) is employed to form a highly reactive ester intermediate of the carboxylic acid, which is then readily attacked by the amine.[4][17][18] This method minimizes side reactions and is generally high-yielding.[18]

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride

  • Carboxylic acid of interest (e.g., 4-phenylbutanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq).

  • Suspend the starting material in anhydrous DCM.

  • Add the carboxylic acid (1.05 eq) and HOBt (1.1 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TEA or DIPEA (2.2 eq) to the stirred mixture. Allow the mixture to stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add EDC (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

N_Acylation_Workflow Start Ethyl 1-aminocyclopentanecarboxylate HCl + Carboxylic Acid + HOBt in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Base (TEA/DIPEA) Step1->Step2 Step3 Add EDC Step2->Step3 Step4 Warm to RT, Stir 12-24h Step3->Step4 Step5 Work-up (Wash with HCl, NaHCO₃, Brine) Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Purify (Column Chromatography) Step6->End

Workflow for the N-acylation of Ethyl 1-aminocyclopentanecarboxylate HCl.

Conclusion and Future Outlook

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a building block of significant strategic importance in drug discovery. Its conformationally constrained cyclopentane core provides a robust platform for the design of potent and selective inhibitors of enzymes like MraY and for the development of novel CNS-active agents by mimicking the bioactive conformation of neurotransmitters such as GABA. The protocols detailed herein offer a practical guide for the derivatization of this scaffold, enabling the synthesis of compound libraries for hit-to-lead optimization. As the challenges of antibiotic resistance and the need for more refined neurological therapeutics continue to grow, the judicious application of constrained scaffolds like Ethyl 1-aminocyclopentanecarboxylate hydrochloride will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Kwak, S.-H., Lim, W. Y., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 215, 113272. [Link]

  • Bhattacharjee, A., & Mobashery, S. (2023). MraY: An emerging therapeutic target in bacterial peptidoglycan biosynthesis for the discovery of novel antibiotics from natural and synthetic origin. Journal of Medicinal Chemistry, 66(1), 1-24. [Link]

  • Allan, R. D., & Fong, J. (1986). Synthesis of Analogues of GABA. Part 15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. Australian Journal of Chemistry, 39(5), 855-864. [Link]

  • Clark, J. (2016). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. PubChem Compound Summary for CID 222862. Retrieved January 26, 2026, from [Link].

  • Chung, B. C., & Zhao, G. (2016). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Antibiotics, 5(3), 29. [Link]

  • Liu, Y., et al. (2016). Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics. Utrecht University News. [Link]

  • Machida, M., et al. (2008). Peptidoglycan Biosynthesis Genes MurA and MraY are Related to Chloroplast Division in the Moss Physcomitrella patens. Plant and Cell Physiology, 49(11), 1736–1740. [Link]

  • Nevado, C., & de Haro, T. (2009). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 109(8), 3659–3715. [Link]

  • Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]

  • Kwak, S.-H., Lim, W. Y., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Scholars@Duke. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Zhang, R., et al. (2021). Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120. Frontiers in Microbiology, 12, 746417. [Link]

  • U.S. Patent No. 6,211,384 B1. (2001). Methods for the acylation of amine compounds.
  • Hong, J., & Lee, S.-Y. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ResearchGate. [Link]

  • Gholivand, K., & Khodadadi, A. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 24(18), 3326. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved January 26, 2026, from [Link].

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(9), 1985. [Link]

  • Branden, G. (2018). Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis. Drug Discovery Today, 23(10), 1779-1785. [Link]

  • Ichikawa, S., et al. (2022). Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY. Nature Communications, 13(1), 7859. [Link]

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520. [Link]

  • Wikipedia contributors. (2023, December 29). Peptidoglycan. In Wikipedia, The Free Encyclopedia. Retrieved 10:05, January 26, 2026, from [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). [Link]

  • Reddy, T. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152877. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved January 26, 2026, from [Link].

  • Mashalidis, E. H., et al. (2019). Chemical logic of MraY inhibition by antibacterial nucleoside natural products. Nature Communications, 10(1), 2937. [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis with Ethyl 1-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemical Control in Cyclopentane Amino Acids

In the landscape of modern medicinal chemistry and drug development, the precise control of three-dimensional molecular architecture is paramount. Chiral α,α-disubstituted cyclic amino acids are a class of "conformationally constrained" building blocks that offer significant advantages in the design of novel therapeutics, particularly peptidomimetics. By incorporating these rigid structures into peptide backbones, researchers can enhance metabolic stability, improve receptor binding affinity, and fine-tune pharmacological profiles.

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a readily available achiral precursor to a variety of valuable chiral cyclopentane-based amino acids. The quaternary α-carbon in its structure presents a unique synthetic challenge and opportunity: the creation of a chiral center through stereoselective functionalization. This guide provides a comprehensive overview and detailed protocols for achieving high stereoselectivity in the synthesis of α-alkylated cyclopentyl amino acids, leveraging the power of chiral auxiliary-mediated diastereoselective reactions.

Core Principle: Chiral Auxiliary-Mediated Asymmetric Alkylation

The most robust and widely adopted strategy for the stereoselective alkylation of amino acid derivatives is the use of a chiral auxiliary.[1][2] A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary can be cleaved and recycled.[2]

Evans oxazolidinones are a class of highly effective chiral auxiliaries that have been extensively used in the asymmetric alkylation of N-acylated amino acids.[1] The underlying principle of this methodology involves several key steps, as illustrated below.

G cluster_0 Workflow for Diastereoselective Alkylation A 1. Substrate Preparation: N-Acylation of Ethyl 1-aminocyclopentanecarboxylate B 2. Chiral Auxiliary Attachment: Coupling with an Evans Oxazolidinone A->B C 3. Diastereoselective Enolate Formation: Deprotonation with a Strong Base (e.g., NaHMDS, LDA) B->C D 4. Stereoselective Alkylation: Reaction of the Chelated Enolate with an Electrophile (R-X) C->D E 5. Chiral Auxiliary Cleavage: Hydrolysis to Yield the Chiral α-Alkylated Amino Acid D->E F 6. Auxiliary Recovery: Recycling of the Evans Oxazolidinone E->F

Caption: General workflow for the diastereoselective alkylation of Ethyl 1-aminocyclopentanecarboxylate.

The success of this method hinges on the formation of a rigid, chelated enolate intermediate. The chiral auxiliary, typically featuring a bulky substituent, effectively shields one face of the enolate, forcing the incoming electrophile (an alkyl halide, for instance) to approach from the less sterically hindered face. This facial bias results in the formation of one diastereomer in high excess.[3][4]

Experimental Protocols

The following protocols are presented as a comprehensive guide for the diastereoselective alkylation of Ethyl 1-aminocyclopentanecarboxylate. These procedures are based on well-established methodologies for the asymmetric alkylation of N-acyl amino acid derivatives using Evans-type oxazolidinones.[3][5]

Part 1: Preparation of N-Acyl-1-aminocyclopentanecarboxylate

Before attachment of the chiral auxiliary, the amino group of the starting material must be acylated. This protocol describes a standard N-acylation procedure.

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10 minutes to neutralize the hydrochloride and form the free amine in situ.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl ethyl 1-aminocyclopentanecarboxylate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

Part 2: Attachment of the Chiral Auxiliary

This protocol describes the hydrolysis of the ethyl ester and subsequent coupling to a chiral oxazolidinone. For this example, we will use (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • N-propionyl ethyl 1-aminocyclopentanecarboxylate (from Part 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone

  • Lithium chloride (LiCl)

  • Anhydrous THF

Procedure (2a: Saponification):

  • Dissolve the N-acylated ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product into EtOAc (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the N-propionyl-1-aminocyclopentanecarboxylic acid.

Procedure (2b: Coupling to Auxiliary):

  • Dissolve the carboxylic acid from step 2a (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq). Stir for 1 hour at 0 °C to form the mixed anhydride.

  • In a separate flask, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.

  • Cool the oxazolidinone solution to 0 °C and slowly add the pre-formed mixed anhydride solution via cannula.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the N-acyl oxazolidinone derivative.

Part 3: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

G cluster_1 Diastereoselective Alkylation Workflow A Dissolve N-Acyl Oxazolidinone in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add NaHMDS (or LDA) Dropwise to Form Enolate B->C D Stir for 30-60 min at -78 °C C->D E Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) D->E F Stir for 2-4 hours at -78 °C, Monitor by TLC E->F G Quench with Saturated Aqueous NH4Cl F->G H Work-up and Purification G->H

Caption: Step-by-step workflow for the asymmetric alkylation reaction.

Materials:

  • N-acyl oxazolidinone derivative (from Part 2)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl oxazolidinone derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.1 eq) dropwise. The solution should develop a deep color, indicating enolate formation. Stir for 45 minutes at -78 °C.[3]

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture or by HPLC analysis on a chiral stationary phase.

Expected Outcome: This procedure typically yields high diastereoselectivity, often >95:5 d.r., favoring the diastereomer resulting from alkylation on the face opposite the bulky substituent of the chiral auxiliary.[3][6]

Part 4: Chiral Auxiliary Cleavage

The final step is to remove the chiral auxiliary to reveal the desired α,α-disubstituted amino acid derivative.

Materials:

  • Alkylated N-acyl oxazolidinone derivative (from Part 3)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • THF/Water mixture

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a pre-mixed, cooled solution of LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) in water.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl and extract with EtOAc to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

  • The desired α-alkylated-1-aminocyclopentanecarboxylic acid can be further purified and characterized.

Data Summary and Expected Results

The following table summarizes typical outcomes for diastereoselective alkylations using Evans-type oxazolidinone auxiliaries, which can be expected to be analogous for the cyclopentane system.

Electrophile (R-X)BaseTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Methyl IodideLDA85-95>98:2
Ethyl IodideNaHMDS80-90>95:5
Benzyl BromideNaHMDS80-90>98:2
Allyl BromideLDA85-95>95:5

Data is representative and based on established literature for similar systems.[3][6]

Conclusion

Ethyl 1-aminocyclopentanecarboxylate hydrochloride serves as an excellent starting point for the stereoselective synthesis of α,α-disubstituted cyclic amino acids. Through a well-defined sequence of N-acylation, chiral auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage, researchers can access a wide array of enantiomerically enriched building blocks. The protocols detailed herein, based on the highly reliable Evans asymmetric alkylation methodology, provide a clear and actionable pathway for scientists in drug discovery and organic synthesis to generate novel, conformationally constrained amino acids with a high degree of stereochemical control.

References

  • Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • Singh, V. K. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • Trost, B. M., & O'Boyle, B. M. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. Available at: [Link]

  • Myers, A. G., et al. (1997). Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Gotor, V., & Gotor-Fernández, V. (2006). Chiral Auxiliaries - Principles and Recent Applications. Thieme Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Lombardo, M., & Quintavalla, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Williams, R. M., et al. (1988). Practical asymmetric syntheses of .alpha.-amino acids through carbon-carbon bond constructions on electrophilic glycine templates. Journal of the American Chemical Society. Available at: [Link]

  • Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central. Available at: [Link]

  • Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. Retrieved from [Link]

  • Wang, Y., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. PubMed Central. Available at: [Link]

  • Davies, S. G., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Strategies for Amide Bond Formation with Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amine Acylation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the fundamental linkage in peptides and a vast array of pharmacologically active small molecules. While numerous methods exist for its construction, the coupling of sterically hindered components presents a significant synthetic challenge. Ethyl 1-aminocyclopentanecarboxylate, an α,α-disubstituted (or quaternary) amino acid ester, epitomizes this challenge. Its nucleophilic amine is shielded by the rigid cyclopentyl ring and the adjacent ethyl ester, dramatically slowing the rate of acylation compared to primary or less hindered secondary amines.

This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for successfully forming amide bonds with Ethyl 1-aminocyclopentanecarboxylate hydrochloride. We will move beyond simple step-by-step instructions to explain the underlying chemical logic, enabling researchers to select the optimal conditions and troubleshoot effectively. This document is intended for researchers, chemists, and drug development professionals who require robust and reproducible methods for incorporating sterically demanding building blocks into their target molecules.

Section 1: Foundational Principles for Reactivity

The Critical First Step: In Situ Neutralization

Ethyl 1-aminocyclopentanecarboxylate is typically supplied as a hydrochloride salt. In this form, the amine exists as an ammonium cation (R-NH₃⁺Cl⁻), rendering it non-nucleophilic and incapable of participating in the amide bond formation. Therefore, the first and most critical step in any coupling protocol is the in situ liberation of the free amine (R-NH₂).

This is achieved by adding a suitable base. The choice of base is paramount:

  • Incorrect Choice (Nucleophilic Bases): Primary or secondary amines (e.g., triethylamine, ammonia) are themselves nucleophiles and will compete with the substrate for the activated carboxylic acid, leading to unwanted side products.

  • Correct Choice (Non-Nucleophilic, Hindered Bases): Tertiary amines with significant steric bulk are ideal. They are basic enough to deprotonate the ammonium salt but too hindered to act as effective nucleophiles.

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice.

  • 2,4,6-Collidine: A slightly stronger base that can be effective when deprotonation is sluggish.

Stoichiometrically, at least one equivalent of base is required to neutralize the hydrochloride salt. However, most modern coupling protocols, particularly those involving onium salts, require an additional equivalent of base to facilitate the reaction, bringing the typical requirement to 2.0-3.0 equivalents .

The Core Reaction: Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine is thermodynamically favorable but kinetically slow at ambient temperatures. This is because the carboxylic acid's acidic proton will rapidly react with the basic amine, forming an unreactive ammonium-carboxylate salt.[1][2] To overcome this, the carboxylic acid's carbonyl group must be rendered more electrophilic through a process called "activation." This is the primary role of coupling reagents.[3][4] The coupling reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is readily attacked by the liberated amine nucleophile.

Section 2: Strategic Selection of Coupling Reagents

The efficacy of an amide coupling reaction, especially with a hindered amine, is almost entirely dependent on the choice of coupling reagent. The ideal reagent generates a highly reactive intermediate quickly and minimizes side reactions.

Carbodiimide-Based Methods: The Classic Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational coupling reagents.[4][5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

However, this intermediate is prone to two major side reactions:

  • Racemization: If the carboxylic acid is chiral at the α-position, this intermediate can lead to a loss of stereochemical integrity.[5][7]

  • N-Acylurea Formation: The intermediate can rearrange into a stable, unreactive N-acylurea byproduct, consuming the activated acid and reducing the yield.[6]

To mitigate these issues, additives are essential. These additives intercept the O-acylisourea to form a more stable active ester that is less prone to side reactions but still highly reactive towards the amine.[8][9]

  • 1-Hydroxybenzotriazole (HOBt): The traditional additive, highly effective at suppressing racemization.[7][8] However, anhydrous HOBt is explosive and its availability is now restricted.[8]

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A modern, non-explosive, and highly effective alternative to HOBt that often provides faster reaction rates.[8]

For sterically hindered amines like Ethyl 1-aminocyclopentanecarboxylate, a carbodiimide/additive approach can work but may require elevated temperatures or extended reaction times. The use of EDC is advantageous for purification, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[5]

Carbodiimide_Mechanism Carbodiimide Activation with Oxyma RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea Oxyma_Ester Oxyma Active Ester (Stable Intermediate) O_acylisourea->Oxyma_Ester N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Oxyma Oxyma Pure Amide Target Amide Oxyma_Ester->Amide + Amine EDU EDU (Water-Soluble Byproduct) Amine Free Amine (R'-NH₂)

Carbodiimide activation pathway.
Onium Salt Reagents: The Gold Standard for Hindered Couplings

For challenging couplings, onium salts (aminium/uronium and phosphonium salts) are the reagents of choice.[3][10] They are generally more efficient, faster, and generate fewer side reactions than carbodiimide-based methods.[10]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the additive HOAt, HATU is one of the most effective coupling reagents, especially for sterically hindered systems.[3][10] The pyridine nitrogen in the HOAt core is thought to provide anchimeric assistance, accelerating the coupling reaction.[10]

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on Oxyma Pure.[8] COMU offers reactivity comparable or superior to HATU but with significant advantages: it is not explosive, has a lower allergenic potential, and its byproducts are highly water-soluble, simplifying purification.[8][11] This makes COMU an excellent choice for both performance and "green chemistry" considerations.[11]

  • PyBOP® ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt reagent that generates HOBt active esters in situ. It is highly efficient, and its byproducts are generally less problematic than those from some uronium salts.[5][10]

For the specific challenge of acylating Ethyl 1-aminocyclopentanecarboxylate, HATU and COMU are the most highly recommended reagents due to their exceptional reactivity and proven success in difficult cases.[8][10]

Section 3: Detailed Experimental Protocols

The following protocols provide a starting point for optimization. Reaction progress should always be monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the point of completion.

General Considerations:

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are standard. DMF is often preferred for its ability to dissolve all components.

  • Temperature: Reactions are typically started at 0 °C to control any initial exotherm and then allowed to warm to room temperature (RT).

  • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (N₂ or Ar) is good practice to exclude moisture.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for maximizing yield with challenging carboxylic acids.

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Acylating Partner
Ethyl 1-aminocyclopentanecarboxylate HCl1.1Amine Nucleophile
HATU1.1Coupling Reagent
DIPEA3.0Base (Neutralization + Activation)
Anhydrous DMF-Solvent (to 0.1-0.2 M)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq.) and anhydrous DMF.

  • Add Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) dropwise. Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add HATU (1.1 eq.) in one portion. The solution may turn yellow.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOAt), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modern & Safe Coupling using COMU

This protocol offers similar efficacy to HATU with improved safety and easier purification.

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Acylating Partner
Ethyl 1-aminocyclopentanecarboxylate HCl1.1Amine Nucleophile
COMU1.1Coupling Reagent
DIPEA3.0Base (Neutralization + Activation)
Anhydrous DMF or DCM-Solvent (to 0.1-0.2 M)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq.), Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.1 eq.), and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) dropwise and stir for 10-15 minutes.

  • Add COMU (1.1 eq.) in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress. Reactions with COMU are often very rapid, sometimes completing in 1-4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash with water (3x). The water-soluble byproducts of COMU and excess base will be efficiently removed.[11] Follow with a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Protocol 3: Classic Carbodiimide Coupling using EDC/Oxyma

A cost-effective method suitable for less demanding substrates or when onium salts are not available.

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Acylating Partner
Ethyl 1-aminocyclopentanecarboxylate HCl1.1Amine Nucleophile
EDC Hydrochloride1.2Coupling Reagent
Oxyma Pure1.2Additive
DIPEA2.5Base
Anhydrous DCM-Solvent (to 0.1-0.2 M)

Step-by-Step Procedure:

  • Combine the Carboxylic Acid (1.0 eq.), Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.1 eq.), and Oxyma Pure (1.2 eq.) in a flask with anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.5 eq.) and stir for 10 minutes.

  • Add EDC hydrochloride (1.2 eq.) and stir at 0 °C for 30 minutes.

  • Remove the ice bath and stir at room temperature for 12-24 hours, monitoring for completion.

  • Workup: Dilute the reaction with DCM. Wash with 1N HCl (to remove base), saturated NaHCO₃ (to remove Oxyma), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Section 4: General Workflow and Troubleshooting

Workflow General Experimental Workflow Start Combine Acid, Amine HCl, and Solvent Cool Cool to 0 °C Start->Cool Base Add Base (e.g., DIPEA) Stir 15 min Cool->Base Reagent Add Coupling Reagent (e.g., HATU/COMU) Base->Reagent React Warm to RT Monitor (TLC/LC-MS) Reagent->React Workup Aqueous Workup (Acid/Base/Brine Washes) React->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Generalized experimental workflow.
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete neutralization of the amine hydrochloride. 2. Insufficiently reactive coupling conditions for the hindered substrate. 3. Degradation of coupling reagent due to moisture.1. Ensure ≥2.0 eq. of base are used. Allow 15 min for neutralization before adding the coupling reagent. 2. If using EDC/Oxyma, switch to HATU or COMU. Consider a slight increase in temperature (e.g., 40 °C) or longer reaction time. 3. Use anhydrous solvents and fresh, high-quality reagents.
Significant Unreacted Starting Material Steric hindrance is too great for the chosen conditions.Switch to a more powerful coupling reagent (e.g., from PyBOP to HATU). Consider converting the carboxylic acid to the more reactive acid fluoride, which is particularly effective for coupling hindered amino acids.[8]
Presence of N-Acylurea Byproduct Using a carbodiimide (EDC, DCC) without a sufficient amount of an additive like Oxyma or HOBt.Ensure at least 1.0 equivalent of the additive is used relative to the carbodiimide. Switch to an onium salt reagent where this side reaction is not possible.
Difficulty in Purification Byproducts are co-eluting with the product.If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble; filter it off before workup. If using EDC or COMU, perform thorough aqueous washes to remove the water-soluble byproducts.[11] Adjust the polarity of the chromatography eluent.

Conclusion

The successful acylation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a readily achievable transformation when the inherent steric challenge is addressed with a sound chemical strategy. The foundational requirements are the liberation of the free amine using a non-nucleophilic base and the activation of the carboxylic acid. For this particular substrate, the use of modern onium salt coupling reagents, specifically HATU or the safer and equally potent COMU , is strongly recommended to ensure high yields and clean reaction profiles. By understanding the principles behind reagent selection and following robust protocols, researchers can confidently incorporate this and other sterically demanding building blocks into complex molecular architectures.

References

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Furia, M., et al. (2014). A one-pot synthesis of amides from carboxylic acids and amines by using SOCl2. Chemistry Central Journal. [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Khan Academy. (n.d.). Formation of amides from carboxylic acid derivatives. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Proactive Molecular Research. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. National Center for Biotechnology Information. [Link]

  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951–2958. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. [Link]

Sources

Application Notes & Protocols: Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride as a Constrained Amino Acid Analog in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their utility is often hampered by poor metabolic stability and conformational flexibility, which leads to reduced receptor affinity and bioavailability. The integration of unnatural, conformationally restricted amino acids is a cornerstone strategy to overcome these limitations.[1][2] Ethyl 1-aminocyclopentanecarboxylate hydrochloride (EACPH) emerges as a pivotal building block in this field. Its rigid cyclopentane scaffold serves to pre-organize the peptide backbone, significantly reducing the entropic penalty associated with receptor binding and guiding the formation of specific, bioactive secondary structures such as β-turns.[3][4]

This guide provides an in-depth exploration of EACPH, detailing the scientific rationale for its use, its applications in medicinal chemistry, and comprehensive, field-proven protocols for its incorporation into peptide scaffolds. The primary goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful tool for the rational design of next-generation peptidomimetics.

Physicochemical Properties and Handling

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a stable, crystalline solid at room temperature, making it amenable to standard laboratory handling and storage procedures. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free-base form.

PropertyValueSource
IUPAC Name ethyl 1-aminocyclopentane-1-carboxylate;hydrochlorideN/A
Synonyms EACPH, H-Ac5c-OEt.HCl[5]
Molecular Formula C₈H₁₆ClNO₂Derived from[5]
Molecular Weight 193.67 g/mol Derived from[5]
CAS Number 71988-75-9 (for hydrochloride)N/A
Parent CAS Number 1664-35-3 (for free base)[5]
Appearance White to off-white crystalline powderGeneral Knowledge

Handling & Storage:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The Scientific Rationale: Engineering Peptide Conformation

The decision to incorporate a constrained analog like EACPH is a strategic choice rooted in fundamental principles of physical organic chemistry and structural biology. The primary benefit is the introduction of a predictable, rigid structural element into an otherwise flexible peptide chain.

  • Conformational Restriction and Pre-organization: The covalent bonds of the cyclopentyl ring lock the backbone dihedral angles (Φ/Ψ) into a significantly narrowed range of conformational space.[4] This pre-organization forces the peptide into a conformation that is closer to the one required for binding to its biological target. This minimizes the entropic cost of binding, which can translate directly into a substantial increase in binding affinity and potency.

  • Induction of Defined Secondary Structures: The steric bulk and fixed geometry of the α,α-disubstituted cyclopentane ring act as a potent inducer of specific secondary structures, most notably β-turns and γ-turns.[3][4] These turn structures are frequently found on the surfaces of proteins and are critical for mediating molecular recognition and protein-protein interactions (PPIs).[6] By mimicking these turns, EACPH-containing peptides can serve as high-fidelity mimics of natural protein epitopes.

  • Enhanced Metabolic Stability: Natural peptides are rapidly degraded by proteases in vivo. The α,α-disubstituted nature of EACPH provides steric shielding around the adjacent peptide bonds, rendering them resistant to enzymatic cleavage. This steric hindrance is a well-established strategy for increasing the circulating half-life of peptide-based drug candidates.[1]

G cluster_0 Unconstrained Amino Acid (e.g., Alanine) cluster_1 Constrained Analog (EACPH) a_n N-terminus a_ca α-Carbon a_n->a_ca Φ rotation a_c C-terminus a_ca->a_c Ψ rotation a_r R a_ca->a_r Side Chain (CH3) label_a High Flexibility Large Entropic Penalty for Binding b_n N-terminus b_ca α-Carbon b_n->b_ca Φ rotation (Restricted) b_c C-terminus b_ca->b_c Ψ rotation (Restricted) b_ring Cyclopentyl Ring b_ca->b_ring label_b Rigid Structure Bioactive Conformation Low Entropic Penalty

Caption: Comparison of rotational freedom in a standard vs. a constrained amino acid.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of EACPH make it a versatile building block for addressing complex challenges in drug design.[7][8]

Case Study: Opioid Receptor Modulation

Research into morphiceptin analogs provides a compelling example of the power of this approach. In these studies, the natural Proline residue was replaced with 2-aminocyclopentane carboxylic acid, a close relative of EACPH.[9] The results were profound: different stereoisomers of the cyclopentane analog produced peptides with dramatically different activities and selectivities for µ- and δ-opioid receptors.[9][10] This demonstrates that the precise three-dimensional shape enforced by the cyclic constraint is the critical determinant of biological function, allowing for the fine-tuning of receptor subtype selectivity.

Targeting Protein-Protein Interactions (PPIs)

PPIs are notoriously difficult targets for conventional small-molecule drugs due to their large, flat, and featureless binding interfaces. Constrained peptides, however, can be designed to mimic the secondary structures (e.g., α-helices or β-turns) of one of the binding partners.[6] By incorporating EACPH to nucleate a β-turn, a researcher can create a stable peptidomimetic that presents key binding residues in the correct spatial orientation to disrupt the PPI, offering a promising therapeutic strategy for cancer and other diseases.

G start Define Target (e.g., GPCR, PPI interface) step1 Identify Bioactive Conformation (NMR, X-ray, Modeling) start->step1 step2 Design Peptide Sequence Incorporate EACPH at Turn Position step1->step2 Rational Design step3 Synthesize Peptide Library (Solid-Phase Synthesis) step2->step3 step4 Purify & Characterize (HPLC, Mass Spec, NMR) step3->step4 step5 Screen for Biological Activity (Binding Assays, Functional Assays) step4->step5 step6 Lead Optimization (Structure-Activity Relationship) step5->step6 Iterative Process step6->step2 finish Drug Candidate step6->finish

Caption: Workflow for rational drug design using EACPH.

Experimental Protocols

The following protocols provide a generalized framework for the protection of EACPH and its incorporation into a peptide sequence via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: N-terminal Protection of EACPH with Fmoc Group

Rationale: The free amine of EACPH must be protected to prevent self-polymerization and to ensure controlled, sequential addition to the growing peptide chain during SPPS. The Fmoc group is a standard protecting group used in SPPS due to its stability in acidic conditions and its clean removal with a mild base.

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride (EACPH)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dioxane, Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, suspend EACPH (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add sodium bicarbonate (approx. 2.5 eq) in portions until the solution becomes basic (pH ~8-9). This deprotonates the amine hydrochloride, yielding the free amine necessary for the reaction.

  • Fmoc Addition: While stirring vigorously at 0 °C, add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes. The reaction is exothermic and maintaining a low temperature minimizes side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).[11]

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), water, and finally brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-EACPH-OEt by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Incorporation into a Peptide via Automated SPPS

Rationale: This protocol outlines a single coupling cycle for adding the protected Fmoc-EACPH-OH (Note: the ethyl ester must first be saponified to the carboxylic acid for SPPS) to a resin-bound peptide chain. HBTU is used as a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the free N-terminal amine of the peptide on the resin.

Materials:

  • Fmoc-protected peptide-resin

  • Piperidine solution (20% in DMF)

  • Fmoc-EACPH-OH (3-5 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • DIPEA (6 eq)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Step-by-Step Cycle:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. This cleaves the Fmoc group from the N-terminus of the resin-bound peptide, exposing the free amine.

    • Drain and repeat the piperidine treatment once more.

  • Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the next step.

  • Coupling:

    • In a separate vial, pre-activate a solution of Fmoc-EACPH-OH and HBTU in DMF by adding DIPEA. Allow to stand for 2-5 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the reaction vessel containing the washed, deprotected resin.

    • Agitate for 1-2 hours at room temperature. The coupling of sterically hindered amino acids like EACPH may require longer coupling times or double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) followed by DCM (3-5 cycles) to remove excess reagents and prepare for the next cycle.

  • Continuation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 3: Peptide Cleavage, Purification, and Characterization

Rationale: Once the synthesis is complete, the peptide must be cleaved from the solid support and all remaining side-chain protecting groups must be removed. This is typically achieved with a strong acid cocktail containing scavengers to protect sensitive residues. Purification via RP-HPLC is essential to isolate the desired peptide from truncated or failed sequences.

Procedure:

  • Cleavage:

    • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., Reagent K: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol, 2.5% triisopropylsilane). The scavengers protect acid-sensitive residues during cleavage.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.[12]

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile/acetic acid).

    • Purify using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12]

    • Collect fractions and analyze by analytical HPLC-MS to identify those containing the pure product.

  • Final Product: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder. Confirm final identity and purity with high-resolution mass spectrometry. If desired, perform 2D NMR studies to confirm the conformational impact of the EACPH residue.[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222862, Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. PubChem. [Link]

  • Garg, M., & Kumar, M. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Omega. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. [Link]

  • Gotor-López, D., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link]

  • Imaeda, Y., & Suga, H. (2014). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Hayashi, Y., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Trigalo, F., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • Verdoliva, V., et al. (2013). Methods of preparing cyclic peptides and uses thereof.
  • Cedillo-Cruz, A., et al. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Link]

  • Del Valle, J. R. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Gotor-López, D., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. [Link]

  • ResearchGate. (2023). Enaminones as building blocks in drug development. ResearchGate. [Link]

  • ResearchGate. (2014). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

  • Kowalczyk, R., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. NIH. [Link]

  • 1Click Chemistry. (n.d.). Building-Blocks. 1Click Chemistry. [Link]

  • Al-Obaidi, A. M. J., et al. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

  • Molčanov, K., et al. (2023). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. PMC - NIH. [Link]

  • Zhangjiagang Weisheng Biological Pharmaceutical Co Ltd. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Wilkes, B. C., & Schiller, P. W. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • Ruiz-Gotor, A., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

Sources

Application Notes and Protocols for the Incorporation of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery, the modification of peptide scaffolds with non-natural amino acids is a cornerstone strategy for enhancing therapeutic potential. The incorporation of sterically hindered residues, such as 1-aminocyclopentanecarboxylic acid (Ac5c), offers a compelling approach to imbue peptides with desirable pharmacological properties. The rigid cyclopentyl group restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures. This pre-organization can result in higher binding affinities and specificities for biological targets. Furthermore, the α,α-disubstituted nature of Ac5c provides significant enzymatic stability by shielding the adjacent peptide bonds from proteolytic degradation, thereby extending the in vivo half-life of the peptide therapeutic.[1]

This guide provides a comprehensive overview and detailed protocols for the seamless incorporation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will elucidate the necessary prerequisite steps of N-terminal protection and carboxyl deprotection, followed by optimized coupling strategies and final cleavage and purification procedures.

Workflow Overview: From Raw Material to Bioactive Peptide

The successful integration of Ethyl 1-aminocyclopentanecarboxylate hydrochloride into a peptide sequence necessitates a preparatory phase to render it compatible with standard SPPS workflows. The overall process can be visualized as a three-stage workflow:

G cluster_0 Stage 1: Building Block Preparation cluster_1 Stage 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Stage 3: Cleavage, Purification & Analysis A Ethyl 1-aminocyclopentanecarboxylate hydrochloride B N-Fmoc Protection A->B Fmoc-Cl or Fmoc-OSu C Saponification (Ester Hydrolysis) B->C LiOH or CaI2 D Fmoc-Ac5c-OH C->D Acidification E Resin Swelling & Fmoc Deprotection D->E To SPPS F Coupling of Fmoc-Ac5c-OH E->F Activation with HBTU/HATU G Chain Elongation (Standard Cycles) F->G Repetitive Deprotection/Coupling H Peptidyl-Resin G->H I Cleavage from Resin H->I To Cleavage J Crude Peptide Precipitation I->J TFA Cocktail K Purification (RP-HPLC) J->K Cold Ether L Characterization (MS, NMR) K->L M Bioactive Peptide L->M

Figure 1: Overall workflow for the incorporation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride into bioactive peptides.

Stage 1: Preparation of Fmoc-1-aminocyclopentanecarboxylic acid (Fmoc-Ac5c-OH)

The commercially available starting material, Ethyl 1-aminocyclopentanecarboxylate hydrochloride, requires two key modifications before it can be used in Fmoc-based SPPS: protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and subsequent hydrolysis of the ethyl ester to yield the free carboxylic acid.

Protocol 1: N-Fmoc Protection of Ethyl 1-aminocyclopentanecarboxylate hydrochloride

This procedure is adapted from standard methods for the N-Fmoc protection of amino acids in an aqueous medium.[2][3]

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve Fmoc-Cl (1.1 equivalents) in dioxane and add it dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with deionized water and extract with diethyl ether (3x).

  • Wash the combined organic layers with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected ethyl ester.

Protocol 2: Saponification of Fmoc-1-aminocyclopentanecarboxylic acid ethyl ester

The hydrolysis of the ethyl ester is performed under mild basic conditions to avoid premature cleavage of the Fmoc group.[4] The use of calcium iodide has been shown to protect the Fmoc group during saponification.[4]

Materials:

  • Fmoc-1-aminocyclopentanecarboxylic acid ethyl ester (from Protocol 1)

  • Lithium hydroxide (LiOH) or Calcium Iodide (CaI2) and Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the crude Fmoc-protected ethyl ester (1 equivalent) in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) to the solution and stir at room temperature.

  • Alternatively, for enhanced Fmoc protection, add CaI2 (2 equivalents) followed by KOH (2 equivalents).[4]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent to yield Fmoc-1-aminocyclopentanecarboxylic acid (Fmoc-Ac5c-OH).

  • The product can be purified by column chromatography if necessary.

Stage 2: Solid-Phase Peptide Synthesis (SPPS)

With the prepared Fmoc-Ac5c-OH building block, the synthesis can proceed using a standard Fmoc/tBu strategy on a solid support.[5] Due to the steric hindrance of the cyclopentyl group, modifications to the standard coupling protocol are recommended to ensure high coupling efficiency.

Protocol 3: SPPS Incorporating Fmoc-Ac5c-OH

This protocol assumes a standard manual or automated SPPS setup.

Materials:

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-protected amino acids

  • Fmoc-Ac5c-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Coupling of Fmoc-Ac5c-OH (and other hindered residues):

  • Activation: In a separate vessel, pre-activate Fmoc-Ac5c-OH (3-5 equivalents relative to resin loading) with HBTU or HATU (2.9-4.5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, due to the steric hindrance.[6]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.[6]

  • Double Coupling: If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated Fmoc-Ac5c-OH.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Chain Elongation:

  • Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent standard Fmoc-amino acids.

Parameter Standard Amino Acid Coupling Hindered Amino Acid (Fmoc-Ac5c-OH) Coupling Rationale for Change
Amino Acid Equivalents 3-43-5To drive the reaction to completion in the presence of steric hindrance.
Coupling Reagent HBTU, DIC/HOBtHATU, HBTUHATU is a more potent activating agent, beneficial for hindered couplings.
Coupling Time 30-60 minutes2-4 hoursIncreased time is necessary to overcome the slower reaction kinetics.
Monitoring Optional, often assumed completeMandatory (e.g., Kaiser test)To confirm complete acylation of the sterically hindered amine.
Double Coupling InfrequentOften necessaryEnsures quantitative reaction and prevents deletion sequences.

Stage 3: Cleavage, Purification, and Analysis

The final stage involves cleaving the completed peptide from the solid support, its purification, and subsequent characterization to confirm its identity and purity.

Protocol 4: Cleavage and Deprotection

This protocol uses a standard trifluoroacetic acid (TFA) cleavage cocktail.[7]

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM and dry thoroughly under vacuum.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[6]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purified peptide should be characterized by mass spectrometry (MS) to confirm the correct molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[8]

Expected ¹H NMR Spectral Features for the Ac5c Residue:

The cyclopentyl protons of the Ac5c residue will typically appear as a complex multiplet in the aliphatic region of the ¹H NMR spectrum, generally between 1.5 and 2.5 ppm.[9][10] The exact chemical shifts and multiplicities will depend on the local electronic environment and the overall conformation of the peptide.

Conclusion

The incorporation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride into bioactive peptides is a powerful strategy for enhancing their therapeutic properties. While the steric hindrance of this non-natural amino acid presents challenges during synthesis, these can be effectively overcome through the use of potent coupling reagents, extended reaction times, and careful monitoring. The protocols outlined in this guide provide a robust framework for the successful preparation and incorporation of this valuable building block, enabling researchers to explore the benefits of conformational constraint and proteolytic stability in their peptide-based drug discovery programs.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Dalvit, C., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Advances, 10(54), 32445-32454. [Link]

  • Bédard, F., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2689. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • da Silva, J. F., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3149-3153. [Link]

  • Wang, S. S., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 40(3-4), 344-349. [Link]

  • Szakács, Z., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry, 17(3), 570-578. [Link]

  • Srebro, M., et al. (2014). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Physical Chemistry A, 118(1), 246-257. [Link]

  • Wintner, J. (2019). How to perform Fmoc protection using Fmoc-Cl?. ResearchGate. [Link]

  • Sheinblatt, M. (1991). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe]. International Journal of Peptide and Protein Research, 38(1), 8-14. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464. [Link]

  • Brask, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8218-8241. [Link]

  • Colom, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Reddit. (2019). Multiplicity of cyclopentanone for H NMR. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling with Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis utilizing Ethyl 1-aminocyclopentanecarboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this sterically hindered amino acid ester. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance your coupling efficiency and synthetic success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Question 1: Why is my coupling reaction with Ethyl 1-aminocyclopentanecarboxylate hydrochloride showing low yield or failing completely?

Answer: The primary challenge with this substrate is severe steric hindrance around the amine group, imposed by the cyclopentyl ring. This bulkiness significantly slows down the kinetics of amide bond formation compared to linear amino esters. Standard coupling conditions that work for simple amino acids often fail. Success hinges on carefully selecting the right combination of a potent coupling reagent, an appropriate base, and optimal reaction conditions to overcome this steric barrier.

Question 2: Do I need to perform a separate free-basing step for the hydrochloride salt before coupling?

Answer: Not necessarily. While you can perform a separate extraction to isolate the free amine, it is often more efficient and convenient to generate the free amine in situ. This is achieved by adding a non-nucleophilic organic base to the reaction mixture. The choice of base is critical; tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions.

Question 3: What are the recommended coupling reagents for this hindered amino acid?

Answer: For sterically demanding couplings, high-potency uronium or phosphonium-based reagents are strongly recommended. Standard carbodiimides like DCC or EDC are often too slow and may lead to side product formation (e.g., N-acylurea). More powerful reagents provide a higher degree of activation to the carboxylic acid partner, facilitating the reaction.

Reagent Class Examples Key Advantage
Uronium-based HATU, HBTU, TBTUHigh reactivity, fast kinetics
Phosphonium-based PyBOP, PyAOPExcellent for minimizing racemization

HATU is generally considered one of the most effective reagents for such challenging couplings due to its ability to form a highly reactive O-acylisourea intermediate.

Question 4: How can I monitor the progress of the reaction effectively?

Answer: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice. A simple co-spot on a TLC plate with your starting materials (the carboxylic acid and the amino ester) and the reaction mixture will clearly show the consumption of starting materials and the appearance of the new, coupled product spot. For more quantitative analysis, HPLC is superior.

Part 2: Advanced Troubleshooting Guide

This guide provides a logical, step-by-step approach to diagnosing and resolving common failures in your coupling reactions.

Troubleshooting Workflow: Low to No Product Formation

Use the following decision tree to diagnose the root cause of your failed reaction.

G start Start: Low/No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Coupling reagent fresh? - Amine salt dry? - Carboxylic acid pure? - Stoichiometry correct? start->check_reagents reagent_issue Outcome: Reagent Issue - Use fresh, high-purity reagents. - Dry amine salt under vacuum. - Re-weigh and ensure correct ratios. check_reagents->reagent_issue Yes check_base 2. Assess Base and In-Situ Free-Basing - Base added? - Correct equivalents (≥2.0)? - Is base non-nucleophilic (e.g., DIPEA)? check_reagents->check_base No success Resolution: Optimized Reaction reagent_issue->success base_issue Outcome: Base Issue - Add ≥2.0 eq. of DIPEA. - 1.0 eq. to neutralize HCl salt. - 1.0 eq. for the coupling reaction itself. check_base->base_issue Yes check_conditions 3. Evaluate Reaction Conditions - Solvent aprotic (DMF, DCM)? - Temperature appropriate (0°C to RT)? - Reaction time sufficient (4-24h)? check_base->check_conditions No base_issue->success conditions_issue Outcome: Conditions Issue - Switch to DMF for better solubility. - Allow reaction to stir overnight at RT. - Consider gentle heating (40°C) as a last resort. check_conditions->conditions_issue Yes conditions_issue->success

Caption: Troubleshooting Decision Tree for Peptide Coupling.

Issue 1: Incomplete Conversion Despite Long Reaction Times
  • Causality: The activation energy for the amide bond formation is not being sufficiently overcome. This can be due to insufficient activation of the carboxylic acid or persistent steric hindrance.

  • Solution Protocol:

    • Increase Reagent Equivalents: Increase the amount of coupling reagent and base. A molar ratio of 1.0 (Amino Ester HCl), 1.1 (Carboxylic Acid), 1.2 (HATU), and 2.5 (DIPEA) is a robust starting point. The excess base ensures complete neutralization and facilitates the reaction.

    • Pre-activation: Modify the order of addition. Stir the carboxylic acid, HATU, and DIPEA in DMF for 10-15 minutes at room temperature before adding the Ethyl 1-aminocyclopentanecarboxylate hydrochloride. This allows for the formation of the highly reactive HOBt-ester intermediate prior to introducing the sterically hindered amine.

    • Solvent Choice: If solubility is an issue in solvents like Dichloromethane (DCM), switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF), which can also help to disrupt intermolecular hydrogen bonding.

Issue 2: Observation of Significant Side Products
  • Causality: A common side product is the formation of an N-acylurea if using carbodiimides. With uronium reagents, racemization of the carboxylic acid partner can occur, especially if the base is added too early or is too strong.

  • Solution Protocol:

    • Switch to PyBOP: If racemization is a concern with your specific carboxylic acid, switching from HATU to PyBOP can be beneficial. Phosphonium salts are known to suppress racemization.

    • Control Temperature: Begin the reaction at 0°C. Add the coupling reagent slowly to the mixture of acid, amine, and base. After 30 minutes, allow the reaction to slowly warm to room temperature. This controlled temperature profile can minimize side reactions.

    • Base Selection: Ensure you are using a hindered base like DIPEA rather than a less hindered one like TEA. TEA is more nucleophilic and can sometimes participate in unwanted side reactions.

Part 3: Experimental Protocols & Data

Protocol 1: Standard HATU-Mediated Coupling

This protocol details a reliable method for coupling a generic carboxylic acid with Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Materials:

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq.)

  • Carboxylic Acid (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the Carboxylic Acid (1.1 eq.) and anhydrous DMF (to make a ~0.1 M solution).

  • Add Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq.).

  • Add DIPEA (2.5 eq.) to the stirred suspension. Stir for 5-10 minutes. Note that 1.0 equivalent of the base is for neutralizing the HCl salt, while the remaining 1.5 equivalents are for the coupling reaction itself.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add HATU (1.2 eq.) in one portion.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous work-up and purification (typically silica gel chromatography).

Workflow Diagram: In-Situ Free-Basing and Coupling

G cluster_flask Reaction Flask (Anhydrous DMF) cluster_reaction Reaction Steps AmineHCl Amine (R-NH3+ Cl-) FreeAmine Step 1: Free Amine Gen. R-NH2 Acid Carboxylic Acid (R'-COOH) ActivatedAcid Step 2: Acid Activation R'-CO-OAt DIPEA DIPEA (Base) DIPEA->FreeAmine Neutralizes HCl HATU HATU (Coupling Reagent) HATU->ActivatedAcid Activates Acid Product Step 3: Coupling Product FreeAmine->Product ActivatedAcid->Product

Caption: Workflow for HATU-mediated peptide coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., Ionescu, D., & El-Faham, A. (1998). The Uronium/Guanidinium Peptide Reagents: A Tribute to Bernhard Witkop. Accounts of Chemical Research, 31(5), 293–300. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Technical Support Center: Purification of Peptides Containing Ethyl 1-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for scientists and researchers working with synthetic peptides incorporating the unnatural amino acid, Ethyl 1-aminocyclopentanecarboxylate. The inclusion of this unique residue can significantly alter a peptide's physicochemical properties, presenting distinct challenges and opportunities in purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-purity peptide products.

Foundational Knowledge: Understanding Your Peptide and Its Impurities

Before embarking on purification, it is crucial to understand how the incorporation of Ethyl 1-aminocyclopentanecarboxylate affects your peptide and what impurities you are likely to encounter.

FAQ: What are the key properties of Ethyl 1-aminocyclopentanecarboxylate hydrochloride?

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic amino acid characterized by a cyclic, aliphatic side chain. Its key features include:

  • Increased Hydrophobicity: The cyclopentyl group is non-polar and significantly increases the hydrophobicity of the peptide. This is the single most important factor influencing its behavior during reverse-phase chromatography.

  • Steric Hindrance: The bulky cyclopentyl group can sometimes lead to lower coupling efficiencies during solid-phase peptide synthesis (SPPS), potentially increasing the prevalence of deletion sequences.[1]

  • Ester Group: The ethyl ester on the carboxyl group is a protecting group. It is crucial to ensure its stability during synthesis and cleavage if it is intended to be part of the final molecule, or its efficient removal if not.

  • Hydrochloride Salt Form: The hydrochloride salt enhances the solubility and stability of the free amino acid, making it easier to handle in various applications.[2]

FAQ: What common impurities should I expect in my crude peptide mixture?

Impurities in synthetic peptides arise from incomplete reactions or side reactions during solid-phase peptide synthesis (SPPS).[3] For peptides containing bulky, unnatural amino acids, certain impurities may be more prevalent.

Impurity TypeDescription & Common CausesImpact on Purification
Deletion Peptides Peptides missing one or more amino acid residues. Caused by incomplete deprotection of the N-α-amino group or inefficient coupling, which can be exacerbated by the steric hindrance of the cyclopentyl group.[1]Often have similar hydrophobicity to the target peptide, making them difficult to resolve with RP-HPLC alone.
Truncated Peptides The peptide synthesis is prematurely terminated. Often, these chains are intentionally "capped" (e.g., by acetylation) to prevent further elongation, making them easier to separate.[1]Usually less hydrophobic and elute earlier than the full-length peptide in RP-HPLC.
Incomplete Deprotection Residual protecting groups (e.g., from amino acid side chains) remain on the peptide after cleavage from the resin.These adducts are typically much more hydrophobic and will have significantly longer retention times in RP-HPLC.
Oxidation Products Oxidation of susceptible residues like Methionine (Met) to Met-sulfoxide or Cysteine (Cys).[1]Oxidized peptides are more polar and will elute earlier than the target peptide in RP-HPLC.
Reagent Adducts Covalent modification of the peptide by reagents used during synthesis or cleavage (e.g., scavengers).Can result in a wide range of products with varying hydrophobicities, complicating the chromatogram.
Diastereomers Racemization of amino acid chiral centers during synthesis, particularly during activation.[3]Diastereomers can be extremely difficult to separate as they often have very similar properties to the target peptide.

Primary Purification Strategy: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most powerful and widely used technique for peptide purification, separating molecules based on their hydrophobicity.[4][5][6] The non-polar stationary phase (e.g., C18 silica) interacts with the hydrophobic regions of the peptide, and elution is achieved by increasing the concentration of an organic solvent.

RP-HPLC Troubleshooting Guide

Question: My peptide, containing the cyclopentyl residue, is showing a very long retention time or isn't eluting at all. What should I do?

Answer: This is a common issue due to the high hydrophobicity imparted by the cyclopentyl group. The peptide is binding too strongly to the C18 column.

  • Causality: The hydrophobic interactions between the peptide and the stationary phase are too strong for the current mobile phase conditions.

  • Solutions:

    • Modify the Gradient: Make the gradient steeper or start at a higher initial concentration of organic solvent (e.g., acetonitrile). This will decrease the overall interaction time.

    • Change the Organic Solvent: Consider using a stronger organic solvent than acetonitrile, such as isopropanol, which can improve the solubility and elution of very hydrophobic peptides.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity and improve the solubility of hydrophobic peptides, often leading to sharper peaks and shorter retention times.[7]

    • Use a Less Retentive Column: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or one with a wider pore size (e.g., 300 Å), which is generally recommended for large peptides.

Question: I'm observing broad peaks or significant peak tailing in my chromatogram. What's the cause and how can I fix it?

Answer: Peak broadening and tailing can result from several factors, including poor solubility, secondary interactions with the column, or column overload.

  • Causality & Solutions:

    • Poor Solubility: The peptide may be precipitating on the column. Ensure the peptide is fully dissolved in the initial mobile phase before injection. If solubility is low, dissolving the crude peptide in a small amount of a strong solvent like DMSO before diluting it with the mobile phase can help.

    • Secondary Ionic Interactions: Residual, un-capped silanol groups on the silica stationary phase can interact with basic residues on the peptide, causing tailing. The use of an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% in the mobile phase is standard practice to suppress these interactions.

    • Column Overload: Injecting too much peptide can saturate the stationary phase. Reduce the sample load or switch to a preparative column with a higher capacity.

    • Slow Kinetics: The bulky nature of the peptide may slow its interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape.[7]

Question: My target peptide is co-eluting with an impurity. How can I improve the resolution?

Answer: Co-elution occurs when the target peptide and an impurity have very similar hydrophobicities. Improving resolution requires manipulating the selectivity of the separation.

  • Causality: The difference in hydrophobicity between your target and the impurity is insufficient for separation under the current conditions.

  • Solutions:

    • Flatten the Gradient: A shallower gradient slope increases the separation time and allows more opportunity for closely eluting compounds to resolve.

    • Change the Mobile Phase Modifier: The choice of ion-pairing agent can alter selectivity. If 0.1% TFA doesn't provide adequate resolution, try 0.1% formic acid (FA). This changes the pH and the nature of the ion-pairing, which can shift the relative retention times of the peptide and impurities.

    • Alter the Organic Solvent: Switching from acetonitrile to methanol or isopropanol can change the selectivity of the separation, as these solvents have different interactions with the peptide and stationary phase.

    • Employ an Orthogonal Strategy: If RP-HPLC alone is insufficient, a second purification step using a different separation mechanism is highly recommended.[8] (See Section 3).

Workflow for RP-HPLC Method Development

Sources

Technical Support Center: Enhancing Peptide Stability with Ethyl 1-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the stability of peptides incorporating Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OEt). The inclusion of this non-natural, cyclic amino acid can significantly enhance the proteolytic resistance and conformational stability of your peptide candidates.[1][2][3] This resource is designed to help you navigate the unique challenges and leverage the full potential of this valuable synthetic building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and stability testing of peptides containing Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Synthesis & Purification

Question 1: I am observing low coupling efficiency when incorporating Fmoc-1-aminocyclopentanecarboxylic acid during solid-phase peptide synthesis (SPPS). What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency is a common challenge when working with α,α-disubstituted amino acids like 1-aminocyclopentanecarboxylic acid due to significant steric hindrance.[4] Here’s a breakdown of the likely causes and a systematic approach to troubleshooting:

Causality: The bulky cyclopentyl group and the α-carbon substitution create a sterically hindered environment, making it difficult for standard coupling reagents to facilitate the formation of the peptide bond. This can lead to incomplete reactions and the accumulation of deletion sequences.[5]

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient.[4] It is recommended to use more potent activating reagents.

    • Aminium/Uronium Salts: Reagents such as HATU, HBTU, or HCTU are highly effective for sterically hindered couplings.[4]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can overcome the steric barrier.[4]

  • Extend Coupling Time and Increase Temperature:

    • Due to slower reaction kinetics, extending the coupling time from the standard 1-2 hours to overnight can significantly improve yields.[4]

    • Microwave-assisted solid-phase synthesis (MA-SPPS) can also be highly effective in driving difficult couplings to completion by utilizing microwave energy to heat the reaction.[4]

  • Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[6]

  • Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin and minimizing aggregation.

    • N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[4]

    • For particularly challenging couplings, consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) or adding chaotropic salts like LiCl to disrupt secondary structure formation.[7]

Experimental Protocol: Optimized Coupling of Fmoc-1-aminocyclopentanecarboxylic acid

Step Action Description
1Resin SwellingSwell the resin in DMF for at least 30 minutes.
2Fmoc DeprotectionTreat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
3WashingWash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
4Pre-activationIn a separate vessel, dissolve Fmoc-1-aminocyclopentanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
5CouplingAdd the pre-activated amino acid solution to the resin and couple for 2-4 hours.
6MonitoringPerform a Kaiser test to check for complete coupling. If the test is positive (blue beads), proceed to the washing step. If negative, proceed to step 7.
7Double CouplingIf the Kaiser test is positive, repeat steps 4 and 5.
8WashingWash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Question 2: My peptide containing Ethyl 1-aminocyclopentanecarboxylate is showing significant aggregation during synthesis and is difficult to purify. What strategies can I employ to mitigate this?

Answer:

Peptide aggregation is a common issue, especially with hydrophobic or sterically hindered residues, leading to poor reaction kinetics and purification challenges.[8]

Causality: The incorporation of cyclic residues can sometimes promote the formation of rigid secondary structures that self-associate through intermolecular hydrogen bonding, leading to aggregation on the resin.

Troubleshooting Steps:

  • Resin Selection: Use a low-substitution resin to increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.

  • Solvent Optimization: As mentioned previously, use NMP or a mixture of solvents to improve solvation. Adding a small percentage of DMSO can also help disrupt aggregation.[7]

  • Chaotropic Agents: Incorporate chaotropic salts like LiCl or KSCN (at low concentrations, e.g., 0.4 M) in the coupling and deprotection steps to disrupt hydrogen bonding networks.[7]

  • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues near the aggregation-prone region, incorporating pseudoproline dipeptides can disrupt the formation of secondary structures.

  • Purification Strategy:

    • RP-HPLC Optimization: For purification, use a shallow gradient and consider a different ion-pairing agent (e.g., formic acid instead of TFA) if you observe poor peak shape.

    • Solubility: Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase for injection.

Stability Assessment

Question 3: I want to perform a forced degradation study to assess the stability of my peptide containing Ethyl 1-aminocyclopentanecarboxylate. What conditions should I test, and how do I analyze the results?

Answer:

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[9][10][11]

Causality: Peptides can degrade through various mechanisms, including hydrolysis, oxidation, deamidation, and racemization. Forced degradation studies use harsh conditions to accelerate these processes.[11]

Recommended Stress Conditions for Forced Degradation:

Stress Condition Typical Protocol Potential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursPeptide bond cleavage, especially at Asp residues.
Base Hydrolysis 0.1 M NaOH at room temperature for 4-8 hoursDeamidation of Asn and Gln, racemization, peptide bond cleavage.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of Met, Trp, Cys, and His residues.
Thermal Stress 70°C in solution for 48 hoursAggregation, deamidation, oxidation, and hydrolysis.
Photostability Expose to light (ICH Q1B guidelines)Photodegradation of Trp, Tyr, Phe, and His residues.

Analytical Workflow:

  • Sample Preparation: Prepare a stock solution of your peptide (e.g., 1 mg/mL) and subject aliquots to the different stress conditions.

  • RP-HPLC Analysis: Analyze the stressed samples by RP-HPLC, comparing the chromatograms to that of an unstressed control sample.[12][13]

  • Peak Identification: Identify new peaks that appear in the chromatograms of the stressed samples. These represent potential degradation products.

  • Mass Spectrometry (MS): Use LC-MS to determine the mass of the degradation products and identify the nature of the modification (e.g., +16 Da for oxidation, +1 Da for deamidation).

Frequently Asked Questions (FAQs)

Q1: How does incorporating Ethyl 1-aminocyclopentanecarboxylate hydrochloride enhance peptide stability?

A: The cyclic nature of 1-aminocyclopentanecarboxylic acid introduces conformational rigidity into the peptide backbone.[14][15] This pre-organization of the peptide structure can lead to:

  • Increased Proteolytic Resistance: The constrained conformation can make it difficult for proteases to recognize and cleave the peptide bonds, leading to a longer half-life in biological systems.[16]

  • Stabilization of Secondary Structures: The cyclic residue can act as a helix or turn inducer, stabilizing desired secondary structures like α-helices or β-turns, which can be crucial for biological activity.[5][17][18]

Q2: What are the expected conformational effects of incorporating this amino acid into a peptide?

A: α,α-disubstituted amino acids, including cyclic ones, are known to strongly induce helical or turn conformations.[17] The specific conformation will depend on the surrounding amino acid sequence and the chirality of the incorporated residue. Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful techniques to experimentally determine the conformational changes upon incorporation of this residue.

Q3: Are there any potential downsides to incorporating Ethyl 1-aminocyclopentanecarboxylate hydrochloride?

A: While beneficial for stability, the steric bulk of this amino acid can sometimes negatively impact receptor binding if it is incorporated at a critical position for interaction. Therefore, it is important to perform structure-activity relationship (SAR) studies to identify the optimal position for its incorporation. Additionally, as discussed in the troubleshooting section, its synthesis can be more challenging than that of standard amino acids.

Q4: What is the best way to store peptides containing this modification?

A: Like most peptides, those containing Ethyl 1-aminocyclopentanecarboxylate hydrochloride should be stored as a lyophilized powder at -20°C or -80°C. For short-term storage in solution, use a buffer at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis and deamidation, and store at 4°C. Avoid repeated freeze-thaw cycles.

Visualizations

Logical Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Detected (Positive Kaiser Test) reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent time_temp Increase Coupling Time (e.g., overnight) or Use Microwave Synthesis reagent->time_temp If still low efficiency success Successful Coupling (Negative Kaiser Test) reagent->success Success double_couple Perform Double Coupling time_temp->double_couple If still low efficiency time_temp->success Success solvent Optimize Solvent (NMP instead of DMF, add chaotropes) double_couple->solvent If aggregation is suspected double_couple->success Success solvent->success Success

Caption: Troubleshooting workflow for low coupling efficiency.

Peptide Degradation Pathways

G peptide Intact Peptide hydrolysis Hydrolysis + H₂O (Acid/Base) Peptide Bond Cleavage peptide->hydrolysis oxidation Oxidation + [O] (e.g., H₂O₂) Met, Trp, Cys Oxidation peptide->oxidation deamidation Deamidation (Base) Asn → Asp Gln → Glu peptide->deamidation racemization Racemization (Base) L-amino acid → D-amino acid peptide->racemization aggregation Aggregation Formation of insoluble fibrils peptide->aggregation

Caption: Common degradation pathways for therapeutic peptides.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Creative Proteomics. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Kamberi, M., & Riley, C. M. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(5), 56-62.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Arora, P. S. (2007). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current opinion in chemical biology, 11(6), 638-644.
  • Singh, Y., & Sharma, P. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(10), 1637-1662.
  • Demizu, Y., Kurihara, M., & Okitsu, O. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44084-44091.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Demizu, Y., Kurihara, M., & Okitsu, O. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44084-44091.
  • Hodges, R. S., & Mant, C. T. (1995). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols (pp. 97-133). Humana Press.
  • Toniolo, C., & Benedetti, E. (1991). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Macromolecules, 24(14), 4004-4009.
  • Al-Warhi, T., Al-Tamimi, A., & El-Faham, A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283.
  • Liu, H., & Chen, X. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 154.
  • Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?
  • Lenci, E., & Trabocchi, A. (2020).
  • Moir, A. J. G. (2022).
  • Singh, S., & Kumar, V. (2021). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(9), 584-592.
  • Gonzalez-Lopez, M., & Liskamp, R. M. J. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega, 7(50), 47043-47051.
  • Le Pourceau, M., & Gellman, S. H. (2011). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 76(11), 4486-4494.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (1992). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 114(25), 9091-9102.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. In Protein and Peptide Analysis by Mass Spectrometry (pp. 301-324). Humana Press.
  • Demizu, Y., Kurihara, M., & Okitsu, O. (2015). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 13(24), 6757-6764.
  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 60(15), 6463-6477.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Singh, Y., & Sharma, P. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(10), 1637-1662.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Kawamoto, S., & Abe, H. (2016). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society, 138(13), 4464-4472.
  • Aapptec. (n.d.). Coupling Reagents.
  • Wu, S., & Zhang, Y. (2024). HighFold: accurately predicting structures of cyclic peptides and complexes with head-to-tail and disulfide bridge constraints.
  • Hawe, A., & Wiggenhorn, M. (2012). Forced degradation of therapeutic proteins. Journal of Pharmaceutical Sciences, 101(3), 895-913.
  • Coin, I., & Beyermann, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 182.
  • Khattab, S. N., & El-Faham, A. (2013). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Tetrahedron Letters, 54(33), 4445-4448.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Kates, S. A. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?
  • Chakrabartty, A., & Baldwin, R. L. (1991). Stabilization of alpha-helical structures in short peptides via end capping. Proceedings of the National Academy of Sciences, 88(3), 838-842.

Sources

Technical Support Center: Synthesis and Purification of Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 1-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable amino acid ester. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

I. Understanding the Synthesis: A Modified Strecker Approach

The synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride typically proceeds through a multi-step process that begins with a variation of the Strecker synthesis, followed by esterification. Understanding this pathway is crucial for diagnosing and resolving issues related to byproducts and impurities.

Synthesis_Pathway cluster_0 Step 1: Aminonitrile Formation (Strecker Reaction) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile Forms imine intermediate AmmoniumChloride Ammonium Chloride (NH4Cl) AmmoniumChloride->Aminonitrile SodiumCyanide Sodium Cyanide (NaCN) SodiumCyanide->Aminonitrile Aminonitrile_ref 1-Aminocyclopentanecarbonitrile AminoAcid 1-Aminocyclopentanecarboxylic Acid AminoAcid_ref 1-Aminocyclopentanecarboxylic Acid Aminonitrile_ref->AminoAcid Acid Hydrolysis (e.g., HCl) FinalProduct Ethyl 1-aminocyclopentanecarboxylate hydrochloride AminoAcid_ref->FinalProduct Ethanol Ethanol (EtOH) Ethanol->FinalProduct HCl_gas HCl (gas or concentrated) HCl_gas->FinalProduct

Caption: Synthetic pathway for Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the synthesis and purification of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

FAQ 1: What are the most common byproducts in this synthesis and how can I detect them?

The formation of byproducts is inherent to multi-step organic syntheses. In the case of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, the most common impurities can be categorized by the stage at which they are formed.

Byproduct Formation Stage Reason for Formation TLC Analysis (Typical Mobile Phase: DCM/MeOH 9:1)
1-Hydroxycyclopentanecarbonitrile Step 1In the Strecker synthesis, water can compete with ammonia in the initial reaction with cyclopentanone, leading to the formation of a cyanohydrin.Will likely have a different Rf value than the aminonitrile and may streak due to the hydroxyl group.
1-Aminocyclopentanecarboxylic acid Step 2 (as an impurity in the final product)Incomplete esterification in Step 3 will leave unreacted starting material.Being a zwitterion, it will likely remain at the baseline on a silica TLC plate.
Diethyl ether Step 3 (if using certain workup procedures)Can form from the reaction of ethanol in the presence of a strong acid catalyst, especially at elevated temperatures.Highly volatile, may not be easily detectable by TLC of the final product but can be observed in crude NMR.
Unreacted Cyclopentanone Step 1Incomplete reaction of the starting ketone.Will have a higher Rf value than the more polar amino-containing compounds. Can be visualized with a 2,4-dinitrophenylhydrazine (DNPH) stain.
Ammonium Chloride (NH4Cl) ThroughoutUsed as a reagent and can be carried through if not properly removed during workup.Inorganic salt, will not be visible on a standard TLC plate.

Expert Insight: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction and identifying the presence of impurities. It is advisable to run a co-spot of your starting material alongside your reaction mixture to accurately gauge the consumption of reactants and the formation of products and byproducts.

FAQ 2: My final product is an oil or a sticky solid and won't crystallize. What should I do?

The inability of the final product to crystallize is a common issue, often indicative of the presence of impurities that disrupt the crystal lattice formation.

Troubleshooting Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. For a polar salt like Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a polar solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal. A common and effective system is a mixture of ethanol and diethyl ether.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot through a celite pad to remove the charcoal.

    • Slowly add diethyl ether to the hot solution until a slight turbidity persists.

    • Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

    • Dry the crystals under vacuum.

Causality: The ethanol acts as the primary solvent, dissolving the desired product and some impurities at an elevated temperature. Diethyl ether, being less polar, acts as an anti-solvent. Upon cooling, the solubility of the target compound decreases significantly, leading to crystallization, while more soluble impurities remain in the mother liquor.[1]

FAQ 3: I have a significant amount of unreacted 1-aminocyclopentanecarboxylic acid in my final product. How can I remove it?

The presence of the starting amino acid is a common problem arising from incomplete esterification. Due to the significant difference in properties between the amino acid and its ester, this can be addressed through extraction or chromatography.

Troubleshooting Protocol: Liquid-Liquid Extraction

  • Principle: This technique exploits the differential solubility of the amino acid and its ester in aqueous and organic phases. The hydrochloride salt of the ethyl ester is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, while the zwitterionic amino acid has higher solubility in the aqueous phase.

  • Procedure:

    • Dissolve the crude product in a mixture of water and DCM.

    • The Ethyl 1-aminocyclopentanecarboxylate hydrochloride will preferentially partition into the organic layer, while the 1-aminocyclopentanecarboxylic acid will remain in the aqueous layer.

    • Separate the layers.

    • The organic layer can be washed with a small amount of brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the purified product.

Expert Insight: The efficiency of the extraction can be influenced by pH. However, for this specific separation, maintaining a neutral to slightly acidic aqueous phase is generally sufficient.[2]

FAQ 4: My product appears pure by TLC, but the yield is low. Where could I be losing my product?

Low yields can be attributed to several factors throughout the synthetic and purification process.

Yield_Loss_Analysis cluster_synthesis Synthesis Stages cluster_workup Workup & Purification YieldLoss Low Yield of Final Product IncompleteReaction Incomplete Reactions YieldLoss->IncompleteReaction Check TLC of crude reaction mixture SideReactions Side Reactions YieldLoss->SideReactions Analyze byproducts ExtractionLoss Loss during Extractions YieldLoss->ExtractionLoss Emulsion formation or incorrect phase separation RecrystallizationLoss Loss in Mother Liquor YieldLoss->RecrystallizationLoss Product remains in solution Hydrolysis Ester Hydrolysis YieldLoss->Hydrolysis Exposure to basic conditions or prolonged heating in aqueous acid

Caption: Potential sources of yield loss in the synthesis.

Troubleshooting Steps:

  • Analyze the Mother Liquor: After recrystallization, concentrate the mother liquor and analyze it by TLC. A significant amount of product in the mother liquor indicates that the recrystallization conditions (solvent ratio, cooling rate) may need optimization.

  • Check for Ester Hydrolysis: During aqueous workups, especially if the conditions become basic, the ester group can be hydrolyzed back to the carboxylic acid.[3] It is crucial to maintain acidic or neutral conditions if possible.

  • Optimize Reaction Conditions: If starting materials are consistently observed in the crude product, consider extending the reaction time, increasing the temperature (with caution), or using a more efficient catalyst for the esterification step.

FAQ 5: How can I remove residual ammonium chloride from my final product?

Ammonium chloride is a common inorganic byproduct that can be challenging to remove, especially if the product is also water-soluble.

Troubleshooting Protocol: Solvent Trituration/Washing

  • Principle: This method relies on the insolubility of ammonium chloride in certain organic solvents in which the desired product has some solubility.

  • Procedure:

    • Suspend the crude product containing ammonium chloride in a solvent like isopropanol or acetonitrile.

    • Stir the suspension vigorously for a period. The organic product should dissolve to some extent, while the ammonium chloride remains as a solid.

    • Filter the mixture to remove the insoluble ammonium chloride.

    • The filtrate can then be concentrated, and the product further purified by recrystallization if necessary.

Expert Insight: For highly water-soluble organic compounds, removing ammonium chloride can be particularly difficult. In such cases, column chromatography with a polar stationary phase may be a more effective, albeit more resource-intensive, option.[4]

III. Detailed Experimental Protocols

For a more in-depth understanding, here are detailed protocols for key purification techniques.

Protocol 1: Column Chromatography

Column chromatography can be an effective method for purifying Ethyl 1-aminocyclopentanecarboxylate hydrochloride from closely related impurities.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is often effective. Start with a low polarity mixture (e.g., 2% MeOH in DCM) and gradually increase the polarity (up to 10% MeOH).

  • Procedure:

    • Prepare the column by packing a slurry of silica gel in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Causality: The separation is based on the differential adsorption of the compounds onto the polar silica gel. More polar compounds will adhere more strongly and elute later, while less polar compounds will travel down the column more quickly.[5]

IV. References

  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids. (WO2008138621A2). Retrieved from

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopentanecarboxylate. (CID 222862). Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Frontiers in Marine Science. (2020, March 19). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]

  • MDPI. (2021, July 28). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • TIEI. (2024, May 15). Liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2016, January 12). How we can remove Ammonium Chloride salts from highly water soluble organic compound?. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with synthesizing this valuable chiral building block. The presence of a quaternary α-stereocenter makes its synthesis a significant challenge, demanding precise control over reaction conditions and methodologies.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Q: My reaction is producing the target molecule but with poor stereoselectivity. What are the likely causes and how can I improve it?

A: Low stereoselectivity is a common and multifaceted problem when constructing sterically hindered quaternary stereocenters.[3][5] The root cause often lies in the choice of chiral influence (catalyst, auxiliary, or reagent) and reaction conditions that are not optimized for the specific substrate.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Chiral Catalyst/Ligand The chiral environment created by the catalyst or ligand is not effective in differentiating the two enantiotopic faces of the prochiral starting material. Ligand electronic and steric properties play a crucial role.[6]1. Screen a Library of Ligands: If using metal catalysis, test ligands with varying steric bulk and electronic properties (e.g., phosphines, N-heterocyclic carbenes).[6] 2. Switch Catalyst Type: Consider changing the catalytic system entirely. For instance, if a metal-based catalyst is failing, an organocatalytic approach (e.g., using proline derivatives) might offer a different and more effective activation mode.[2][7] 3. Verify Catalyst Purity and Integrity: Ensure the catalyst or ligand has not degraded and is of high chemical and optical purity.
Incorrect Chiral Auxiliary In diastereoselective approaches, the chosen chiral auxiliary (e.g., on a chiral amine for a Strecker reaction) may not be exerting sufficient steric hindrance to direct the incoming nucleophile.[8]1. Evaluate Different Auxiliaries: Test auxiliaries with different steric profiles, such as (S)-α-methylbenzylamine versus a bulkier phenylglycinol-derived auxiliary.[8] 2. Confirm Auxiliary Attachment: Ensure the auxiliary has been attached completely and without racemization.
Inappropriate Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This is often a critical parameter for improving enantioselectivity. 2. Perform a Temperature Screen: Run small-scale reactions at various temperatures to find the optimal balance between reaction rate and selectivity.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the transition state. A suboptimal solvent can lead to poor stereochemical communication.1. Screen Different Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene vs. THF vs. Dichloromethane). 2. Check for Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could interfere with the catalyst.

Protocol: General Workflow for Optimizing Stereoselectivity

G start Low ee or dr Observed catalyst Step 1: Evaluate Chiral Influence (Catalyst / Auxiliary) start->catalyst temp Step 2: Optimize Temperature catalyst->temp If selectivity is still low sub1 Screen different ligand backbones Test different chiral auxiliaries catalyst->sub1 solvent Step 3: Screen Solvents temp->solvent If selectivity is still low sub2 Run at 0°C, -20°C, -78°C Find balance with reaction time temp->sub2 additives Step 4: Investigate Additives solvent->additives If minor improvement is needed sub3 Test non-polar, polar aprotic, and coordinating solvents solvent->sub3 end Optimized Stereoselectivity additives->end Successful sub4 Consider Lewis acids or bases to modify catalyst activity additives->sub4

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Issue 2: Poor Overall Yield

Q: I have achieved good stereoselectivity, but the yield of my product is unacceptably low. What should I investigate?

A: Low yields can be due to a variety of factors, including incomplete reactions, product degradation, or competing side reactions.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivation The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent, leading to its deactivation before the reaction is complete.1. Use Rigorous Anhydrous/Inert Techniques: Employ Schlenk lines or a glovebox. Ensure all glassware is oven-dried and solvents are freshly distilled or from a solvent purification system. 2. Purify Starting Materials: Re-purify starting materials (e.g., by distillation or recrystallization) to remove potential catalyst poisons. 3. Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor deactivation issues.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or an equilibrium that disfavors the product.1. Monitor Reaction Progress: Use TLC, GC, or LC-MS to track the consumption of starting material and formation of the product over time. 2. Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time. A cautious increase in temperature may also help, but monitor the impact on stereoselectivity.
Product Degradation The desired product might be unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or air).1. Modify Workup Procedure: Use a milder workup. For example, use a buffered aqueous solution instead of strong acid/base. 2. Protect Functional Groups: If a functional group on the product is unstable, consider a protection strategy. For instance, the amino group is often protected (e.g., as a Boc or Cbz derivative) throughout the synthesis.
Side Reactions Competing reaction pathways may be consuming the starting materials or intermediates. For example, in a Strecker synthesis, the starting ketone could undergo enolization and side reactions.1. Adjust Stoichiometry: Ensure the stoichiometry of reagents is correct. An excess of a nucleophile might lead to double addition or other side reactions. 2. Change Order of Addition: The order in which reagents are added can sometimes suppress side reactions.
Issue 3: Difficulty with Final Hydrochloride Salt Formation

Q: When I try to form the hydrochloride salt of my ethyl 1-aminocyclopentanecarboxylate, it oils out or gives a poor-quality solid. How can I achieve a crystalline product?

A: The formation of a stable, crystalline hydrochloride salt is a critical final step. Issues at this stage often relate to solvent choice, the method of HCl addition, and residual impurities.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent The product salt may be too soluble or poorly soluble in the chosen solvent, leading to oiling out or precipitation of an amorphous solid.1. Screen Crystallization Solvents: Test a range of aprotic solvents in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, MTBE, ethyl acetate, acetone, acetonitrile).[9][10] 2. Use a Co-solvent System: Sometimes a mixture of solvents (e.g., ethanol/diethyl ether) can provide the ideal solubility profile for crystal growth.
Method of HCl Addition Rapid or non-uniform addition of HCl can cause localized high concentrations, leading to rapid precipitation and poor crystal formation.1. Use Gaseous HCl: Bubbling dry HCl gas through a solution of the free base often yields high-quality crystals. 2. Use HCl in a Solvent: Add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise to a stirred solution of the free base.[11] 3. Control Temperature: Perform the salt formation at a reduced temperature (e.g., 0-10 °C) to slow down the rate of precipitation and promote crystal growth.[12]
Presence of Impurities Residual solvents or reaction byproducts can inhibit crystallization, acting as "crystal poisons."1. Ensure High Purity of the Free Base: Purify the free base ester by column chromatography or distillation immediately before salt formation. 2. Check for Water: The presence of water can be detrimental. Ensure all solvents and the HCl source are anhydrous.
Genotoxin Formation If using ethanolic HCl, there is a risk of forming ethyl chloride, a potential genotoxic impurity, especially at elevated temperatures.[12]1. Minimize Temperature and Time: Keep the temperature low (e.g., < 10 °C) during HCl addition and isolation.[12] 2. Use an Alternative HCl Source: Consider using HCl in a non-alcoholic solvent like dioxane or generating HCl in situ from trimethylchlorosilane.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the stereoselective synthesis of this target molecule?

A1: There are several established strategies. The choice depends on available starting materials, scalability, and the desired enantiomer. The main approaches include:

  • Asymmetric Strecker Reaction: This involves the addition of a cyanide source to an imine formed from cyclopentanone and a chiral amine. This is a robust method for installing both the amino and carboxylate precursor groups.[8]

  • Catalytic Asymmetric Addition to Imines: Using a chiral catalyst (e.g., a chiral phase-transfer catalyst or a metal complex) to control the addition of a nucleophile to a cyclopentyl-derived imino ester.[6][7]

  • Resolution of a Racemic Mixture: Synthesizing the racemic amino acid or ester and then separating the enantiomers. This can be done via diastereomeric salt formation with a chiral acid or base, or by chiral chromatography.[13]

  • Chiral Pool Synthesis: Starting from an already enantiomerically pure starting material, such as a derivative of a natural amino acid, and elaborating it to the final target.[14]

G cluster_0 Asymmetric Synthesis cluster_1 Resolution Target Ethyl 1-aminocyclopentane- carboxylate (Enantiopure) Strecker Asymmetric Strecker Rxn Strecker->Target Catalysis Catalytic Addition Catalysis->Target Resolution Diastereomeric Salt Resolution Resolution->Target ChiralChrom Chiral HPLC/SFC ChiralChrom->Target Start1 Cyclopentanone Start1->Strecker Start1->Catalysis Start2 Racemic Product Start2->Resolution Start2->ChiralChrom

Caption: Major synthetic routes to the target molecule.

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: Accurate determination of ee is crucial. The most common and reliable method is chiral chromatography .

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You will need to derivatize the amino group (e.g., with an N-Boc protecting group or a UV-active group) to improve its chromatographic properties and detectability. Separation is achieved on a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates).[15]

  • Chiral Gas Chromatography (GC): This can be used if the product or a derivative is sufficiently volatile.

  • NMR with Chiral Solvating Agents: While less common for routine analysis, using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce a chemical shift difference between the enantiomers, allowing for quantification by ¹H or ¹⁹F NMR.

Protocol: General Procedure for ee Determination by Chiral HPLC

  • Derivatization: Protect the amine of your product (e.g., react with Boc-anhydride) to form the N-Boc protected ethyl ester. This improves peak shape and solubility in typical mobile phases.

  • Column Selection: Choose a suitable chiral column. Columns like Chiralcel OD-H or Chiralpak IB are often good starting points for amino acid derivatives.[15]

  • Method Development: Start with a mobile phase of hexane and isopropanol (e.g., 90:10). Run an isocratic elution.

  • Optimization: Adjust the ratio of hexane/isopropanol to achieve baseline separation of the two enantiomer peaks. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape.

  • Quantification: Integrate the peak areas of the two enantiomers. The ee is calculated as: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Q3: My chosen synthetic route involves a chiral auxiliary. What are the best practices for its removal?

A3: The auxiliary must be removed efficiently and under conditions that do not cause racemization of the product. The removal method depends on the type of auxiliary.

  • Benzyl-type auxiliaries (e.g., α-methylbenzylamine): These are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is a clean and effective method.

  • Sulfinyl auxiliaries: These can often be removed under acidic conditions.

  • Oxazolidinone auxiliaries: These are typically removed by hydrolysis with a base (e.g., LiOH) or acid.

Key Considerations:

  • Racemization Risk: After removing the auxiliary, the α-proton of the ester could potentially be acidic enough to be removed under certain conditions, leading to racemization. It's best to perform the removal under mild conditions and immediately proceed to the next step or salt formation.

  • Purification: After cleavage, the auxiliary must be separated from the product. This is usually achieved by extraction (if the auxiliary has a different solubility profile) or chromatography.

References

  • Abellán, V., Asensio, G., & Cerdán, S. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(4), 1549-1611. [Link]

  • Chen, C., Zhou, J., Jiang, J., Li, Y., Mao, T., Peng, C., Zhan, G., & Huang, W. (2024). Remote Stereocontrol in the (4 + 2) Cycloadditions of 1,7-Zwitterions: Asymmetric Synthesis of Multifunctionalized Tetrahydroquinoline Derivatives. Chinese Chemical Letters, 35, 108295. [Link]

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Ohsawa, K., Kubota, J., Ochiai, S., & Doi, T. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry, 86(10), 7304–7313. [Link]

  • Christmann, M., & Bräse, S. (Eds.). (2012). Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Wiley-VCH. [Link]

  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2002). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 4(17), 2833–2836. [Link]

  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 58(3), 167-175. [Link]

  • Fülöp, F., & Lázár, L. (2012). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. Chemistry - A European Journal, 18(4), 1032-1043. [Link]

  • Hu, D. H., & Doyle, M. P. (2013). Computationally-Guided Stereocontrol of the Combined C—H Functionalization/Cope Rearrangement. Accounts of Chemical Research, 46(12), 2736-2746. [Link]

  • Soloshonok, V. A., & Han, J. (2013). Asymmetric synthesis of quaternary α-amino acid derivatives and their fluorinated analogues. Amino Acids, 45(3), 441-457. [Link]

  • Peterson, E. A., & Overman, L. E. (2004). Contiguous stereogenic quaternary carbons: a daunting challenge in natural products synthesis. Proceedings of the National Academy of Sciences, 101(33), 11943–11948. [Link]

  • Belyk, K. M., Morrison, H. G., & Senanayake, C. H. (2010). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. The Journal of Organic Chemistry, 75(3), 963-966. [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Journal of the American Chemical Society, 136(15), 5567–5570. [Link]

  • Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(5), 325-330. [Link]

  • Reider, P. J. (1996). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Wang, K. K., Li, P. F., & Chen, Y. C. (2016). Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. Organic Letters, 18(1), 112-115. [Link]

  • Appella, D. H., Lee, S. H., & Gellman, S. H. (2001). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 123(11), 2514–2521. [Link]

  • Wang, Y., & Liu, X. (2020). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry, 85(15), 9636–9645. [Link]

  • Tröster, A., & Bach, T. (2018). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Organic Letters, 20(17), 5344–5347. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Pellissier, H. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [https://www.unibo.it/unibodocs/ Pellissier_H_Asymmetric_Organocatalysis_A_Survival_Guide_2023.pdf]([Link] Pellissier_H_Asymmetric_Organocatalysis_A_Survival_Guide_2023.pdf)

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Symmetry, 5(2), 247-285. [Link]

  • Kumar, P., & Singh, R. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. WO2010079405A2.
  • Chaume, G., & Brigaud, T. (2016). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 21(3), 333. [Link]

  • Weng, W., & Chen, Y. (2022). Enantiomer Purification Through Achiral Chromatography: Integrating Simulated Moving Bed and Self-Disproportionation of Enantiomers. Ukrainian Chemistry Journal, 88(1), 3-15. [Link]

  • Li, Y., Wang, Y., & Chen, Y. C. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 683785. [Link]

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • El-Behairy, M. F., & Sundby, E. (2017). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 22(10), 1648. [Link]

  • Kafarski, P., & Lejczak, B. (2018). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 23(6), 1362. [Link]

  • Ghorai, M. K., & Kumar, A. (2019). Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update. Organic & Biomolecular Chemistry, 17(36), 8276-8303. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2019). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 10(36), 8374-8378. [Link]

  • MacMillan, D. W. C. (2017). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs. [Link]

  • Fischer, J., & Prokop, R. (2010). Method for salt preparation.
  • Federal, M. J., & Weisenburger, G. A. (2011). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 15(4), 833–839. [Link]

  • du Toit, K., & Smith, V. J. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 567. [Link]

  • Fischer, A., & Rühle, M. (2018). l-Valine ethyl ester hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1640–1643. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with Ethyl 1-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling of Ethyl 1-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming amide bonds with this sterically demanding building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

Section 1: Foundational Concepts - Understanding the Challenge

Before troubleshooting, it's crucial to understand the inherent chemical properties that make this reaction non-trivial.

Q1: Why is the amide coupling of Ethyl 1-aminocyclopentanecarboxylate hydrochloride particularly challenging?

The primary difficulty arises from steric hindrance . The amine nucleophile is a quaternary carbon (a carbon atom bonded to four other carbon atoms), which is further encumbered by the cyclopentyl ring. This bulkiness physically obstructs the approach of the amine to the activated carboxylic acid, slowing down the rate of the desired nucleophilic attack.[1][2] Consequently, standard coupling conditions that work well for primary or less hindered secondary amines may result in low conversion, slow reaction times, or complete failure.[1][3] Overcoming this steric barrier often requires carefully selected reagents and elevated temperatures.[4][5]

Q2: What is the fundamental role of temperature and time in this coupling reaction?

Temperature and time are codependent variables governed by reaction kinetics.

  • Temperature: Primarily controls the reaction rate. According to the Arrhenius equation, an increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and force of collisions. For a sterically hindered reaction, higher temperatures are often necessary to provide sufficient energy to overcome the activation energy barrier for amide bond formation.[6][7] However, excessive heat can also accelerate undesirable side reactions or lead to the decomposition of reagents and products.[8]

  • Time: The required reaction time is inversely proportional to the reaction rate. A slow reaction will naturally require a longer time to reach completion. It is a common mistake to terminate a reaction prematurely when dealing with hindered substrates. Monitoring the reaction's progress is therefore critical.[4][9]

The goal of optimization is to find the "sweet spot"—the minimum temperature required to drive the reaction to completion in a reasonable timeframe without inducing degradation.

Section 2: Troubleshooting Guide - From Problem to Solution

This section addresses specific issues encountered during the coupling reaction in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction has stalled with significant unreacted starting materials after several hours at room temperature. What is the most likely cause and how do I fix it?

A: The activation energy barrier is likely too high for the reaction to proceed efficiently at room temperature due to steric hindrance.

  • Causality: The collision energy between the bulky amine and the activated acid is insufficient at ambient temperatures to form the tetrahedral intermediate required for amide bond formation.

  • Solution Pathway:

    • Incremental Temperature Increase: Gently heat the reaction mixture to 40-50 °C and continue to monitor its progress by TLC or LC-MS for a few hours. This is often sufficient to overcome the kinetic barrier.

    • Further Heating: If the reaction remains stalled, the temperature can be increased further, for example, to 60-80 °C.[4][7][10] Be mindful that some coupling reagents, particularly uronium/aminium salts like HATU, can decompose at higher temperatures.

    • Reagent Choice: If heating does not resolve the issue or leads to decomposition, your choice of coupling reagent may be inadequate. For highly demanding couplings, switching to a protocol that generates a more reactive intermediate, such as an acyl fluoride using BTFFH or TFFH, is a highly effective strategy.[4][5]

Q: I'm using a carbodiimide like EDC, and my reaction is sluggish and incomplete. Why might this be happening?

A: Carbodiimides form an O-acylisourea intermediate, which may not be reactive enough to couple with a hindered amine. This intermediate is also prone to side reactions.

  • Causality: The O-acylisourea intermediate can rearrange to a non-reactive N-acylurea, effectively consuming your activated acid.[9] This side reaction becomes competitive when the desired nucleophilic attack by the amine is slow.

  • Solution Pathway:

    • Incorporate an Additive: Always use an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyanohydroxyiminoacetate (OxymaPure®) with your carbodiimide.[8][11] These additives trap the O-acylisourea to form a more reactive activated ester intermediate, which is less susceptible to rearrangement and more readily attacked by the amine.

    • Switch to a More Potent Reagent Class: If the carbodiimide/additive system is still not efficient, upgrading to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) salt is the logical next step.[3][8] These reagents are known for their high efficiency and rapid reaction times, even with challenging substrates.

Q: I've added all my reagents, but the reaction doesn't seem to start at all. Could the hydrochloride salt be the problem?

A: Yes, absolutely. The amine must be in its freebase form to be nucleophilic. The hydrochloride salt is unreactive.

  • Causality: The lone pair of electrons on the nitrogen atom, which is required for the nucleophilic attack, is protonated in the hydrochloride salt. A non-nucleophilic base is required to deprotonate the ammonium salt and liberate the free amine.[12]

  • Solution Pathway:

    • Ensure Sufficient Base: Use at least one equivalent of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt.

    • Add a Second Equivalent for the Coupling Reaction: Most amide coupling reactions generate an acid equivalent as a byproduct. Therefore, a total of at least two equivalents of base are typically required: one for the initial deprotonation and one to scavenge the acid produced during coupling.

    • Order of Addition: For best results, dissolve the amine hydrochloride and the carboxylic acid in your solvent, add the base, stir for 5-10 minutes to ensure complete deprotonation, and then add the coupling reagent.

Issue 2: Side Product Formation and Decomposition

Q: After heating my reaction, the mixture turned dark, and LC-MS shows multiple new peaks. What happened?

A: This indicates thermal decomposition of one or more components in your reaction.

  • Causality: Many modern, highly active coupling reagents (e.g., HATU, HBTU) are complex molecules that are not stable at high temperatures for extended periods. The activated carboxylic acid intermediate itself can also be thermally labile.

  • Solution Pathway:

    • Optimize Temperature Systematically: Do not default to high heat. Find the lowest effective temperature. Run a temperature screen in parallel on a small scale (e.g., room temperature, 40 °C, 60 °C) to identify the optimal balance between reaction rate and stability.

    • Limit Reaction Time: Once the reaction has reached completion (as determined by monitoring), work it up promptly. Unnecessary heating can lead to byproduct formation.

    • Consider a More Robust Reagent: If high heat is unavoidable, consider switching to a method that involves a more stable intermediate or a different mechanism, such as converting the carboxylic acid to an acid chloride with thionyl chloride, though this method has its own compatibility limitations.[13][14]

Section 3: Experimental Protocols & Optimization Workflow

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the coupling of Ethyl 1-aminocyclopentanecarboxylate hydrochloride with a generic carboxylic acid.

  • To a stirred solution of the carboxylic acid (1.0 equiv) and Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.1 equiv) in anhydrous DMF (0.2 M), add DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equiv) in one portion.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.

  • If the reaction is incomplete after 6 hours, warm the mixture to 40 °C and continue monitoring.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, and proceed with standard aqueous workup and purification.

Data Summary: Reagent Choice and Conditions
Reagent SystemTypical TemperatureTypical TimeKey Considerations
EDC / OxymaPure0 °C to RT12-24 hCost-effective baseline. Monitor for N-acylurea formation. May be insufficient for very hindered substrates.[8][9][11]
HATU / DIPEART to 40 °C2-8 hHighly efficient and fast. Generally the best starting point. Reagent can decompose at higher temperatures.[3][15]
PyBOP / DIPEART to 50 °C4-16 hVery effective phosphonium salt. Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[8]
TFFH or BTFFH / DIPEART → 80 °C12-24 hProtocol of choice for failure cases. Converts acid to acyl fluoride in situ. Requires heating for hindered systems but is highly effective.[4][5]
Optimization Workflow Diagram

This diagram outlines the logical steps for troubleshooting and optimizing the coupling reaction.

OptimizationWorkflow cluster_start Phase 1: Initial Attempt cluster_eval Phase 2: Evaluation cluster_action Phase 3: Action start Setup Reaction: - Reagent: HATU/DIPEA - Temp: Room Temp - Time: Monitor 1-6h monitor1 Monitor by LC-MS after 2h start->monitor1 decision1 >90% Conversion? monitor1->decision1 decision2 Some Conversion (<90%)? decision1->decision2 No workup Reaction Successful: Proceed to Workup decision1->workup Yes decision3 No Reaction or Decomposition? decision2->decision3 No increase_temp Action: Increase Temp - Set to 40-50 °C - Monitor 2-4h decision2->increase_temp Yes change_reagent Action: Change Reagent - Use BTFFH protocol - Heat to 80 °C decision3->change_reagent increase_temp->monitor1 Re-evaluate

Caption: Workflow for optimizing the coupling reaction.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I increase the reaction concentration to improve the rate?

A: Yes, to a certain extent. Increasing the concentration can favor the bimolecular coupling reaction. A good starting point is typically 0.1-0.5 M with respect to the limiting reagent. However, very high concentrations can lead to solubility issues with reagents or byproducts. A moderately concentrated reaction (e.g., 0.2 M) combined with optimized temperature is usually the most effective approach.[4]

Q: My carboxylic acid partner is also sterically hindered. How does this change my strategy?

A: This presents a "double-hindrance" challenge, which is among the most difficult amide couplings to achieve.[16] In this scenario, you should immediately turn to the most powerful methods. The in situ acyl fluoride generation using TFFH or BTFFH at elevated temperatures (80 °C or higher) is the most likely method to succeed.[4][5] Standard HATU or carbodiimide methods will almost certainly fail. Be prepared for long reaction times (24-48 hours) and the potential need for a slight excess of the more precious coupling partner.

Q: How do I know when the reaction is truly complete?

A: Visual inspection or TLC can be misleading. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the limiting starting material. The reaction is considered complete when the peak area of this reactant is no longer decreasing over two consecutive time points. This prevents premature workup of a slow-moving reaction.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Wan, Z.-K., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Chem libretexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Wang, C., et al. (2019). Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. ResearchGate. Retrieved from [Link]

  • Ahrendt, K. A., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Szolcsányi, P., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide coupling reaction kinetics with linear initial reaction rate... Retrieved from [Link]

  • Liguori, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Retrieved from [Link]

  • Gentile, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. Retrieved from [Link]

  • Isom, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Grunewald, G. L., et al. (2015). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Warner, B. P., et al. (2010). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Liguori, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ScienceDirect. Retrieved from [Link]

  • Fukuyama, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH. Retrieved from [Link]

  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved from [Link]

Sources

Navigating Solvent Selection for Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving Ethyl 1-aminocyclopentanecarboxylate hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical role of solvent choice in your experiments. This is not a rigid template, but a dynamic resource to help you troubleshoot common issues and optimize your reaction outcomes. Our focus is on understanding the "why" behind experimental choices to ensure scientific integrity and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific challenges you may encounter when working with Ethyl 1-aminocyclopentanecarboxylate hydrochloride, with a focus on how your choice of solvent can be both the problem and the solution.

Issue 1: Poor Solubility of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Question: I'm struggling to dissolve Ethyl 1-aminocyclopentanecarboxylate hydrochloride in my reaction solvent. What are my options?

Answer:

This is a common first hurdle. As a hydrochloride salt, this compound's solubility is highly dependent on the solvent's polarity and its ability to interact with the salt.

Underlying Cause: The ionic nature of the hydrochloride salt means it requires a solvent that can effectively solvate both the ammonium cation and the chloride anion. Non-polar solvents are generally poor choices.

Troubleshooting Steps:

  • Solvent Selection: Start with polar aprotic solvents, as they can solvate the cation without interfering with the amine's nucleophilicity. Polar protic solvents can also be used, but may lead to side reactions (see Issue 3).

Solvent ClassExample SolventsExpected Solubility of Ethyl 1-Aminocyclopentanecarboxylate HClRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Generally Good to ModerateHigh dielectric constants and ability to solvate cations.
Acetonitrile (MeCN)Moderate to LowLess polar than DMF and DMSO.
Dichloromethane (DCM)Low to Very LowLower polarity, may require a co-solvent.
Polar Protic Methanol (MeOH), Ethanol (EtOH)GoodCan form hydrogen bonds and solvate both ions effectively.
Non-Polar Toluene, HexaneVery Low / InsolubleLack of polarity to solvate the ionic salt.
  • Use of a Co-solvent: If you must use a less polar solvent like DCM for downstream steps, consider adding a small amount of a more polar solvent like DMF or DMSO to aid dissolution.

  • Free-Basing: In many cases, the free amine form of Ethyl 1-aminocyclopentanecarboxylate is used in reactions. This is achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. The resulting free amine is significantly more soluble in a wider range of organic solvents, including DCM.

Issue 2: Low Yield in N-Acylation or Peptide Coupling Reactions

Question: My N-acylation/peptide coupling reaction with Ethyl 1-aminocyclopentanecarboxylate hydrochloride is giving a low yield. How can the solvent be affecting this?

Answer:

Low yields in these reactions are frequently tied to solubility issues, reduced nucleophilicity of the amine, or side reactions, all of which are heavily influenced by the solvent.

Underlying Cause & Solutions:

  • Poor Solvation of Reactants: If either the amino acid ester hydrochloride or the acylating agent is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Ensure all reactants are fully dissolved before proceeding. For sterically hindered couplings, solvents like NMP are often superior to DMF due to their better solvating properties.[1] Using a solvent mixture, such as DCM/DMF/NMP, can also be beneficial.[1]

  • Reduced Nucleophilicity in Protic Solvents: Polar protic solvents (e.g., alcohols) can form hydrogen bonds with the amine group, creating a "solvent cage" that hinders its ability to act as a nucleophile.[2][3]

    • Troubleshooting: Whenever possible, opt for polar aprotic solvents like DMF, NMP, or DMSO for acylation reactions. These solvents solvate the cation without significantly impeding the nucleophilicity of the amine.[2][3]

  • Peptide Aggregation: For larger peptide chains, aggregation can occur, especially in less effective solvating environments, leading to incomplete reactions.[4]

    • Troubleshooting: Consider using chaotropic salts or switching to more effective solvents like NMP to disrupt aggregation.[4]

Experimental Protocols: A Comparative Approach

To illustrate the impact of solvent choice, here are two representative protocols for the N-acylation of Ethyl 1-aminocyclopentanec-arboxylate.

Protocol 1: Acylation in a Polar Aprotic Solvent (DMF)

This is generally the recommended approach for achieving high yields and minimizing side reactions.

Methodology:

  • To a solution of Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in dry DMF, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to ensure the formation of the free amine.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.0 eq) in dry DMF.

  • Add the activated carboxylic acid solution dropwise to the free amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., NaHCO₃, brine), drying, and purification by chromatography.

Protocol 2: Acylation in a Less Polar Solvent (DCM) with a Base

This protocol is often used when the product is more soluble in less polar solvents, facilitating purification.

Methodology:

  • Suspend Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in dry DCM.

  • Add a non-nucleophilic base (e.g., TEA or DIPEA) (2.2 eq – one equivalent to form the free amine and one to neutralize the acid formed during the reaction if starting from an acyl chloride).

  • Stir the suspension until it becomes a clear solution, indicating the formation of the free amine.

  • Slowly add the acylating agent (e.g., an acyl chloride, 1.0 eq) dropwise at 0 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be washed with water and brine, dried, and the solvent evaporated to yield the crude product.

Visualization of Solvent Effects

To better understand the underlying principles, the following diagrams illustrate key concepts.

Solvent_Effect_on_Nucleophilicity cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Amine_P R-NH2 Solvent_P1 H-O-Me Amine_P->Solvent_P1 H-Bond Solvent_P2 H-O-Me Amine_P->Solvent_P2 H-Bond Solvent_P3 H-O-Me Amine_P->Solvent_P3 H-Bond Conclusion_P Result: Reduced Nucleophilicity (Solvent Caging) Amine_A R-NH2 Conclusion_A Result: High Nucleophilicity (Amine is 'free')

Caption: Impact of Protic vs. Aprotic Solvents on Amine Nucleophilicity.

Troubleshooting Guide: Advanced Topics

Issue 3: Racemization During Coupling Reactions

Question: I'm observing significant racemization of my amino acid during peptide coupling. Can the solvent be a contributing factor?

Answer:

Yes, the solvent can play a role in racemization, although the choice of coupling reagent and base is often more critical.[5]

Underlying Cause: Racemization can occur through the formation of an oxazolone intermediate, which is facilitated by a base. The polarity of the solvent can influence the rate of this side reaction.[5][6]

Troubleshooting Strategies:

  • Solvent Choice: While some studies suggest that more polar solvents can sometimes favor racemization, the choice is often dictated by solubility.[5] Solvents like THF, DMF, and DMSO have been shown to have relatively low ratios of racemization to condensation rates.[7] Chloroform, dichloromethane, acetonitrile, and nitromethane are considered less favorable in this regard.[7]

  • Base Selection: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like DIPEA.[5]

  • Coupling Reagents: Employ "low-racemization" coupling reagents like HATU, HCTU, or COMU.[5]

  • Temperature Control: Keep the reaction temperature as low as possible, as higher temperatures significantly increase the rate of racemization.[5]

Racemization_Pathway Activated_AA Activated Amino Acid (L-configuration) Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Base, Solvent Polarity Coupled_L Desired Peptide (L-configuration) Oxazolone->Coupled_L Coupling Coupled_D Racemized Peptide (D-configuration) Oxazolone->Coupled_D Coupling

Caption: General pathway for racemization during peptide coupling.

Issue 4: Side Reactions in Protic Solvents

Question: I'm considering using a protic solvent for solubility reasons. What are the potential side reactions?

Answer:

While effective for dissolution, protic solvents like methanol and ethanol can participate in the reaction, leading to unwanted byproducts.

Potential Side Reactions:

  • Solvolysis of the Acylating Agent: If you are using a highly reactive acylating agent like an acyl chloride, the alcohol solvent can act as a nucleophile, leading to the formation of an ester byproduct and reducing the amount of acylating agent available to react with your amine.

  • Transesterification: Under certain conditions (e.g., presence of a strong acid or base catalyst), the ethyl ester of your starting material could potentially undergo transesterification with the alcohol solvent.

Recommendation: If a protic solvent is necessary for solubility, it is often better to use it in a work-up step rather than as the primary reaction solvent for acylation. If it must be used as the reaction solvent, consider using a less reactive acylating agent and carefully controlling the reaction conditions.

References

  • Kemp, D. S. (1979). The Racemization of Activated Esters of N-Alkoxycarbonylamino Acids. The Peptides, 1, 315-383.
  • Der Pharma Chemica, 2012, 4(2):630-640.
  • Journal of the American Chemical Society, 2026, 148(3), 1234-1241.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • PubChem. (n.d.).
  • The Royal Society of Chemistry, 2014, 43, 18865-18885.
  • Molecules, 2022, 27(19), 6289.
  • Nature Communic
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • Google Patents. (1978).
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Journal of the Chemical Society, Perkin Transactions 1, 1972, 205-214.
  • Beilstein Journal of Organic Chemistry, 2015, 11, 492-514.
  • YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2).
  • YouTube. (2021).
  • Adis, Cham, 2011, 1-2.
  • Synform, 2022, 10, A155-A159.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Journal of Amino Acids, 2013, 2013, 849842.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester.
  • LabSolu. (n.d.).
  • IUPAC Solubility D

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of Peptides Incorporating Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of non-proteinogenic, or unnatural, amino acids (UAAs) into peptide therapeutics represents a frontier in drug development, offering pathways to enhanced stability, permeability, and potency.[1][2] Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OEt·HCl), a cyclic UAA, introduces unique conformational constraints and physicochemical properties. However, these same attributes present distinct challenges for analytical scientists tasked with validating the identity, purity, and quality of these novel peptides.

This guide provides a comparative analysis of the primary analytical methods for validating peptides containing Ac5c-OEt·HCl. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable method development. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, which emphasizes that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3]

Part 1: The Analytical Challenge of a Cyclic UAA

The introduction of Ac5c-OEt·HCl into a peptide sequence fundamentally alters its analytical profile compared to standard proteinogenic peptides. The cyclopentyl ring introduces significant steric bulk and hydrophobicity, while the ethyl ester can influence solubility and susceptibility to hydrolysis. These features necessitate a tailored approach to analytical method development, moving beyond standard peptide protocols.

Key considerations include:

  • Altered Retention Behavior: The hydrophobicity of the cyclopentane ring will significantly impact retention in reversed-phase chromatography.

  • Unique Mass Fragmentation: The cyclic structure can lead to atypical fragmentation patterns in mass spectrometry, complicating sequence confirmation.

  • Structural Rigidity: The constrained nature of the amino acid can influence the peptide's secondary and tertiary structure, requiring advanced spectroscopic analysis for confirmation.[4]

  • Standard Unavailability: Commercial standards for peptides containing this specific UAA are often unavailable, requiring in-house characterization and qualification.

This guide will compare the "gold standard" techniques—HPLC, Mass Spectrometry, and NMR Spectroscopy—in the context of these challenges.

Part 2: Primary Analytical Techniques: A Head-to-Head Comparison

A comprehensive validation strategy relies on orthogonal methods, where each technique provides complementary information.[5] The combination of chromatography for purity, mass spectrometry for identity, and NMR for definitive structure creates a self-validating system that ensures the highest degree of confidence in the final peptide product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Cornerstone of Purity Assessment

RP-HPLC is the indispensable method for determining the purity of synthetic peptides and identifying process-related impurities or degradation products.[6][7]

Causality Behind Experimental Choices:

  • Column Chemistry: A standard C18 stationary phase is the typical starting point for peptide analysis.[7] However, due to the hydrophobicity of the Ac5c-OEt·HCl residue, peptides may be strongly retained. A C8 column can be a valuable alternative to reduce retention times for highly hydrophobic peptides.[7] For optimal peak shape, a wide-pore (300 Å) column is often preferred for peptides to allow better diffusion into the stationary phase pores.

  • Mobile Phase: The standard mobile phase system for peptides consists of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[7] TFA acts as an ion-pairing agent, sharpening peaks and improving resolution. The gradient, or the rate of change in Solvent B concentration, is a critical parameter. For peptides, shallower gradients (e.g., an increase of 1% B per minute) are typically required to achieve adequate separation of closely related impurities.[8]

  • Detection: UV detection at 210-230 nm is standard for monitoring the peptide backbone.[6]

Comparison & Trustworthiness: HPLC's strength lies in its quantitative accuracy and resolving power. When validated according to ICH Q2(R1) guidelines, it provides irrefutable data on purity.[3] A stability-indicating HPLC method must be able to separate the active peptide from all potential degradation products and synthesis-related impurities.[9]

Key Validation Parameters for an HPLC Purity Method

Parameter Acceptance Criteria (Typical) Purpose
Specificity Baseline resolution (≥2.0) between the main peak and impurities. Ensures the method can accurately assess the analyte in the presence of other components.
Linearity Correlation coefficient (R²) ≥ 0.999. Confirms a proportional relationship between detector response and analyte concentration.[7]
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate Precision ≤ 5.0%. Measures the consistency of results under various conditions.[7]
Accuracy Recovery of 98-102% for the main peptide. Measures the closeness of the test results to the true value.[7]

| Range | Typically 80% to 120% of the target test concentration.[3] | The interval over which the method is precise, accurate, and linear. |

Detailed Protocol: RP-HPLC Method for Purity Analysis
  • Instrumentation: An HPLC or UHPLC system with a gradient pump, temperature-controlled autosampler, column thermostat, and UV detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1.0 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    30.0 65
    32.0 95
    35.0 95
    36.0 5

    | 40.0 | 5 |

Mass Spectrometry (MS): The Definitive Identity Test

While HPLC confirms purity, mass spectrometry confirms identity by measuring the precise molecular weight of the peptide.[10] The combination of LC and MS (LC-MS) is a powerful tool, providing purity and identity data in a single run.[5][11]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is the most common technique for peptide analysis as it is a "soft" ionization method that keeps the peptide intact.[12]

  • Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) is crucial for unambiguously confirming the peptide's elemental composition.

  • Tandem MS (MS/MS): To confirm the amino acid sequence, the peptide ion is selected and fragmented. The resulting fragment ions (typically b- and y-ions) create a "fingerprint" that can be used to read the sequence. The presence of Ac5c-OEt·HCl will result in a mass shift in the fragment ions containing it, which must be accounted for during data analysis.

Comparison & Trustworthiness: MS is unparalleled for identity confirmation.[10] An observed mass that matches the theoretical mass to within a few parts-per-million (ppm) provides extremely high confidence in the peptide's identity. MS/MS sequencing serves as a self-validating system; if the fragmentation pattern correctly maps to the expected sequence, including the UAA, the identity is confirmed.

Detailed Protocol: LC-MS for Identity Verification
  • Instrumentation: An LC-MS system, typically coupling a UHPLC with a high-resolution mass spectrometer.

  • LC Method: Utilize the HPLC method described in Section 2.1. The flow from the column is directed into the MS ion source.

  • MS Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer Mode: Full scan mode to detect the parent ion (e.g., m/z range 300-2000).

  • Data Analysis:

    • Extract the mass spectrum from under the main HPLC peak.

    • Deconvolute the spectrum to determine the neutral molecular weight of the peptide.

    • Compare the observed molecular weight to the theoretical (calculated) molecular weight. The difference should be minimal (<5 ppm).

    • For MS/MS, analyze the fragmentation pattern to confirm the sequence, paying close attention to the mass shift corresponding to the Ac5c-OEt·HCl residue.

NMR Spectroscopy: The Ultimate Structural Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed atomic-level structural information, making it the ultimate tool for unequivocal structure elucidation.[4][13] While not a routine quality control technique due to its complexity, it is invaluable for reference standard characterization and for resolving structural ambiguities.

Causality Behind Experimental Choices:

  • 1D and 2D Experiments: A standard 1D proton (¹H) NMR spectrum provides a fingerprint of the molecule. However, for a peptide, the signals are too overlapped for full assignment. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify amino acid spin systems, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which protons are close in space, providing crucial information about the peptide's 3D fold.[14][15]

  • Unique Signatures: The Ac5c-OEt·HCl residue will have distinct signals in the NMR spectrum, particularly the aliphatic protons on the cyclopentane ring and the ethyl group protons of the ester, which can be used to confirm its presence and stereochemistry.

Comparison & Trustworthiness: NMR is the only technique that can provide a complete picture of the covalent and three-dimensional structure in solution.[13] It is self-validating in that a complete and logical assignment of all observed signals to the proposed structure provides definitive proof of that structure.

Detailed Protocol: NMR for Structural Elucidation
  • Sample Preparation: Dissolve a high-purity sample of the peptide (typically >1 mg) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a buffer) to a final concentration of >0.5 mM.[16]

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiments:

    • 1D ¹H: Acquire a standard one-dimensional proton spectrum.

    • 2D TOCSY: To identify protons belonging to the same amino acid residue.

    • 2D NOESY: To identify protons that are close in 3D space (< 5 Å), which is essential for determining the peptide's conformation.[14]

    • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbon atoms, which aids in assignment.

  • Data Analysis: This is a specialist task involving the sequential assignment of all proton and carbon resonances and the interpretation of NOE cross-peaks to generate distance restraints for structure calculation.[14]

Part 3: Integrated Validation Workflow & Data Presentation

A robust validation strategy integrates these techniques into a logical workflow. The purity is first established by HPLC, the identity of the main peak is confirmed by MS, and the definitive structure is elucidated by NMR for a reference standard.

Integrated Analytical Workflow Diagram

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Definitive Structure cluster_2 Phase 3: Method Validation Sample Peptide Sample HPLC RP-HPLC Analysis (Purity, Impurity Profile) Sample->HPLC LCMS LC-MS Analysis (Identity Confirmation) HPLC->LCMS Peak Confirmation NMR NMR Spectroscopy (1D/2D Experiments) LCMS->NMR High-Purity Fraction Structure Structural Elucidation (Reference Standard) NMR->Structure Validation Full Method Validation (ICH Q2(R1) Guidelines) Structure->Validation Characterized Standard Report Final Validation Report Validation->Report

Caption: Integrated workflow for the validation of a novel peptide.

Comparative Summary of Analytical Techniques
TechniquePrimary PurposeKey StrengthsKey Limitations for UAA Peptides
RP-HPLC Purity & QuantificationHigh precision, robust, excellent for separating impurities.[7]Method development can be complex due to altered hydrophobicity.
Mass Spectrometry Identity & SequenceUnambiguous mass determination, high sensitivity.[10]Unusual fragmentation of cyclic UAA may complicate sequencing.
NMR Spectroscopy Absolute StructureProvides complete 3D structural information in solution.[13]Low throughput, requires high sample concentration, complex data analysis.

Conclusion

Validating peptides that incorporate novel unnatural amino acids like Ethyl 1-aminocyclopentanecarboxylate hydrochloride demands a multi-faceted and scientifically rigorous approach. No single technique is sufficient. A synergistic strategy, leveraging RP-HPLC as the workhorse for purity, mass spectrometry for definitive identity, and NMR spectroscopy for absolute structural proof, provides the necessary analytical depth. By understanding the causality behind experimental choices and adhering to the principles of orthogonal validation, researchers can ensure the quality, safety, and efficacy of the next generation of peptide therapeutics.

References

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • D'Souza, C., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Unknown Author. (n.d.). STRUCTURE DETERMINATION BY NMR. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2023, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • National Institutes of Health. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

  • PubMed. (2020, September 1). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Retrieved from [Link]

  • BioAgilytix. (n.d.). Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Peptide Sciences. (2023, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Reddit. (2021, September 16). Peptide NMR / Structure elucidation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2022, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2022, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Navigating the Labyrinth of Non-Proteinogenic Peptide Fragmentation: A Comparative Guide to Characterizing Peptides Containing Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics has become a cornerstone for enhancing stability, potency, and bioavailability.[1] However, this structural diversification presents a significant analytical challenge. Standard mass spectrometry (MS) protocols, optimized for the 20 canonical amino acids, often fall short in characterizing these novel structures. This guide provides a deep dive into the mass spectrometric characterization of peptides containing a particularly intriguing NPAA: Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5cEt).

We will explore the nuanced fragmentation patterns of Ac5cEt-containing peptides and objectively compare the performance of three workhorse fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). This guide is intended for researchers, scientists, and drug development professionals seeking to confidently characterize peptides bearing this and similar cyclic, non-aromatic NPAAs.

The Analytical Hurdle: Why Ac5cEt Challenges Conventional MS Approaches

The crux of the challenge lies in the unique structure of Ac5cEt. Unlike linear amino acid side chains, the cyclopentane ring introduces significant rigidity and a distinct fragmentation behavior. The primary analytical hurdles include:

  • Altered Fragmentation Pathways: The cyclic nature of the cyclopentane ring can lead to atypical fragmentation pathways that are not readily interpreted by standard sequencing algorithms.

  • Lack of Precedent: The fragmentation patterns of many NPAAs, including Ac5cEt, are not as well-documented as those of their proteinogenic counterparts.

  • Subtle Mass Shifts: The ethyl ester modification adds another layer of complexity, with potential for neutral losses that can be misinterpreted.

To navigate these challenges, a thorough understanding of the underlying principles of different fragmentation techniques is paramount.

A Head-to-Head Comparison of Fragmentation Techniques for Ac5cEt-Peptide Analysis

The choice of fragmentation method is critical for gleaning comprehensive structural information from Ac5cEt-containing peptides. Each technique imparts energy to the precursor ion in a different manner, resulting in distinct fragment ion types.[2][3][4]

Collision-Induced Dissociation (CID)

CID is a low-energy fragmentation method that primarily cleaves the peptide backbone at the amide bonds, generating predominantly b- and y-type ions .[2][5]

  • Mechanism: In CID, precursor ions are accelerated and collided with an inert gas. This collision converts kinetic energy into internal energy, which is redistributed throughout the molecule, leading to fragmentation at the weakest bonds.

  • Expected Behavior with Ac5cEt Peptides: We anticipate that CID will produce a series of b- and y-ions, allowing for partial sequence confirmation. However, the rigid cyclopentane ring may resist fragmentation, potentially leading to a less complete ion series compared to peptides with only linear amino acids. We may also observe neutral losses from the ethyl ester group.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique that imparts higher energy to the precursor ions, resulting in more extensive fragmentation.[6][7]

  • Mechanism: HCD occurs in a separate collision cell, and the higher energy leads to a greater variety of fragment ions, including those from side-chain cleavages.

  • Expected Behavior with Ac5cEt Peptides: HCD is expected to provide a more complete b- and y-ion series than CID. The higher energy may also induce fragmentation within the cyclopentane ring itself, yielding diagnostic ions that can confirm the presence and location of the Ac5cEt residue.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This process preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type ions .[4][8][9]

  • Mechanism: ETD is a radical-driven process that is less dependent on the vibrational energy of the molecule. This makes it particularly effective for preserving post-translational modifications and for fragmenting large, highly charged peptides.[4]

  • Expected Behavior with Ac5cEt Peptides: ETD is hypothesized to be highly effective for Ac5cEt-containing peptides. By cleaving the peptide backbone without significantly energizing the entire molecule, ETD should provide a comprehensive set of c- and z-ions, allowing for unambiguous sequence determination. Furthermore, the cyclopentane ring and the ethyl ester are likely to remain intact on the fragment ions, simplifying spectral interpretation.

Experimental Design: A Self-Validating Approach

To objectively compare these fragmentation techniques, we propose the analysis of a model synthetic peptide, Ac-Tyr-(Ac5cEt)-Ala-Phe-Gly-NH2 . This peptide incorporates the Ac5cEt residue between two standard amino acids, allowing for a clear assessment of its influence on fragmentation. A control peptide, Ac-Tyr-Val-Ala-Phe-Gly-NH2 , will be analyzed in parallel to provide a baseline for comparison.

G cluster_0 Peptide Synthesis & Purification cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (Model & Control Peptides) HPLC_Purification RP-HPLC Purification (>95% purity) Peptide_Synthesis->HPLC_Purification Sample_Prep Resuspend in 0.1% Formic Acid in Water/Acetonitrile (95:5) HPLC_Purification->Sample_Prep LC_MS nanoLC-MS/MS Analysis (Orbitrap Mass Analyzer) Sample_Prep->LC_MS CID CID Fragmentation LC_MS->CID HCD HCD Fragmentation LC_MS->HCD ETD ETD Fragmentation LC_MS->ETD Data_Analysis Comparative Analysis of: - Sequence Coverage - Fragment Ion Intensity - Diagnostic Ions CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Figure 1: A comprehensive workflow for the comparative mass spectrometric analysis of Ac5cEt-containing peptides.

Experimental Protocols

Peptide Synthesis and Purification
  • Peptide Synthesis: The model peptide (Ac-Tyr-(Ac5cEt)-Ala-Phe-Gly-NH2) and the control peptide (Ac-Tyr-Val-Ala-Phe-Gly-NH2) will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleavage and Deprotection: Peptides will be cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: Crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: The identity of the purified peptides will be confirmed by mass spectrometry.

Mass Spectrometry Analysis
  • Sample Preparation: Purified peptides will be resuspended in 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 pmol/µL.

  • Liquid Chromatography: Peptides will be separated using a nano-liquid chromatography (nanoLC) system coupled to a high-resolution Orbitrap mass spectrometer.

  • Mass Spectrometry Parameters:

    • Full MS Scan: Resolution of 120,000; mass range of m/z 350-1500.

    • MS/MS Scans (Top 5 precursors):

      • CID: Normalized collision energy of 35%.

      • HCD: Stepped normalized collision energy of 28%, 32%, and 36%.

      • ETD: Calibrated charge-dependent ETD reaction times.

    • All MS/MS spectra will be acquired in the Orbitrap at a resolution of 30,000.

Predicted Fragmentation Patterns

The following diagram illustrates the predicted primary cleavage sites and resulting fragment ions for the model peptide under the three different fragmentation regimes.

G cluster_CID CID Fragmentation (b- and y-ions) cluster_ETD ETD Fragmentation (c- and z-ions) cluster_HCD HCD Fragmentation (b-, y-, and internal ions) Ac_Tyr_b1 b1 Ac_Tyr_Ac5cEt_b2 b2 Ac_Tyr_Ac5cEt_Ala_b3 b3 Ac_Tyr_Ac5cEt_Ala_Phe_b4 b4 Gly_NH2_y1 y1 Phe_Gly_NH2_y2 y2 Ala_Phe_Gly_NH2_y3 y3 Ac5cEt_Ala_Phe_Gly_NH2_y4 y4 Ac_Tyr Ac_Tyr Ac5cEt Ac5cEt Ac_Tyr->Ac5cEt b-ions Ala Ala Ac5cEt->Ala Phe Phe Ala->Phe Gly_NH2 Gly_NH2 Phe->Gly_NH2 Ac_Tyr_c1 c1 Ac_Tyr_Ac5cEt_c2 c2 Ac_Tyr_Ac5cEt_Ala_c3 c3 Ac_Tyr_Ac5cEt_Ala_Phe_c4 c4 Gly_NH2_z1 z1 Phe_Gly_NH2_z2 z2 Ala_Phe_Gly_NH2_z3 z3 Ac5cEt_Ala_Phe_Gly_NH2_z4 z4 Ac_Tyr2 Ac_Tyr2 Ac5cEt2 Ac5cEt2 Ac_Tyr2->Ac5cEt2 c-ions Ala2 Ala2 Ac5cEt2->Ala2 Phe2 Phe2 Ala2->Phe2 Gly_NH2_2 Gly_NH2_2 Phe2->Gly_NH2_2 Ac_Tyr_b1_hcd b1 Ac_Tyr_Ac5cEt_b2_hcd b2 Ac_Tyr_Ac5cEt_Ala_b3_hcd b3 Ac_Tyr_Ac5cEt_Ala_Phe_b4_hcd b4 Gly_NH2_y1_hcd y1 Phe_Gly_NH2_y2_hcd y2 Ala_Phe_Gly_NH2_y3_hcd y3 Ac5cEt_Ala_Phe_Gly_NH2_y4_hcd y4 Internal_Ac5cEt Internal Ac5cEt ion Ac_Tyr3 Ac_Tyr3 Ac5cEt3 Ac5cEt3 Ac_Tyr3->Ac5cEt3 b- and y-ions Ac5cEt3->Internal_Ac5cEt Ala3 Ala3 Ac5cEt3->Ala3 Phe3 Phe3 Ala3->Phe3 Gly_NH2_3 Gly_NH2_3 Phe3->Gly_NH2_3

Figure 2: Predicted fragmentation patterns of the model peptide Ac-Tyr-(Ac5cEt)-Ala-Phe-Gly-NH2 under CID, ETD, and HCD.

Comparative Data Summary

The following table summarizes the expected performance of each fragmentation technique for the analysis of the Ac5cEt-containing model peptide.

Performance MetricCIDHCDETD
Sequence Coverage ModerateHighVery High
Predominant Ion Types b, yb, y, internalc, z
Diagnostic Ac5cEt Ions UnlikelyPossible (ring fragments)Unlikely (ring preserved)
Preservation of Ester Potential for neutral lossHigher potential for lossHigh preservation
Suitability for >3+ charge ModerateGoodExcellent
Overall Confidence ModerateGoodExcellent

Conclusion and Recommendations

The comprehensive characterization of peptides containing novel NPAAs like Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a critical step in modern drug development. While traditional CID can provide some sequence information, its limitations in handling the unique structural features of this cyclic amino acid are apparent.

HCD offers a significant improvement, with the higher energy providing more complete backbone fragmentation and the potential for diagnostic ions from the cyclopentane ring itself.

However, for the most unambiguous and complete sequence characterization, ETD is the superior technique. Its ability to fragment the peptide backbone while preserving the cyclic side chain and the ethyl ester modification is unparalleled. The resulting c- and z-ion series provide a clear and easily interpretable roadmap to the peptide's sequence.

For researchers working with novel peptides containing Ac5cEt or other challenging NPAAs, a multi-faceted approach is recommended. Initial screening with HCD can provide a wealth of information quickly. For definitive characterization and to avoid any ambiguity, follow-up analysis with ETD is strongly advised. By leveraging the strengths of these advanced fragmentation techniques, the complexities of non-proteinogenic peptide analysis can be confidently navigated.

References

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222.
  • Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • Ting, Y. S., Egertson, J., Payne, S. H., Medzihradszky, K. F., Adusumilli, R., Wu, S.,... & Noble, W. S. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 11(1), 224-236.
  • Ng, J. L., Bandeira, N., Liu, W. T., Ghassemian, M., Simmons, T. L., Gerwick, W. H.,... & Pevzner, P. A. (2010). Sequencing cyclic peptides by multistage mass spectrometry.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Current pharmaceutical design, 16(28), 3185-3203.
  • Jedrzejczak, M., & Kluczyk, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6997.
  • Gross, M. L. (2015). Mass Spectrometric Analysis of Cyclic Peptides. In The Encyclopedia of Mass Spectrometry (pp. 235-244). Elsevier.
  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD outperforms CID and HCD in the analysis of the ubiquitylated proteome. Journal of proteome research, 9(5), 2267-2274.
  • Parsley, N. C., & Hicks, L. M. (2025, March 11). Illuminating the dark space of bioactive peptides with mass spectrometry.
  • Wysocki, V. H., & Reilly, J. P. (2008). Mass spectrometry of peptides and proteins. Current opinion in chemical biology, 12(5), 517-523.
  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2012). Evaluation of HCD-and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Molecular & Cellular Proteomics, 11(7), M111-015112.
  • Gault, J., Liko, I., Landreh, M., & Robinson, C. V. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9770-9817.
  • Gordon, C. P., & Crittenden, C. M. (2025, August 5). The Synthesis of Cyclic Peptides. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier.
  • Michalski, A., Damoc, E., Lange, O., Hornburg, D., & Mann, M. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(10), 4485-4493.
  • Chen, Y., Zhang, Y., & Li, L. (2024). Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. International Journal of Molecular Sciences, 25(1), 587.
  • Carr, S. A., & Annan, R. S. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.
  • Zhang, Q., & Yang, F. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
  • Breci, L. (2023, August 29).
  • Wang, W., & Harris, P. W. R. (2024).

Sources

A Senior Application Scientist's Guide to Conformational Control in Peptidomimetics: Proline vs. Ethyl 1-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quest for novel therapeutics, peptidomimetics represent a critical strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A cornerstone of peptidomimetic design is the precise control over peptide conformation, which is essential for potent and selective interaction with biological targets. This is often achieved by incorporating conformationally constrained amino acid analogs. This guide provides an in-depth comparative analysis of two such building blocks: the natural imino acid L-proline and the synthetic α-amino acid, Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OEt). We will explore their distinct structural and physicochemical properties and elucidate how these differences translate into unique impacts on peptide backbone geometry, enzymatic stability, and, ultimately, biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical experimental protocols to inform the rational design of next-generation peptidomimetics.

Introduction: The Imperative for Conformational Constraint in Drug Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by their rapid degradation by proteases and their inherent flexibility, which can lead to off-target effects.[1] Peptidomimetics are designed to mimic the three-dimensional structure (pharmacophore) of a natural peptide while exhibiting improved drug-like properties.[1] Introducing conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and enhancing resistance to enzymatic breakdown.[2][3]

Proline, with its unique cyclic structure, has long been nature's tool for introducing conformational rigidity.[4] However, its specific structural nuances are not always optimal for every therapeutic target. This has spurred the development of synthetic cyclic amino acids like Ethyl 1-aminocyclopentanecarboxylate (Ac5c-OEt) to offer an expanded toolkit for fine-tuning peptide structure and function.

Structural and Conformational Analysis

A fundamental understanding of the structural differences between Proline and Ac5c-OEt is crucial to appreciating their differential effects on peptide architecture.

G cluster_proline L-Proline cluster_ac5c Ethyl 1-aminocyclopentanecarboxylate (Ac5c-OEt) proline_img proline_img proline_node Key Features: • Secondary amine in a pyrrolidine ring • N-α carbon bond part of the ring • Restricted φ angle (~ -65°) • Allows cis/trans isomerization ac5c_img ac5c_img ac5c_node Key Features: • Primary amine on a cyclopentane ring • α,α-disubstituted α-amino acid • Severely restricted φ and ψ angles • Strongly disfavors cis-amide bond

Figure 1: Structural comparison of L-Proline and Ac5c-OEt.

L-Proline: The Natural "Kink" Inducer

Proline is unique among the 20 proteinogenic amino acids because its side chain loops back to form a covalent bond with its own backbone nitrogen atom, creating a five-membered pyrrolidine ring.[4] This has profound conformational consequences:

  • Restricted Phi (φ) Angle: The cyclic nature locks the φ backbone dihedral angle at approximately -65°, significantly reducing the conformational freedom of the peptide chain.[4]

  • Cis/Trans Isomerization: The N-substituted peptide bond (tertiary amide) in proline reduces the energy difference between the trans and cis conformations.[5] This allows proline to act as a "conformational switch," a process that can be a rate-limiting step in protein folding and is often functionally important.[5][6]

  • Secondary Structure Disruption: The absence of an amide proton means proline cannot act as a hydrogen bond donor, making it a classic "breaker" of α-helical and β-sheet structures.[5] It is frequently found in β-turns.

Ethyl 1-aminocyclopentanecarboxylate (Ac5c-OEt): A Rigid α,α-Disubstituted Mimetic

Ac5c-OEt is a synthetic, non-natural amino acid that imposes even more severe conformational restrictions than proline.

  • α,α-Disubstitution: As an α,α-disubstituted amino acid, both the φ and ψ dihedral angles are highly constrained, forcing the peptide backbone into a more defined, localized conformation, often helical or turn-like.

  • Primary Amine and Trans-Amide Preference: Unlike proline, Ac5c-OEt possesses a primary amine. The resulting peptide bond is a secondary amide, which has a very strong preference for the trans conformation. This eliminates the cis/trans isomerization possibility, effectively "locking" the peptide bond in a single state.

  • Increased Steric Bulk: The cyclopentyl ring is larger and more sterically demanding than proline's pyrrolidine ring, which can further influence local peptide structure and shield adjacent peptide bonds from enzymatic cleavage.

Head-to-Head Comparison: Performance in Peptidomimetics

The choice between Proline and Ac5c-OEt depends on the specific design goals for the peptidomimetic. The following table summarizes their key comparative properties.

FeatureL-ProlineEthyl 1-aminocyclopentanecarboxylate (Ac5c-OEt)Rationale & Implication for Drug Design
Backbone Rigidity Moderately restricted (φ angle fixed)Highly restricted (φ and ψ angles fixed)Ac5c-OEt provides a more rigid scaffold, which can lead to higher receptor affinity by minimizing the entropic cost of binding.[2]
Cis/Trans Isomerization Capable of isomerizationStrongly favors trans conformationProline is ideal if a cis bond is part of the bioactive conformation or if conformational switching is desired. Ac5c-OEt is used to lock the backbone into a trans-amide state for improved stability and defined structure.[7]
Secondary Structure Induces turns, breaks helices/sheetsStrongly promotes helical (310 or α) or turn structuresAc5c-OEt is a more potent inducer of specific secondary structures, making it a powerful tool for mimicking helical or turn-based recognition motifs.
Enzymatic Stability X-Pro bond has some resistanceHighly resistant to proteolysisThe steric bulk of the cyclopentyl group and the rigid conformation significantly hinder access by proteases, leading to a longer biological half-life.[8]
Hydrogen Bonding Amide N is not an H-bond donorAmide N is an H-bond donorAc5c-OEt allows for an additional backbone hydrogen bond, which can be critical for stabilizing certain secondary structures and for receptor interactions.
Synthetic Accessibility Commercially available, standard SPPSCommercially available, requires optimized couplingAc5c-OEt is a sterically hindered amino acid, potentially requiring stronger coupling reagents or longer reaction times in solid-phase peptide synthesis (SPPS).

Experimental Section: Protocols for Synthesis and Analysis

To provide a practical framework, we outline standardized protocols for incorporating these residues into a model peptide and for analyzing the resulting conformational differences.

Workflow for Comparative Peptidomimetic Development

The process of evaluating Proline versus Ac5c-OEt in a peptide sequence follows a logical, multi-step workflow.

G cluster_design Phase 1: Design & Synthesis cluster_analysis Phase 2: Physicochemical Analysis cluster_bio Phase 3: Biological Evaluation A Identify Target Peptide Sequence B Synthesize Peptide-Pro (Standard SPPS) A->B C Synthesize Peptide-Ac5c-OEt (Optimized SPPS) A->C D Purify by RP-HPLC B->D C->D E Confirm Mass (MS) D->E F Conformational Analysis (CD, NMR Spectroscopy) E->F G Enzymatic Stability Assay (e.g., in Serum/Trypsin) F->G H Receptor Binding Assay (e.g., SPR, ELISA) F->H J Compare Data & Select Lead Candidate G->J I Cell-Based Functional Assay H->I I->J

Figure 2: Experimental workflow for comparing Pro and Ac5c-OEt peptidomimetics.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a model hexapeptide (Tyr-X-Gly-Phe-Leu-Arg, where X is either L-Pro or Ac5c-OEt) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Ac5c-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • Pre-activate Fmoc-Arg(Pbf)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF to the resin and shake for 5 minutes.

    • Drain and repeat with fresh 20% piperidine/DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Couplings (Leu, Phe, Gly, X): Repeat steps 2 and 3 for each subsequent amino acid.

    • Causality Note: For the sterically hindered Fmoc-Ac5c-OH, a double coupling (repeating the coupling step twice) and/or extending the coupling time to 4 hours is recommended to ensure complete reaction.

  • Final Deprotection: After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled, perform a final Fmoc deprotection (Step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).

Protocol: Comparative Conformational Analysis by Circular Dichroism (CD)

CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.

Procedure:

  • Sample Preparation: Prepare stock solutions of each purified peptide (Pro-peptide and Ac5c-OEt-peptide) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration by UV absorbance or amino acid analysis.

  • Data Acquisition:

    • Dilute the peptide stocks to a final concentration of 50-100 µM.

    • Acquire CD spectra from 190 to 260 nm in a 1 mm pathlength cuvette at 25°C.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).

    • Expected Results: A random coil peptide typically shows a strong negative band near 200 nm. A peptide containing Ac5c-OEt is expected to show features indicative of ordered structures, such as negative bands around 222 nm and 208 nm and a positive band near 195 nm (characteristic of an α-helix), or a minimum near 205 nm and a maximum near 225 nm (characteristic of a β-turn). The Pro-peptide will likely show a less defined structure, potentially with features of a polyproline II (PPII) helix or a β-turn, depending on the sequence context.

Conclusion and Strategic Recommendations

Both L-proline and Ethyl 1-aminocyclopentanecarboxylate hydrochloride are invaluable tools for introducing conformational constraints in peptidomimetics, but they serve distinct strategic purposes.

  • Choose L-Proline when:

    • The target's bioactive conformation requires a cis-amide bond.

    • A degree of localized flexibility or "conformational switching" is desirable.

    • The goal is to induce a β-turn or disrupt a defined secondary structure without imposing excessive rigidity.

  • Choose Ethyl 1-aminocyclopentanecarboxylate hydrochloride (or similar α,α-disubstituted cyclic amino acids) when:

    • The primary goal is to maximize metabolic stability.[9]

    • A rigid, well-defined helical or turn conformation is required to mimic a protein recognition motif.

    • Locking the peptide backbone into a single, predictable conformation is necessary to enhance binding affinity and selectivity.

The rational selection between these and other constrained amino acids is a critical step in modern drug discovery. By understanding the fundamental principles of how these building blocks sculpt peptide structure, researchers can more effectively design potent, stable, and selective peptidomimetic therapeutics.

References

  • [7] Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC. Available at: [Link]

  • [8] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). PMC. Available at: [Link]

  • [4] Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). Springer Link. Available at: [Link]

  • [5] Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). (2021). YouTube. Available at: [Link]

  • [6] Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. (2023). ChemRxiv. Available at: [Link]

  • [10] Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]

  • [11] Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (n.d.). bioRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Peptide Modification: Cyclopentyl vs. Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Conformational Constraint in Peptide Drug Design

In the quest for novel peptide therapeutics with enhanced potency, stability, and bioavailability, medicinal chemists increasingly turn to the incorporation of non-natural amino acids. These molecular architects' tools allow for the precise sculpting of a peptide's three-dimensional structure. A key strategy in this endeavor is the introduction of conformational constraints, which limit the flexibility of the peptide backbone. This pre-organization into a bioactive conformation can lead to a significant improvement in biological activity by reducing the entropic penalty upon binding to a target receptor.[1][2] Among the most effective and widely used building blocks for this purpose are alicyclic amino acids, with cyclopentyl and cyclopropyl moieties being two prominent examples.

This guide provides a comparative analysis of the biological impact of incorporating amino acids bearing cyclopentyl versus cyclopropyl groups into peptide scaffolds. We will delve into the structural nuances these modifications impart and how they translate into differences in biological activity, supported by experimental data and detailed protocols for comparative studies.

The Fundamental Principle: How Alicyclic Rings Shape Peptides

The core principle behind using amino acids with cyclopentyl or cyclopropyl groups is to restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational rigidity can lock the peptide into a shape that is optimal for receptor binding, leading to enhanced affinity and selectivity.[3] Furthermore, by shielding the peptide backbone, these modifications can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[4][5]

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Backbone Flexible Backbone (Multiple Conformations) Low Affinity Low Receptor Affinity Flexible Backbone->Low Affinity High Entropic Penalty High Degradation Rapid Enzymatic Degradation Flexible Backbone->High Degradation Accessible Cleavage Sites Rigid Backbone Rigid Backbone (Bioactive Conformation) High Affinity High Receptor Affinity Rigid Backbone->High Affinity Low Entropic Penalty Low Degradation Enhanced Stability Rigid Backbone->Low Degradation Steric Shielding

Caption: Impact of Conformational Constraint on Peptide Properties.

Cyclopentyl vs. Cyclopropyl Amino Acids: A Structural and Functional Comparison

While both cyclopentyl and cyclopropyl amino acids enforce conformational rigidity, the size and geometry of the ring impart distinct structural constraints, which in turn can lead to different biological outcomes.

Cyclopentyl Amino Acids (e.g., Aminocyclopentanecarboxylic Acid, ACPC):

  • Structural Impact: The five-membered ring of cyclopentyl amino acids offers a significant degree of rigidity while still allowing for a range of puckered conformations (envelope and twist). This allows the peptide backbone to adopt well-defined secondary structures, such as turns and helices. The incorporation of trans-2-aminocyclopentanecarboxylic acid (ACPC) has been shown to induce clear changes in the conformational preferences of peptides compared to their unconstrained counterparts.[6]

  • Functional Implications: The defined conformations induced by cyclopentyl groups can lead to high receptor affinity and specificity. For instance, analogues of the C-terminal fragment of neuropeptide Y containing cyclopentane β-amino acids displayed exclusive binding to the Y4 receptor, whereas the parent peptide binds to multiple receptor subtypes.[3]

Cyclopropyl Amino Acids (e.g., Aminocyclopropylcarboxylic Acid, Ac3c):

  • Structural Impact: The three-membered ring of cyclopropyl amino acids is highly strained and rigid, imposing a more severe restriction on the peptide backbone's conformational freedom. The cyclopropyl group can induce a higher percentage of specific conformers, which can be crucial for biological activity. For example, a chemotactic formyl tripeptide containing 1-amino-1-cyclopropane carboxylic acid (Ac3c) was found to have a significantly higher population of the E conformer compared to a similar peptide with a less constrained amino acid, and this was correlated with its ability to stimulate neutrophil chemotaxis.[7]

  • Functional Implications: The high degree of rigidity imparted by cyclopropyl groups can be particularly beneficial for enhancing enzymatic stability. The compact, rigid structure can effectively shield the amide bonds from proteolytic attack.

Comparative Summary:

FeatureCyclopentyl Amino AcidsCyclopropyl Amino Acids
Ring Size 5-membered3-membered
Flexibility Moderately flexible (puckered conformations)Highly rigid and strained
Conformational Impact Induces well-defined secondary structuresSeverely restricts backbone rotation, favors specific conformers
Potential Advantages High receptor specificity and affinityEnhanced enzymatic stability, potent bioactivity
Potential Disadvantages May not provide sufficient rigidity for optimal stabilityExtreme rigidity may not be compatible with the required bioactive conformation for all targets

Experimental Protocols for Comparative Analysis

To empirically determine the optimal choice between cyclopentyl and cyclopropyl amino acids for a given peptide, a series of standardized biological assays should be performed.

Solid-Phase Peptide Synthesis (SPPS) with Non-natural Amino Acids

The incorporation of both cyclopentyl and cyclopropyl amino acids can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

G start Start with Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) deprotection1->coupling wash1 Wash (e.g., DMF, DCM) coupling->wash1 repeat Repeat Cycle wash1->repeat repeat->deprotection1 Next Amino Acid cleavage Cleavage and Deprotection (e.g., TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (e.g., RP-HPLC) cleavage->purification end Characterized Peptide purification->end

Caption: General Workflow for Solid-Phase Peptide Synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either the cyclopentyl or cyclopropyl derivative) using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin.

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

For a more detailed protocol, refer to established guides on solid-phase peptide synthesis.[8][9]

Protease Stability Assay

This assay is crucial for comparing the enzymatic stability of the modified peptides.

G start Peptide Solution (Known Concentration) incubation Incubate with Protease (e.g., Trypsin, Chymotrypsin, or Serum) at 37°C start->incubation sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., Add TCA or Organic Solvent) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis quantification Quantify Remaining Peptide analysis->quantification end Determine Half-Life (t½) quantification->end

Caption: Workflow for a Protease Stability Assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare stock solutions of the cyclopentyl- and cyclopropyl-containing peptides in a suitable buffer. Also, prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) or use human serum.

  • Incubation: Mix the peptide solution with the protease solution or serum to a final desired concentration and incubate at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as trichloroacetic acid (TCA) or a mixture of ethanol and acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins and collect the supernatant containing the peptide.

  • Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point by RP-HPLC, monitoring the absorbance at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of each peptide.

For a detailed protocol, refer to publications that compare peptide stability in various biological fluids.[4][10]

Caco-2 Cell Permeability Assay

This in vitro assay is the gold standard for predicting the intestinal absorption and cell permeability of drug candidates.

G start Seed Caco-2 Cells on Transwell Inserts differentiation Culture for 21 Days to Form a Differentiated Monolayer start->differentiation teer Measure TEER to Confirm Monolayer Integrity differentiation->teer transport_study Add Peptide to Apical Chamber (Apical-to-Basolateral Transport) teer->transport_study incubation Incubate at 37°C transport_study->incubation sampling Sample from Basolateral Chamber at Different Time Points incubation->sampling analysis Quantify Peptide Concentration (e.g., by LC-MS/MS) sampling->analysis calculation Calculate Apparent Permeability Coefficient (Papp) analysis->calculation end Compare Permeability calculation->end

Caption: Workflow for a Caco-2 Cell Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable supports in Transwell plates and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the peptide solution to the apical (upper) chamber.

    • At specified time intervals, collect samples from the basolateral (lower) chamber.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples, typically using liquid chromatography-mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

  • Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

  • Efflux Ratio (Optional): To assess active efflux, also perform the experiment in the basolateral-to-apical direction and calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

For detailed protocols, refer to established guidelines and publications on Caco-2 permeability assays.[3][12]

Strategic Selection: Choosing the Right Constraint for Your Peptide

The choice between incorporating a cyclopentyl or a cyclopropyl amino acid is not always straightforward and depends on the specific therapeutic goal and the target protein.

  • For Enhancing Receptor Affinity and Specificity: If the primary goal is to lock the peptide into a specific bioactive conformation to improve receptor binding and selectivity, the slightly more flexible yet highly constraining nature of a cyclopentyl amino acid may be advantageous. It allows for the formation of stable secondary structures that can be crucial for molecular recognition.

  • For Maximizing Enzymatic Stability: If the peptide is highly susceptible to proteolytic degradation, the extreme rigidity and steric shielding provided by a cyclopropyl amino acid could be the superior choice. This is particularly relevant for peptides intended for systemic administration where they will be exposed to a multitude of proteases.

Ultimately, the optimal choice must be determined empirically. The experimental protocols provided in this guide offer a robust framework for conducting a head-to-head comparison of cyclopentyl- and cyclopropyl-modified peptides, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics.

References

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Incorporating Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the conformational properties of peptides incorporating Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OEt), a non-proteinogenic amino acid of significant interest in peptidomimetics and drug design. We will explore its influence on peptide backbone geometry and compare its performance with other widely used conformationally constrained amino acids, supported by experimental data and detailed analytical protocols.

The Critical Role of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor receptor affinity, selectivity, and susceptibility to enzymatic degradation. Incorporating non-proteinogenic amino acids that restrict the peptide's conformational freedom is a powerful strategy to overcome these limitations. By pre-organizing the peptide into a bioactive conformation, we can enhance its binding affinity and stability.

Ethyl 1-aminocyclopentanecarboxylate hydrochloride, which becomes 1-aminocyclopentanecarboxylic acid (Ac5c) upon incorporation into a peptide chain, is a Cα,α-disubstituted cyclic amino acid. Its cyclopentyl ring sterically hinders rotation around the N-Cα (φ) and Cα-C' (ψ) backbone bonds, thereby inducing specific secondary structures. This guide will compare the conformational propensities of Ac5c with two other key players in the field: α-aminoisobutyric acid (Aib), an acyclic constrained residue, and Proline (Pro), a naturally occurring cyclic amino acid.

Comparative Conformational Analysis: Ac5c vs. Aib and Proline

The conformational landscape of a peptide is largely defined by the allowed φ and ψ dihedral angles of its constituent amino acids. The introduction of constrained residues like Ac5c, Aib, and Proline significantly narrows the accessible conformational space, favoring specific secondary structures such as β-turns, γ-turns, and helices.

Defining the Conformational Space

The φ and ψ angles describe the rotation of the peptide backbone and are crucial for determining the peptide's three-dimensional structure. These angles can range from -180° to +180°.[1][2]

G cluster_0 Peptide Backbone Dihedral Angles C(i-1) C'(i-1) N(i) N(i) Ca(i) Cα(i) C(i) C'(i) N(i+1) N(i+1)

Figure 1: Peptide backbone dihedral angles.
Experimental Data and Structural Propensities

The following table summarizes experimentally determined dihedral angles for Ac5c, Aib, and Proline in various peptide structures. This data, sourced from X-ray crystallography and NMR studies, highlights the distinct conformational preferences induced by each residue.

Amino AcidTypical φ (°)Typical ψ (°)Favored Secondary StructureReference
Ac5c -80 to -60+70 to +90Inverse γ-turn (C7eq)[3]
+60 to +80-90 to -70γ-turn (C7ax)[3]
Aib -60 ± 20-30 ± 20310/α-helix (right-handed)[4]
+60 ± 20+30 ± 20310/α-helix (left-handed)[4]
Proline -60 (approx.)-45 (helical) / +135 (extended)β-turn, Polyproline helix[5]

Key Insights from the Data:

  • Ac5c as a Turn Inducer: The data strongly indicates that Ac5c residues favor the formation of γ-turns. This is a three-residue turn characterized by a hydrogen bond between the C=O of residue i and the N-H of residue i+2. The cyclopentyl ring restricts the φ and ψ angles to values that are ideal for this type of turn.

  • Aib's Helical Propensity: In contrast, Aib, with its gem-dimethyl substitution, strongly promotes helical structures, particularly the 310-helix and the α-helix. Its φ and ψ angles fall squarely within the helical regions of the Ramachandran plot.

  • Proline's Versatility and Constraints: Proline's cyclic side chain imposes significant constraints on the φ angle, typically locking it around -60°. This makes it a potent inducer of β-turns, where it often occupies the i+1 position. Proline's unique structure also disrupts α-helices but is a key component of polyproline helices.[6]

G Ac5c Ac5c γ-Turn γ-Turn Ac5c->γ-Turn Aib Aib Helix (3₁₀/α) Helix (3₁₀/α) Aib->Helix (3₁₀/α) Proline Proline β-Turn β-Turn Proline->β-Turn Polyproline Helix Polyproline Helix Proline->Polyproline Helix

Figure 2: Dominant secondary structures induced by constrained amino acids.

Experimental Protocols for Conformational Analysis

To provide a comprehensive understanding of how these conformational preferences are determined, this section details the key experimental workflows.

Peptide Synthesis with Ethyl 1-aminocyclopentanecarboxylate hydrochloride

The incorporation of Ac5c-OEt into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS).

G start Start with Resin swell Swell Resin (e.g., in DMF) start->swell deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-Ac5c-OH (with HBTU/DIEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Deprotection and Coupling for Subsequent Amino Acids wash2->repeat cleave Cleave from Resin and Deprotect Side Chains (e.g., TFA cocktail) repeat->cleave purify Purify Peptide (e.g., RP-HPLC) cleave->purify end Characterize Peptide (e.g., Mass Spec) purify->end

Figure 3: Solid-Phase Peptide Synthesis Workflow for Ac5c Incorporation.

Step-by-Step Methodology:

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour.[7]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the resin is removed using a solution of 20% piperidine in DMF.[7]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The Fmoc-protected Ethyl 1-aminocyclopentanecarboxylate (Fmoc-Ac5c-OH) is activated using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. This activated amino acid is then added to the resin to form the peptide bond.

  • Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[8]

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

NMR Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[9]

G sample Prepare Peptide Sample in appropriate solvent (e.g., CDCl₃ or H₂O/D₂O) acquire Acquire 1D and 2D NMR Spectra (COSY, TOCSY, NOESY/ROESY) sample->acquire assign Resonance Assignment acquire->assign restraints Extract Conformational Restraints (NOEs, J-couplings) assign->restraints calc Structure Calculation and Refinement restraints->calc validate Structure Validation calc->validate

Figure 4: NMR Spectroscopy Workflow for Peptide Structure Determination.

Step-by-Step Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O with a buffer).

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the peptide.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Extraction of Conformational Restraints:

    • Distance Restraints: The intensities of NOE/ROE cross-peaks are used to calculate upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: ³J-coupling constants, particularly ³J(HN-Hα), are used to restrain the φ dihedral angle using the Karplus equation.[10]

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics or simulated annealing calculations to generate a family of structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Step-by-Step Methodology:

  • Crystallization: The purified peptide is crystallized by slowly varying the solvent conditions (e.g., vapor diffusion) to induce the formation of well-ordered single crystals.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution: The phases of the diffracted X-rays are determined, which allows for the calculation of an electron density map.

  • Model Building and Refinement: A molecular model of the peptide is built into the electron density map and refined to best fit the experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution.[11]

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the peptide is prepared in a suitable buffer that is transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded, typically from 190 to 260 nm.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, turn, and random coil structures. Different secondary structures have characteristic CD spectra.

Conclusion

The incorporation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c) into peptides provides a powerful tool for constraining their conformation, primarily inducing the formation of γ-turns. This contrasts with the helical propensity of Aib and the β-turn and polyproline helix preference of Proline. The choice of a specific conformationally constrained amino acid should be guided by the desired secondary structure and the intended biological application. The experimental techniques detailed in this guide provide a robust framework for the synthesis and detailed conformational analysis of these modified peptides, enabling researchers and drug developers to rationally design peptidomimetics with enhanced therapeutic properties.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • LibreTexts. (2021). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]

  • 3D-BioInfo, Institute of Biology and Genetics of the University of Malaga. Ramachandran Plot, Torsion Angles in Proteins. [Link]

  • Golm Metabolome Database. Cyclopentanecarboxylic acid, 1-amino-. [Link]

  • Proteopedia. (2018). Tutorial:Ramachandran principle and phi psi angles. [Link]

  • Zosel, F., Mercadante, D., Nettels, D., & Schuler, B. (2015). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. Archives of biochemistry and biophysics, 575, 22–29. [Link]

  • Sgouras, D., & Bodenhausen, G. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 26(38), 6825–6840. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-dialkyl amino acids. Biochemistry, 29(28), 6747–6756. [Link]

  • PDBj. (2024). Chemical Component: AC5 - 1-AMINOCYCLOPENTANECARBOXYLIC ACID. [Link]

  • Serrano, L. (1995). Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation. Journal of molecular biology, 254(2), 322–333. [Link]

  • Crisma, M., Formaggio, F., Toniolo, C., & Yoshikawa, T. (1997). Conformational preferences of the 1-aminocyclopentane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 119(7), 1262–1267. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • MDAnalysis. Protein dihedral angle analysis. [Link]

  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2901, Cycloleucine. [Link]

  • Vitalis, A., & Pappu, R. V. (2009). Conformations and free energy landscapes of polyproline peptides. Biophysical journal, 97(11), 3113–3123. [Link]

  • Larocca, M., Foglia, F., & Cilibrizzi, A. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032–1037. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]

  • El-Bissati, K., & W. M. Wuest. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR protocols, 1(3), 100185. [Link]

  • Kale, T. A., & Liu, W. R. (2014). A two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 11–18. [Link]

  • Bocan, T. M., et al. (2011). Conformational Changes Associated with Post-Translational Modifications of Pro143 in Skp1 of Dictyostelium—A Dipeptide Model System. PLoS ONE, 6(4), e19316. [Link]

  • Benedetti, E., et al. (1986). Preferred structures of constrained peptides from achiral α,α-dialkylated glycyl residues with acyclic side chains. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(5), 253-268. [Link]

  • SWISS-MODEL. 1 Secondary structure and backbone conformation. [Link]

  • RCSB PDB. [Link]

  • East, A., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 709935. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Cyclic Peptide DataBank. [Link]

  • LibreTexts. (2022). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Sam-Soon, N., et al. (2012). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of computer-aided molecular design, 26(7), 849–861. [Link]

  • Solà, J., Helliwell, M., & Clayden, J. (2010). N- versus C-terminal control over the screw-sense preference of the configurationally achiral, conformationally helical peptide motif Aib(8)GlyAib(8). Journal of the American Chemical Society, 132(13), 4548–4549. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 410240, 3-Aminocyclopentanecarboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Carbodiimide Selection for Hindered Amine Acylation: A Case Study with Ethyl 1-aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the construction of the amide bond is a cornerstone of molecular synthesis. While seemingly routine, the choice of coupling reagent can dramatically impact reaction efficiency, yield, and purity, especially when dealing with sterically challenging substrates. This guide provides an in-depth comparison of three common carbodiimides—EDC, DCC, and DIC—for the acylation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a sterically hindered secondary amine. We will explore the mechanistic nuances of each reagent, provide a robust experimental framework for their comparison, and discuss the practical implications of their differing properties.

The Challenge: Steric Hindrance in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[1] Carbodiimides are "zero-length" coupling reagents that overcome this barrier by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group.[1][2]

The substrate in focus, Ethyl 1-aminocyclopentanecarboxylate, presents a significant steric challenge. The amino group is situated on a quaternary carbon atom, sterically encumbered by the cyclopentyl ring and the ethyl ester group. This hindrance can slow the rate of nucleophilic attack by the amine on the activated carboxylic acid, allowing side reactions to become more competitive, potentially reducing the overall yield and purity of the desired amide product.

The Contenders: A Profile of Common Carbodiimides

The selection of a carbodiimide is often dictated by the specific requirements of the reaction, including solvent choice, desired workup procedure, and the sensitivity of the substrates.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): As a water-soluble carbodiimide, EDC is highly versatile.[3][4] Its key advantage lies in the workup: the urea byproduct is also water-soluble and can be easily removed by a simple aqueous extraction.[3][4] This makes it a popular choice in a wide range of applications, from solution-phase synthesis to bioconjugation.[5]

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful and widely used coupling reagent, particularly in non-aqueous organic synthesis.[1][6] However, its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in most common organic solvents.[3][6] While this insolubility can facilitate its removal by filtration, it can also lead to product co-precipitation, complicating purification and reducing isolated yields.[6]

  • DIC (N,N'-Diisopropylcarbodiimide): DIC offers a practical compromise between the reactivity of DCC and the ease of workup of EDC for organic synthesis. The diisopropylurea byproduct is significantly more soluble in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) than DCU, meaning it typically remains in solution and does not interfere with the reaction progress.[3] This often leads to cleaner reactions and simpler purification protocols compared to DCC.[3][4]

Experimental Design for a Head-to-Head Comparison

To objectively evaluate the performance of EDC, DCC, and DIC for this challenging coupling, a parallel experimental setup is essential. The following workflow outlines a logical approach to generating comparative data.

G cluster_prep Preparation cluster_reactions Parallel Coupling Reactions (0°C to RT) cluster_analysis Workup & Analysis A Prepare Stock Solutions: 1. Carboxylic Acid (e.g., Boc-Gly-OH) in DCM 2. Ethyl 1-aminocyclopentanecarboxylate HCl + DIEA in DCM B Reaction A: + EDC A->B Aliquot & Add Reagent C Reaction B: + DCC A->C Aliquot & Add Reagent D Reaction C: + DIC A->D Aliquot & Add Reagent E Workup A (EDC): Aqueous Wash B->E F Workup B (DCC): Filtration of DCU C->F G Workup C (DIC): Standard Extraction D->G H Purification (e.g., Column Chromatography) E->H F->H G->H I Analysis: - HPLC (Purity) - NMR/MS (Identity) - Isolated Yield (%) H->I J Comparative Data Analysis I->J

Caption: Experimental workflow for comparing carbodiimide coupling efficiency.

Causality Behind Experimental Choices:

  • Base Selection: Ethyl 1-aminocyclopentanecarboxylate is supplied as a hydrochloride salt. To liberate the free amine for the nucleophilic attack, a non-nucleophilic base is required. Diisopropylethylamine (DIEA) is an excellent choice as it will not compete with the primary amine in the coupling reaction.[7]

  • Solvent: Dichloromethane (DCM) is a good initial choice as it is relatively non-polar and compatible with all three carbodiimides. For less soluble starting materials, DMF could also be considered.

  • Temperature: Reactions are initiated at 0°C to control the initial exothermic activation of the carboxylic acid and to minimize potential side reactions, such as the formation of N-acylurea.[5] The reaction is then allowed to warm to room temperature to ensure completion.

  • Additives: To minimize potential racemization (if a chiral carboxylic acid is used) and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) can be included.[3] The carbodiimide first reacts with HOBt to form an active ester, which is less prone to side reactions than the O-acylisourea intermediate.[3]

Detailed Experimental Protocols

Materials:

  • Boc-Glycine (or other N-protected amino acid)

  • Ethyl 1-aminocyclopentanecarboxylate hydrochloride

  • EDC hydrochloride

  • DCC

  • DIC

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

General Coupling Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • In a separate flask, suspend Ethyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 equiv) in anhydrous DCM. Add DIEA (1.05 equiv) and stir for 10-15 minutes until the solution becomes homogeneous.

  • Cool the carboxylic acid solution to 0°C in an ice bath.

  • Add the chosen carbodiimide (1.1 equiv) to the carboxylic acid solution.

    • For EDC: Add EDC hydrochloride as a solid.

    • For DCC: Add DCC as a solid.

    • For DIC: Add DIC as a liquid via syringe.

  • Stir the activation mixture for 5-10 minutes at 0°C.

  • Add the pre-prepared free amine solution dropwise to the activated acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Differentiated Workup Procedures:

  • EDC Reaction:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove unreacted amine and DIEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The water-soluble EDC-urea byproduct is removed in the aqueous layers.[3]

  • DCC Reaction:

    • Upon reaction completion, a white precipitate (DCU) will be visible. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • DIC Reaction:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. The diisopropylurea byproduct will remain in the organic layer.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain the soluble urea byproduct, which must be separated during purification.

Purification and Analysis: Purify the crude product from each reaction using flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and Mass Spectrometry to confirm its identity and assess purity by HPLC.

Interpreting the Results: A Comparative Overview

The following table summarizes the expected outcomes from this comparative study, providing a basis for reagent selection.

Carbodiimide ReagentByproductByproduct SolubilityExpected Reaction TimeExpected Crude PurityExpected Isolated YieldKey Considerations
EDC 1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-Soluble4-12 hModerate-HighGood-ExcellentEasiest workup; ideal for both organic and aqueous-compatible syntheses.[3][4]
DCC N,N'-Dicyclohexylurea (DCU)Insoluble (DCM, Ether)2-8 hLow-ModerateFair-GoodHighly reactive but DCU precipitation can trap product, lowering yield.[6] Filtration can be slow.
DIC N,N'-DiisopropylureaSoluble (DCM, DMF)3-10 hModerateGood-ExcellentGood reactivity with a soluble byproduct, simplifying the reaction process but requiring chromatographic separation.[3]
Mechanistic Insights and Side Reactions

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is then attacked by the amine to form the desired amide bond.

However, a key intramolecular side reaction can occur where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[5][8] This pathway consumes both the activated acid and the coupling reagent, halting the productive reaction. This side reaction is more prevalent with sterically hindered amines, as the rate of the desired intermolecular nucleophilic attack is slowed, providing more time for the intramolecular rearrangement to occur.

G RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->Intermediate Amide Desired Amide Intermediate->Amide Path A (Desired) + Amine NAcylurea N-Acylurea (Side Product) Intermediate->NAcylurea Path B (Side Reaction) Intramolecular Rearrangement Amine Amine (R''-NH2) Urea Urea Byproduct Amide->Urea

Caption: General mechanism for carbodiimide coupling and N-acylurea side reaction.

For the coupling with Ethyl 1-aminocyclopentanecarboxylate, the choice of carbodiimide can influence the extent of this side reaction. Highly reactive reagents like DCC may form the intermediate quickly, but if the subsequent amine attack is slow, the rearrangement can dominate. The use of additives like HOBt can mitigate this by converting the O-acylisourea into a more stable active ester, which is less susceptible to rearrangement.

Conclusion and Recommendations

For the specific challenge of acylating the sterically hindered Ethyl 1-aminocyclopentanecarboxylate, there is no single "best" carbodiimide; the optimal choice depends on the priorities of the synthesis.

  • For Ease of Workup and Scalability: EDC is the superior choice. Its water-soluble urea byproduct dramatically simplifies purification, which is a significant advantage in both discovery and process chemistry settings.

  • For Maximum Reactivity (with Caution): DCC may provide the fastest reaction times due to its high reactivity. However, researchers must be prepared to contend with the DCU byproduct, which can reduce yields and complicate purification. It is best suited for small-scale reactions where losses during filtration are less critical.

  • For a Balanced Approach in Organic Solvents: DIC often represents the sweet spot. It provides reactivity comparable to DCC without the problematic precipitation of its urea byproduct.[3] This leads to cleaner reaction profiles and more predictable purification, making it a robust choice for routine synthesis.

By conducting a systematic comparison as outlined in this guide, researchers can make an informed, data-driven decision, ensuring the efficient and successful synthesis of their target molecules, even when faced with significant steric challenges.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

In vitro and in vivo evaluation of drugs synthesized using Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The cyclopentane moiety, a five-membered aliphatic ring, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and stereochemical richness allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Ethyl 1-aminocyclopentanecarboxylate hydrochloride serves as a key starting material for introducing this valuable scaffold, paving the way for the synthesis of a diverse array of therapeutic agents.

This guide provides a comprehensive comparison of drugs and drug candidates synthesized with a core cyclopentane structure against established alternatives in three key therapeutic areas: oncology, virology, and neurology. We will delve into the in vitro and in vivo experimental data that underpins their efficacy, offering a critical evaluation of their performance and highlighting the experimental rationale that guides their development.

Section 1: Anticancer Activity - Targeting Cyclin-Dependent Kinases

One of the most promising applications of cyclopentane-containing compounds is in the realm of oncology, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives has been synthesized and evaluated for its antiproliferative activity. The cyclopentyl group plays a crucial role in the binding of these compounds to the ATP-binding pocket of CDKs.

Comparative In Vitro Efficacy

The lead compound from this series, Compound 6k , was benchmarked against Palbociclib , a well-established CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer.

CompoundTarget Cell LinesIC50 (µM)[1]
Compound 6k HCT-116 (Colon)3.29
HeLa (Cervical)6.75
HT-29 (Colon)7.56
MDA-MB-231 (Breast)10.30
Palbociclib HCT-116 (Colon)Comparable to 6k
HeLa (Cervical)Comparable to 6k
HT-29 (Colon)Comparable to 6k
MDA-MB-231 (Breast)Comparable to 6k

As reported in the study, Compound 6k demonstrated comparable antiproliferative activity to Palbociclib across the tested cell lines.

Expertise & Experience: The Rationale Behind the Assay

The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and robust method for assessing cell viability. It relies on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This colorimetric assay is well-suited for high-throughput screening of potential anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, HT-29, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 6k, Palbociclib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Evaluation: Xenograft Models

While specific in vivo data for Compound 6k is not yet published, the standard approach to evaluate its efficacy in a living organism would be a xenograft mouse model.

Expertise & Experience: Why Xenograft Models are Crucial

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[2] They allow for the assessment of a drug's antitumor activity in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential that cannot be obtained from in vitro studies alone.

Experimental Protocol: In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers.

  • Drug Administration: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound 6k) and a control (e.g., vehicle or a standard-of-care drug like Paclitaxel) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3][4][5]

  • Efficacy Assessment: Measure tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

Section 2: Antiviral Activity - Combating Influenza with Neuraminidase Inhibitors

The cyclopentane scaffold has also been successfully incorporated into potent inhibitors of the influenza virus neuraminidase, an essential enzyme for the release of newly formed virus particles from infected cells. A series of novel cyclopentane derivatives have demonstrated significant antiviral activity, positioning them as promising alternatives to existing treatments.

Comparative In Vitro Efficacy

These novel cyclopentane inhibitors were evaluated in parallel with the well-known neuraminidase inhibitors, Zanamivir and Oseltamivir carboxylate (the active form of Oseltamivir).

CompoundVirus StrainEC50 (µM)[6][7]
RWJ-270201 (Cyclopentane Derivative) Influenza A (H3N2)<0.3
Influenza B<0.2
Zanamivir Influenza A (H3N2)≤0.65
Influenza BComparable to RWJ-270201
Oseltamivir carboxylate Influenza A (H3N2)≤0.65
Influenza BComparable to RWJ-270201

The novel cyclopentane inhibitors demonstrated comparable or slightly more potent activity against a range of influenza A and B virus strains when compared to Zanamivir and Oseltamivir carboxylate.[6][7]

Expertise & Experience: The Importance of the Neuraminidase Inhibition Assay

The fluorescence-based neuraminidase inhibition assay is a widely used and reliable method for screening potential influenza virus inhibitors.[8][9] It directly measures the enzymatic activity of neuraminidase, providing a quantitative measure of a compound's inhibitory potency. This assay is crucial for the early-stage evaluation of antiviral candidates.

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay
  • Virus Preparation: Prepare a standardized dilution of the influenza virus.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., RWJ-270201, Oseltamivir carboxylate) and a control.

  • Incubation: In a 96-well plate, mix the virus preparation with the compound dilutions and incubate to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Fluorescence Measurement: After a further incubation period, measure the fluorescence generated by the cleavage of MUNANA using a fluorescence plate reader.

  • Data Analysis: Calculate the concentration of the inhibitor required to reduce neuraminidase activity by 50% (IC50).

Comparative In Vivo Efficacy

The lead cyclopentane inhibitor, RWJ-270201 , was evaluated in a mouse model of influenza infection and compared to Oseltamivir .

CompoundDose (mg/kg/day)Outcome in Influenza-Infected Mice[10]
RWJ-270201 1Inhibitory to all infections
Oseltamivir 1-10Generally up to 10-fold less effective than RWJ-270201

In these in vivo studies, RWJ-270201 demonstrated superior efficacy compared to Oseltamivir in preventing death, reducing lung consolidation, and lowering lung virus titers.[10]

Expertise & Experience: The Mouse Model of Influenza

The mouse model is a well-established and valuable tool for studying influenza virus pathogenesis and for evaluating the in vivo efficacy of antiviral drugs. It allows for the assessment of key clinical and virological endpoints, such as survival, weight loss, lung pathology, and viral load, providing a comprehensive picture of a drug's therapeutic potential.

Experimental Protocol: In Vivo Influenza Infection Model in Mice
  • Infection: Intranasally infect mice with a lethal or sublethal dose of a mouse-adapted influenza virus strain.

  • Treatment: Administer the test compound (e.g., RWJ-270201) and a control (e.g., Oseltamivir or vehicle) via an appropriate route (e.g., oral gavage) starting shortly before or after infection and continue for a specified duration (e.g., 5 days).

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss and mortality.

  • Endpoint Analysis: At specific time points, euthanize subgroups of mice and collect lung tissue for the determination of viral titers and for histopathological analysis.

  • Data Analysis: Compare the survival rates, body weight changes, lung viral loads, and lung pathology scores between the different treatment groups.

Section 3: Anticonvulsant Activity - Modulating Neuronal Excitability

The structural features of cyclopentane-containing amino acids make them interesting candidates for the development of novel anticonvulsant agents. Their constrained cyclic structure can mimic the conformation of endogenous neurotransmitters, allowing them to interact with key targets in the central nervous system.

While a direct comparative study of a specific anticonvulsant derived from Ethyl 1-aminocyclopentanecarboxylate hydrochloride against a marketed drug was not found in the initial literature screen, we can outline the standard evaluation process and compare the general profile of cyclic amino acid-based anticonvulsants to established drugs like Phenytoin and Carbamazepine.

In Vitro and In Vivo Screening Models

The preclinical evaluation of anticonvulsant drugs relies on a battery of well-validated in vitro and in vivo models that assess a compound's ability to suppress seizure activity.

Expertise & Experience: The Role of MES and scPTZ Models

The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the two most widely used in vivo screening models in the initial identification of potential anticonvulsant drugs.[11][12][13] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model of non-convulsive (absence) seizures. A compound's activity profile in these two tests can provide initial insights into its potential mechanism of action and clinical utility.

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Preparation: Use mice or rats for the assay.

  • Drug Administration: Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizure: At the time of predicted peak effect of the drug, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the median effective dose (ED50), which is the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal Preparation: Use mice for the assay.

  • Drug Administration: Administer the test compound at various doses.

  • Induction of Seizure: Administer a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist that induces clonic seizures.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Determine the ED50 of the test compound for preventing clonic seizures.

Comparative Profile of Anticonvulsants
Drug ClassMES ActivityscPTZ ActivityPotential Mechanism of Action
Cyclic Amino Acid Derivatives Often effectiveVariableModulation of GABAergic or glutamatergic neurotransmission
Phenytoin EffectiveIneffectiveBlockade of voltage-gated sodium channels
Carbamazepine EffectiveIneffectiveBlockade of voltage-gated sodium channels
Ethosuximide IneffectiveEffectiveBlockade of T-type calcium channels

This table illustrates how the differential activity of compounds in the MES and scPTZ models can help in their preliminary classification and in differentiating their potential mechanisms from those of established drugs.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams, generated using Graphviz, illustrate a typical drug discovery workflow and a simplified cell cycle pathway targeted by CDK inhibitors.

Drug_Discovery_Workflow Start Start: Identify Therapeutic Target Synthesis Chemical Synthesis (e.g., from Ethyl 1-aminocyclopentanecarboxylate) Start->Synthesis InVitro In Vitro Screening (e.g., MTT, Neuraminidase Assay) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Evaluation (e.g., Xenograft, Infection Models) Lead_ID->InVivo Preclinical Preclinical Development (Toxicology, Formulation) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery and development.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth and Metabolism G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S DNA Replication G1_S_Checkpoint->S G2 Preparation for Mitosis S->G2 M Mitosis G2->M M->G1 CDK46 CDK4/6 pRB pRB CDK46->pRB phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F pRB->E2F releases Gene_Expression Gene Expression for S Phase Entry E2F->Gene_Expression Gene_Expression->S Palbociclib Palbociclib / Cyclopentane Derivatives Palbociclib->CDK46 inhibits

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthetic Peptides Featuring Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Peptide Therapeutics

In the landscape of modern drug discovery, synthetic peptides hold immense promise. Their ability to modulate complex biological pathways with high specificity and potency is unparalleled. However, the therapeutic efficacy and safety of a synthetic peptide are inextricably linked to its purity. Even minute impurities can lead to altered biological activity, immunogenicity, or toxicity, potentially jeopardizing clinical outcomes and regulatory approval. This guide provides a comprehensive framework for the purity assessment of synthetic peptides, with a special focus on those incorporating the non-proteinogenic amino acid, Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

The inclusion of conformationally constrained amino acids like Ethyl 1-aminocyclopentanecarboxylate is a strategic choice to enhance peptide stability, receptor affinity, and proteolytic resistance. However, these unique building blocks also introduce specific challenges during synthesis and purification, leading to a distinct impurity profile that demands rigorous analytical characterization. This document, drawing upon established principles of peptide chemistry and analysis, offers a comparative overview of methodologies, practical insights into experimental design, and a logical framework for ensuring the purity of these complex molecules.

Section 1: The Synthetic Challenge - Understanding Impurity Genesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production. While highly efficient, it is a stepwise process where incomplete reactions or side reactions can lead to a heterogeneous mixture of peptide-related impurities.[1] The incorporation of sterically hindered, cyclic amino acids like Ethyl 1-aminocyclopentanecarboxylate can exacerbate these challenges.

Common Impurities in SPPS of Peptides Containing Cyclic Amino Acids
  • Truncated and Deletion Sequences: Incomplete coupling of an amino acid due to steric hindrance from the bulky cyclopentyl group or inefficient deprotection of the preceding amino acid can lead to peptides lacking one or more residues.[2]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a stable six-membered ring and cleavage of the peptide from the resin. This is particularly prevalent with proline and other cyclic amino acids.[3][4]

  • Racemization/Epimerization: The activation of the carboxylic acid group during coupling can lead to the loss of stereochemical integrity at the alpha-carbon, resulting in diastereomeric impurities that are often difficult to separate.[1]

  • Side-Chain Reactions: Although the cyclopentane side chain of Ethyl 1-aminocyclopentanecarboxylate is chemically inert, reactive side chains of other amino acids in the sequence can undergo modifications during synthesis.

  • Incomplete Deprotection: Residual protecting groups from the synthesis that are not fully cleaved can result in modified and potentially less active peptides.[2]

The Influence of Ethyl 1-Aminocyclopentanecarboxylate

The rigid, cyclic nature of Ethyl 1-aminocyclopentanecarboxylate introduces significant steric bulk at the peptide backbone. This can:

  • Reduce Coupling Efficiency: The bulky cyclopentyl group can hinder the approach of the incoming activated amino acid, requiring longer coupling times, more potent coupling reagents, or double coupling strategies to achieve complete reaction.[5][6]

  • Promote Aggregation: The conformational rigidity can, in some sequences, favor intermolecular hydrogen bonding, leading to peptide aggregation on the solid support and further reducing reaction efficiency.[4]

Section 2: The Analytical Arsenal - A Multi-Pronged Approach to Purity Determination

A single analytical technique is rarely sufficient to fully characterize the purity of a complex peptide. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive assessment.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for peptide purity analysis. It separates peptides based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Column Selection: A C18 column is a common starting point for peptide analysis. For peptides containing hydrophobic cyclic residues, a C8 or phenyl-hexyl column might offer alternative selectivity.

  • Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is typically used. TFA aids in peak sharpening and improves resolution. For mass spectrometry compatibility, 0.1% formic acid (FA) is preferred, although it may result in broader peaks.

  • Gradient Optimization: A shallow gradient is crucial for resolving closely eluting impurities, such as diastereomers or single amino acid deletions.

  • Detection: UV detection at 210-220 nm, where the peptide bond absorbs, provides a general purity profile.

Data Presentation: Comparative HPLC Analysis

Analytical ParameterMethod A: Standard C18, TFAMethod B: Phenyl-Hexyl, TFAMethod C: C18, FA
Main Peak Retention Time (min) 15.218.514.8
Main Peak Purity (%) 98.598.698.4
Resolution of Key Impurity Pair 1.21.81.0
MS Compatibility PoorPoorGood

Causality Behind Experimental Choices: The use of a phenyl-hexyl column (Method B) can enhance the separation of peptides containing aromatic or cyclic residues through pi-pi interactions, often providing better resolution of closely related impurities compared to a standard C18 column. The switch to formic acid (Method C) is a necessary compromise for LC-MS analysis, trading some chromatographic resolution for the ability to obtain mass data.

Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities

Mass spectrometry provides crucial information about the molecular weight of the main peptide and its impurities, confirming the primary sequence and identifying modifications.

Experimental Workflow: LC-MS for Impurity Identification

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Peptide Sample Injection B RP-HPLC Separation (C18, Formic Acid) A->B C Electrospray Ionization (ESI) B->C Eluent D Full Scan MS (m/z Analysis) C->D E Tandem MS (MS/MS) Fragmentation D->E F Fragment Ion Analysis E->F G Impurity Mass Identification F->G H Sequence Confirmation F->H

Caption: LC-MS workflow for peptide impurity identification.

Interpreting MS Data: The fragmentation pattern (MS/MS spectrum) of a peptide is highly dependent on its amino acid sequence. The rigid structure of cyclic amino acids can influence fragmentation, sometimes leading to complex spectra. A thorough analysis of the b- and y-ion series is necessary to confirm the sequence and pinpoint the location of any modifications or deletions.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure and Subtle Impurities

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of a peptide and can detect impurities that are isobaric (have the same mass) with the main component, such as diastereomers.[11][12][13]

Experimental Protocol: 2D NMR for Purity and Structural Assessment

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H2O/D2O or DMSO-d6) at a concentration sufficient for NMR analysis (typically >1 mg/mL).

  • 1D ¹H NMR: A simple 1D proton NMR spectrum provides a fingerprint of the peptide and can reveal the presence of major impurities. The chemical shift dispersion of the amide protons can indicate the degree of ordered structure.[12]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close in proximity, providing crucial information for determining the 3D conformation of the peptide.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon, providing information on the carbon backbone and side chains.

Trustworthiness through Self-Validation: The combination of these orthogonal techniques provides a self-validating system. For instance, an impurity detected as a distinct peak in HPLC with a mass corresponding to a single amino acid deletion in MS should also show a corresponding absence of spin systems in the 2D NMR spectra.

Section 3: Comparative Analysis - Alternative Conformationally Constrained Amino Acids

The choice of a conformationally constrained amino acid is critical in peptide design. Below is a comparison of Ethyl 1-aminocyclopentanecarboxylate with other commonly used alternatives.

Amino AcidRing SizeConformational RigiditySynthesis & Purity Challenges
Ethyl 1-aminocyclopentanecarboxylate 5-memberedHighModerate steric hindrance, potential for diketopiperazine formation.
1-Aminocyclopropanecarboxylic Acid (Acc) 3-memberedVery HighHigh ring strain can lead to side reactions during synthesis.
1-Aminocyclohexanecarboxylic Acid (Ac6c) 6-memberedModerateLess rigid than the cyclopentyl analogue, potentially lower impact on coupling efficiency.
Proline (Pro) 5-membered (pyrrolidine)HighWell-established protocols, but known to induce kinks in the peptide backbone and has a high propensity for diketopiperazine formation.

Expertise & Experience in Action: While all these amino acids impart conformational rigidity, the choice depends on the desired peptide structure and biological activity. The cyclopentyl ring of Ethyl 1-aminocyclopentanecarboxylate offers a good balance of rigidity and synthetic tractability compared to the highly strained cyclopropyl ring or the more flexible cyclohexyl ring.

Section 4: Conclusion - A Commitment to Quality

The purity assessment of synthetic peptides, especially those containing non-proteinogenic amino acids like Ethyl 1-aminocyclopentanecarboxylate hydrochloride, is a multifaceted endeavor that requires a deep understanding of synthetic chemistry and a strategic application of orthogonal analytical techniques. By anticipating potential impurities based on the synthetic route and employing a combination of high-resolution HPLC, mass spectrometry, and NMR spectroscopy, researchers can ensure the quality, safety, and efficacy of their peptide-based therapeutics. This commitment to analytical rigor is not merely a regulatory requirement but a scientific imperative for the successful translation of promising peptide candidates from the laboratory to the clinic.

References

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Ullman, O., & Tormena, C. F. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 23(29), 15635-15645. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288. [Link]

  • Mohammed, M. U. R. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10. [Link]

  • Katritzky, A. R., & Kappe, C. O. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 1995(05), 503-528. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • SeRMN-UAB. (2017, September 19). Folding peptides studied by NMR. SeRMN. [Link]

  • ResearchGate. (2025, August 7). Analogues of Neuropeptide Y Containing β-Aminocyclopropane Carboxylic Acids are the Shortest Linear Peptides That Are Selective for the Y1 Receptor. [Link]

  • Baran Lab. (n.d.). Diketopiperazines. [Link]

  • ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. [Link]

  • ResearchGate. (n.d.). A peptide fragmentation. In a mass spectrometer a whole peptide (below).... [Link]

  • De Spiegeleer, B., Verbeke, F., D'Hondt, M., & Van De Wiele, C. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 93-108. [Link]

  • ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

  • ResearchGate. (2021, July 16). Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • SeRMN-UAB. (n.d.). peptide nmr. [Link]

  • PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. [Link]

  • OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins. [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Semantic Scholar. (1978, August 1). Side Reactions in Peptide Synthesis. [Link]

  • Oldfield Group Website - University of Illinois. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. [Link]

  • Mascot help. (n.d.). Peptide fragmentation. [Link]

  • PubMed. (1998, March). Kinetics of diketopiperazine formation using model peptides. [Link]

  • Luxembourg Bio Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

  • Springer. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • PubMed. (2021, July 29). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. [Link]

Sources

A Senior Scientist's Guide to Conformational Constraint: A Structural Comparison of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride and Other Non-Natural Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stability and Specificity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides occupy a unique and promising space between small molecules and large biologics.[1] Their high specificity and potency are often offset by significant liabilities, primarily poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and off-target effects.[2] The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a cornerstone of medicinal chemistry, providing a powerful toolkit to overcome these hurdles.[1][3][4] By introducing specific structural constraints, we can pre-organize a peptide into its bioactive conformation, enhance its resistance to enzymatic degradation, and ultimately improve its pharmacokinetic profile.[2][4][5]

This guide provides an in-depth structural comparison of Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OEt), a Cα-tetrasubstituted cyclic amino acid, with other key nnAAs. We will explore how subtle changes in side-chain architecture—from varying ring size to acyclic substitution—profoundly influence peptide structure and function. This analysis is grounded in experimental data and provides validated protocols for researchers to assess these effects in their own work.

The Power of Constraint: A Focus on Cα-Substituted Amino Acids

The central principle behind using nnAAs like Ac5c-OEt is the restriction of the peptide backbone's rotational freedom. The dihedral angles, phi (φ) and psi (ψ), which dictate the secondary structure of a peptide, are severely limited by the steric bulk of a Cα-disubstituted side chain. This steric hindrance serves a dual purpose:

  • Conformational Pre-organization: It forces the peptide backbone into specific, low-energy conformations, such as β-turns or helices. This reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity and selectivity.

  • Proteolytic Resistance: The bulky side chain acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the adjacent amide bonds.[6] This dramatically increases the peptide's half-life in vivo.[2]

Our focus molecule, Ethyl 1-aminocyclopentanecarboxylate hydrochloride, exemplifies this principle. Its cyclopentyl ring, fused to the Cα atom, provides a rigid scaffold that potently influences local and global peptide conformation. To understand its unique properties, we will compare it against three other widely used constrained nnAAs.

Structural and Physicochemical Profiles: A Comparative Analysis

The choice of a constraining amino acid is a critical design element. The geometry of the side chain directly translates to the conformational propensities of the resulting peptide. Here, we compare Ethyl 1-aminocyclopentanecarboxylate (the active form of the hydrochloride salt) with three other nnAAs that represent key structural variations: a smaller ring (Ac4c), a larger ring (Ac6c), and a constrained acyclic analogue (Aib).

Featured Non-Natural Amino Acids for Comparison

G cluster_main Focus Molecule cluster_comparators Comparator Amino Acids Ac5c Ethyl 1-aminocyclopentanecarboxylate (Ac5c-OEt) Key Feature: Rigid 5-membered ring Ac4c 1-Aminocyclobutanecarboxylic acid (Ac4c) Key Feature: Strained 4-membered ring Ac5c->Ac4c Compared Against Ac6c 1-Aminocyclohexanecarboxylic acid (Ac6c) Key Feature: Flexible 6-membered ring Ac5c->Ac6c Compared Against Aib α-Aminoisobutyric acid (Aib) Key Feature: Acyclic gem-dimethyl group Ac5c->Aib Compared Against

Comparative Data Summary

The table below summarizes the key structural parameters and their resulting conformational preferences. The allowed regions in the Ramachandran plot are particularly telling of each residue's structure-directing influence.

ParameterEthyl 1-aminocyclopentanecarboxylate (Ac5c)1-Aminocyclobutanecarboxylic acid (Ac4c)1-Aminocyclohexanecarboxylic acid (Ac6c)α-Aminoisobutyric acid (Aib)
Structure Cyclopentyl ring fused to CαCyclobutyl ring fused to CαCyclohexyl ring fused to CαTwo methyl groups on Cα
Molecular Formula C8H15NO2C5H9NO2C7H13NO2C4H9NO2
Molecular Weight 157.21 g/mol 115.13 g/mol 143.18 g/mol 103.12 g/mol
Key Structural Feature Highly rigid five-membered ringStrained, puckered four-membered ringFlexible six-membered ring (chair/boat)Acyclic, sterically demanding
Typical Dihedral Angles (φ, ψ) Helical regions (≈ ±60°, ±30°) and extended structuresStrongly favors β-turns and helices[7]Can adopt both helical and extended conformations[8]Strongly favors right- or left-handed helices (≈ ±57°, ±47°)[9]
Primary Structural Influence Potent inducer of turn and helical structuresEffective β-turn and helix former[7]Induces helical conformations in peptides[8]Strongest known helical propensity among nnAAs[10][11]

Expert Insights:

  • Ring Size Matters: The cyclopentyl ring of Ac5c is conformationally more restricted than the cyclohexyl ring of Ac6c , which can adopt multiple chair and boat conformations. This makes Ac5c a more reliable and potent inducer of a single, well-defined secondary structure. The smaller Ac4c residue, with its significant ring strain, also potently induces ordered structures, particularly β-turns.[7]

  • Cyclic vs. Acyclic Constraint: While Aib is renowned for its ability to promote helicity, its acyclic nature allows for slightly more rotational freedom compared to the cyclic analogues.[9] The rigid ring systems of Ac4c and Ac5c offer a more "locked" conformation, which can be advantageous when designing peptides for targets requiring a very specific turn geometry.

Experimental Validation: Protocols for Structural and Stability Analysis

Theoretical advantages must be confirmed with empirical data. As a Senior Application Scientist, I emphasize the necessity of self-validating experimental systems. The following protocols are designed to provide robust, reproducible data for comparing peptides containing different nnAAs.

G P_Synth P_Synth P_Purify P_Purify P_Synth->P_Purify A_CD A_CD P_Purify->A_CD A_Stab A_Stab P_Purify->A_Stab A_Bind A_Bind P_Purify->A_Bind P_Result P_Result A_CD->P_Result A_Stab->P_Result A_Bind->P_Result

Protocol 1: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides in solution.[12] By measuring the differential absorption of circularly polarized light, we can obtain characteristic spectra for α-helices, β-sheets, and random coils, allowing for a quantitative comparison of the structural impact of each nnAA.[12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide (e.g., containing Ac5c, Ac4c, Aib) in a suitable buffer, typically 10 mM sodium phosphate, pH 7.4.

    • Rationale: A simple buffer system is used to avoid interference in the far-UV region.

    • Accurately determine the peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains Trp or Tyr residues.

    • Prepare final samples for analysis by diluting the stock solution to a final concentration of 50-100 µM. The final volume will depend on the cuvette path length (e.g., 200 µL for a 1 mm cuvette).

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the measurement parameters:

      • Wavelength Range: 190-260 nm.

      • Data Pitch: 0.5 nm.

      • Scanning Speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Averages: 3-5 scans.

    • Rationale: Averaging multiple scans is critical to improve the signal-to-noise ratio, especially in the low wavelength region (<200 nm).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone in the same cuvette.

    • Record the spectrum of each peptide sample.

    • Subtract the baseline spectrum from each sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula:

      • MRE (deg·cm²·dmol⁻¹) = (Observed Ellipticity [mdeg]) / (10 * Pathlength [cm] * Molar Concentration * Number of Residues)

    • Interpretation:

      • α-helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.[12]

      • β-sheet: A negative band near 218 nm and a positive band near 195 nm.[12]

      • Random Coil: A strong negative band near 198 nm.[12]

    • Compare the MRE spectra of peptides containing Ac5c, Ac4c, and Aib to the unmodified parent peptide to quantify the increase in helical or turn content.

Protocol 2: Assessing Metabolic Stability via Protease Challenge Assay

Causality: This assay directly tests the core hypothesis that Cα-disubstitution enhances proteolytic resistance. By incubating the peptide with a relevant protease (e.g., trypsin, chymotrypsin, or in a more complex matrix like human serum) and monitoring its degradation over time, we can quantify the stabilizing effect of the nnAA.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL in 1 mM HCl).

    • Alternatively, use pooled human serum or plasma as the degradation matrix.[13]

  • Assay Execution:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution or serum. A typical final peptide concentration is 10-50 µM, and a protease-to-peptide ratio of 1:100 (w/w) is a good starting point.[13]

    • Incubate the reaction mixture at 37°C.[13]

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching & Sample Preparation:

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the protease, such as 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA).[13]

    • Rationale: This step is critical for accurate time-course analysis. Failure to stop the reaction immediately will skew the results.

    • Centrifuge the quenched sample to pellet the precipitated protease (14,000 x g for 10 min).

    • Transfer the supernatant, which contains the remaining peptide, to an HPLC vial for analysis.

  • Analysis by RP-HPLC:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a standard water/acetonitrile gradient with 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at 214 nm.

    • Data Interpretation:

      • Quantify the area of the intact peptide peak at each time point.

      • Plot the percentage of remaining intact peptide versus time.

      • Calculate the half-life (t½) of the peptide under these conditions. A significantly longer half-life for the nnAA-containing peptides compared to the wild-type sequence provides direct evidence of enhanced stability.

Conclusion and Outlook

The incorporation of conformationally constrained non-natural amino acids is a validated and powerful strategy in modern peptide drug design. Ethyl 1-aminocyclopentanecarboxylate hydrochloride (Ac5c-OEt) stands out as a potent structural modulator, leveraging the rigidity of its five-membered ring to enforce well-defined secondary structures.

Our comparative analysis demonstrates that while different nnAAs like Ac4c, Ac6c, and Aib all provide steric shielding and conformational restriction, the specific geometry of the side chain results in distinct structural propensities. The choice between a cyclopentyl (Ac5c), cyclobutyl (Ac4c), or an acyclic gem-dimethyl (Aib) residue allows a medicinal chemist to fine-tune the backbone geometry to optimize binding affinity and selectivity for a given target.

The experimental protocols provided herein offer a robust framework for any research team to validate these principles. By systematically applying these biophysical and biochemical assays, drug development professionals can make data-driven decisions, accelerating the progression of peptide candidates from initial concept to clinical reality. The continued exploration of novel nnAA scaffolds remains a vibrant and essential frontier in the pursuit of next-generation therapeutics.

References

  • Verma, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Verma, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. PubMed Central. Available at: [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Available at: [Link]

  • Evin, K., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules. Available at: [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

  • Alemán, C., et al. (1997). Conformational profile of 1-aminocyclopropanecarboxylic acid. THEOCHEM. Available at: [Link]

  • Tafur, M. G., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Available at: [Link]

  • Hoffmann, R., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Toniolo, C., et al. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Amino Acids. Available at: [Link]

  • Cieplak, P., & Kollman, P. A. (1988). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing Aib residues. Biochemistry. Available at: [Link]

  • Abercrombie, J. J., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ivanov, I. K. (2020). Non-Natural Amino Acids in Drug Design. MDPI. Available at: [Link]

  • JPT Peptide Technologies. Unnatural amino acids. Available at: [Link]

  • Okuno, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. Available at: [Link]

Sources

Safety Operating Guide

Essential Safety Guidance for Laboratory Operations Involving Ethyl 1-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A critical lack of specific safety data for Ethyl 1-aminocyclopentanecarboxylate hydrochloride necessitates a cautious and conservative approach to its handling. This guide synthesizes general principles of laboratory safety and data from structurally related compounds to provide essential, immediate guidance for researchers, scientists, and drug development professionals. The absence of a dedicated Safety Data Sheet (SDS) for this precise compound means that all handling should be conducted with the assumption of significant potential hazards.

The following procedures are based on a risk-assessed approach, treating the compound as potentially hazardous upon contact and inhalation. This operational plan is designed to ensure personnel safety and logistical integrity from receipt of the chemical to its final disposal.

Hazard Assessment and Assumed Risks

Given the lack of specific toxicological data, a thorough risk assessment is mandatory before any work begins. Based on analogous chemical structures, such as other amino acid ester hydrochlorides, researchers must assume the compound is, at a minimum:

  • A skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • A potential respiratory tract irritant.

All personnel must be trained on these assumed risks and the procedures outlined in this guide before being granted access to the compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following multi-layered approach is required for all personnel handling Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Primary Engineering Control: The Chemical Fume Hood

All weighing, reconstitution, and aliquoting of the compound, whether in solid or solution form, must be conducted inside a certified and properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of powders or aerosols.

Mandatory PPE Ensemble
PPE ComponentSpecificationRationale for Use
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is required.Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.In the absence of defined exposure limits, a respirator provides a higher level of protection against inhaling fine powders, especially during weighing operations.

Operational Plan: From Receipt to Disposal

A clear, step-by-step workflow ensures that safety is integrated into every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregation: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept separate from incompatible materials, such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the compound's name and any assumed hazard warnings.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure all necessary PPE is available and in good condition.

  • Fume Hood Operation: Verify the fume hood is operational and the sash is at the appropriate height.

  • Donning PPE: Put on the lab coat, followed by safety goggles, and then two pairs of nitrile gloves.

  • Handling the Compound:

    • Place all necessary equipment (spatula, weigh boat, solvent, vortexer) inside the fume hood before introducing the compound.

    • Carefully open the container. Avoid creating airborne dust.

    • Weigh the desired amount of the solid.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Close the primary container tightly.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.

    • Remove the outer pair of gloves and dispose of them as contaminated waste.

    • With the inner gloves still on, transport the prepared solution or aliquot to its destination.

Disposal Plan

All waste generated from handling Ethyl 1-aminocyclopentanecarboxylate hydrochloride must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed waste container. Do not pour down the drain.[1]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.

  • Spill:

    • Evacuate the immediate area.

    • Ensure proper PPE is worn before attempting to clean up.

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust.

    • Collect the material in a suitable, closed container for disposal.[1]

Below is a diagram illustrating the safe handling workflow for Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Verify Fume Hood & Assemble PPE Weigh Weigh Solid Compound Prep->Weigh Enter Hood Reconstitute Prepare Solution Weigh->Reconstitute Clean Clean Work Area Reconstitute->Clean Procedure Complete Doff Doff Outer Gloves Clean->Doff Waste Segregate Hazardous Waste Doff->Waste Exit Hood Dispose Dispose via Licensed Vendor Waste->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-aminocyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.